molecular formula C18H21N5O6 B1422776 Z-Gly-gly-his-OH CAS No. 52396-73-3

Z-Gly-gly-his-OH

Numéro de catalogue: B1422776
Numéro CAS: 52396-73-3
Poids moléculaire: 403.4 g/mol
Clé InChI: PWNQBHDTOAIVDG-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Z-Gly-gly-his-OH is a useful research compound. Its molecular formula is C18H21N5O6 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Gly-gly-his-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-gly-his-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O6/c24-15(8-21-18(28)29-10-12-4-2-1-3-5-12)20-9-16(25)23-14(17(26)27)6-13-7-19-11-22-13/h1-5,7,11,14H,6,8-10H2,(H,19,22)(H,20,24)(H,21,28)(H,23,25)(H,26,27)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNQBHDTOAIVDG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Solid-Phase Synthesis of Benzyloxycarbonyl-Gly-Gly-His-OH (Z-GGH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Benzyloxycarbonyl-Gly-Gly-His-OH (Z-GGH) , a critical metallopeptide motif known as the ATCUN (Amino Terminal Cu(II)- and Ni(II)-Binding) motif .

While standard Solid-Phase Peptide Synthesis (SPPS) typically targets free N-terminal amines, this protocol specifically addresses the retention of the Benzyloxycarbonyl (Z) protecting group at the N-terminus while successfully cleaving the peptide from the resin and deprotecting the Histidine side chain. The methodology prioritizes the Fmoc-based SPPS strategy on 2-Chlorotrityl Chloride (2-CTC) resin , selected to minimize C-terminal Histidine racemization—a common failure point in GGH synthesis.

Part 1: Strategic Analysis & Retrosynthesis

The Chemical Challenge

The synthesis of Z-GGH presents a unique orthogonality challenge:

  • C-Terminal Integrity: The C-terminal Histidine is prone to racemization (conversion of L-His to D-His) during resin loading and activation.

  • N-Terminal Differentiation: The N-terminus must be capped with a Z-group (Cbz), which is acid-stable (in TFA) but base-stable.

  • Side Chain Protection: The Histidine imidazole ring requires protection (Trityl) that is orthogonal to the base-labile Fmoc group but removable during final acid cleavage.

The Solution: Fmoc SPPS on 2-CTC Resin

We utilize a "Convergent SPPS" approach. By using 2-Chlorotrityl Chloride (2-CTC) resin , we can load the first Histidine under very mild conditions without activating the carboxylic acid, effectively eliminating racemization at the critical first step.

Retrosynthetic Logic: The final molecule is disassembled into three building blocks:

  • Z-Gly-OH: Provides the N-terminal cap and the first Glycine in a single, safe coupling step (avoiding the hazardous use of Benzyl Chloroformate/Z-Cl).

  • Fmoc-Gly-OH: The linker amino acid.

  • Fmoc-His(Trt)-OH: The racemization-prone C-terminal residue.

Retrosynthesis cluster_blocks Building Blocks Target Target: Z-Gly-Gly-His-OH Block1 Z-Gly-OH (N-Terminal Cap) Target->Block1 Retrosynthetic Disconnection Block2 Fmoc-Gly-OH (Spacer) Target->Block2 Block3 Fmoc-His(Trt)-OH (C-Terminal) Target->Block3 Resin 2-Chlorotrityl Resin (Solid Support) Block3->Resin Loading (No Activation)

Caption: Retrosynthetic breakdown of Z-GGH into orthogonal building blocks.

Part 2: Critical Reagents & Materials

ComponentGrade/SpecificationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) (1.0–1.6 mmol/g)Prevents His racemization; allows cleavage of protected fragments if needed; highly acid-sensitive linkage.
Amino Acid 1 Fmoc-His(Trt)-OH Trityl (Trt) protects the imidazole ring from alkylation and is removed by 95% TFA.
Amino Acid 2 Fmoc-Gly-OH Standard linker.
Amino Acid 3 Z-Gly-OH (Cbz-Gly-OH)Introduces the Z-group and Glycine simultaneously. Safer than using Z-Cl gas or liquid.
Coupling Agents DIC / Oxyma Pure Superior to HBTU/HATU for preventing racemization, particularly if any segment condensation were involved.
Cleavage TFA / TIS / H2O The "Scavenger Cocktail."[1] TIS (Triisopropylsilane) traps Trityl cations to prevent re-attachment.

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Resin Loading (The Critical Step)

Objective: Immobilize His(Trt) without racemization.

  • Preparation: Weigh 2-CTC resin (e.g., 0.5 g) into a fritted polypropylene syringe reactor.

  • Swelling: Swell in dry Dichloromethane (DCM) for 30 minutes. Drain.

  • Loading Solution: Dissolve Fmoc-His(Trt)-OH (0.6 eq relative to resin capacity) in DCM (5 mL). Add DIPEA (4.0 eq).

    • Note: Do NOT add coupling agents (HBTU/DIC). We rely on the reaction between the carboxylate and the trityl chloride on the resin.

  • Reaction: Add solution to resin. Shake gently for 2 hours at room temperature.

  • Capping (Methanol): Add HPLC-grade Methanol (1 mL) to the reaction mixture (active species: DIPEA + MeOH). Shake for 15 mins to cap unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x).[2]

Phase 2: Peptide Elongation (Fmoc Cycles)

Objective: Build the Gly-Gly backbone.

Cycle 1: Deprotection (Remove Fmoc from His)

  • Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash with DMF (5x) to remove piperidine (critical to prevent premature cleavage of the next Fmoc).

  • Test: Kaiser Test (Ninhydrin) should be positive (Blue) -> Free amine present.

Cycle 2: Coupling Fmoc-Gly-OH

  • Dissolve Fmoc-Gly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Add DIC (3.0 eq). Pre-activate for 2 minutes.

  • Add to resin.[3][4][5] Shake for 45–60 minutes.

  • Wash with DMF (3x).[2]

  • Test: Kaiser Test should be negative (Yellow) -> Coupling complete.

Cycle 3: Deprotection (Remove Fmoc from Gly)

  • Repeat 20% Piperidine treatment (2 x 10 min).

  • Wash thoroughly with DMF.

Phase 3: N-Terminal Z-Capping

Objective: Install the Z-protected Glycine.

  • Reagent: Use Z-Gly-OH (Benzyloxycarbonyl-Glycine-OH).

  • Coupling: Dissolve Z-Gly-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF. Add DIC (3.0 eq).

  • Reaction: Add to resin. Shake for 60 minutes (Gly-Gly coupling can be slightly slower due to aggregation; allow extra time).

  • Final Wash: Wash with DMF (5x), then DCM (5x), then Methanol (2x). Dry resin under vacuum.

Phase 4: Global Cleavage & Deprotection

Objective: Release peptide and remove Trt, while keeping Z intact.

Mechanism: The Z-group (benzyl carbamate) is stable in TFA at room temperature but is cleaved by HBr/AcOH or catalytic hydrogenation. Therefore, TFA cleavage yields Z-GGH .

  • Cocktail Preparation: Prepare TFA / TIS / H2O (95 : 2.5 : 2.5 v/v).

  • Reaction: Add cold cocktail to dry resin. Shake for 90 minutes at room temperature.

    • Chemistry: TFA cleaves the ester bond to the resin (releasing the C-term acid) and removes the Trityl group from Histidine. The Z-group remains stable.

  • Precipitation: Filter the resin.[6] Drop the filtrate into ice-cold Diethyl Ether (10x volume).

  • Collection: Centrifuge (3000 rpm, 5 min) to pellet the white precipitate. Decant ether. Repeat wash 2x.[4][7]

Workflow Start 2-CTC Resin Load Load Fmoc-His(Trt) (DIPEA/DCM) Start->Load Deprot1 Fmoc Removal (20% Piperidine) Load->Deprot1 Couple1 Couple Fmoc-Gly (DIC/Oxyma) Deprot1->Couple1 Deprot2 Fmoc Removal Couple1->Deprot2 Cap Couple Z-Gly-OH (DIC/Oxyma) Deprot2->Cap Cleave Cleavage (95% TFA) Cap->Cleave Z-group survives Final Z-Gly-Gly-His-OH Cleave->Final Trt removed

Caption: SPPS workflow for Z-GGH. Note the final coupling uses Z-Gly-OH directly.

Part 4: Analytical Validation & QC

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

  • Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 20 minutes.

  • Expectation: Z-GGH is more hydrophobic than H-GGH due to the benzyl ring. It will elute later than the free amine version.

Mass Spectrometry (ESI-MS)

Validate the molecular weight.

  • Formula: C20H25N5O6

  • Exact Mass: 431.18 Da

  • Expected [M+H]+: 432.19 Da

  • Expected [M+Na]+: 454.17 Da

Troubleshooting Common Issues
IssueCauseSolution
Double Peaks (HPLC) Histidine RacemizationEnsure loading on 2-CTC was done without activation (no DIC/HBTU). Keep loading temp < 25°C.
Low Yield Gly-Gly AggregationUse "Magic Mixture" (DCM/DMF/NMP) during the Z-Gly coupling or double couple the final step.
Missing Z-Group Harsh CleavageEnsure no HBr or strong reducing agents were present. Pure TFA does not remove Z.

References

  • Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. (Foundational work on 2-Chlorotrityl resin for racemization-free loading). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][8] Chemical Reviews, 109(6), 2455–2504. (Comprehensive review confirming Z-group stability in TFA and Trt removal). Link

  • Gonzalez, P., et al. (2018).[5][9] "N-terminal Cu-binding motifs (Xxx-Zzz-His, Xxx-His) and their derivatives: chemistry, biology and medicinal applications." Chemistry - A European Journal, 24, 8029–8041.[9] (Review of the ATCUN motif and GGH synthesis). Link

  • Merck Millipore. "Fmoc Solid Phase Peptide Synthesis - Technical Protocol." (Standard protocols for Fmoc/tBu strategy). Link

Sources

The Strategic Integration of Z-Gly-Gly-His-OH in the Synthesis of Advanced Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tripeptide Z-Gly-Gly-His-OH represents a critical building block in the sophisticated assembly of larger, biologically significant peptides. Its unique structural and chemical characteristics, particularly the metal-chelating properties imparted by the Gly-Gly-His motif and the strategic N-terminal protection with a benzyloxycarbonyl (Z) group, offer peptide chemists a versatile tool for constructing complex peptide architectures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical methodologies for effectively utilizing Z-Gly-Gly-His-OH. We will explore its synthesis, strategic incorporation into peptide chains via both solid-phase and solution-phase techniques, and critical considerations for deprotection and purification. This guide is grounded in established chemical principles and supported by field-proven insights to ensure the successful and efficient synthesis of target peptides.

Introduction: The Rationale for Employing Z-Gly-Gly-His-OH

The Gly-Gly-His sequence is a recurring motif in various biologically active proteins and peptides, renowned for its high affinity for divalent metal ions such as Cu²⁺ and Ni²⁺. This characteristic makes it an invaluable component in the design of metallopeptides, artificial enzymes, and high-affinity protein purification tags. The N-terminal benzyloxycarbonyl (Z) protecting group provides a robust yet selectively cleavable shield for the amino terminus, making Z-Gly-Gly-His-OH an excellent building block for both solution-phase and solid-phase peptide synthesis (SPPS).

The primary advantages of using a pre-formed tripeptide building block like Z-Gly-Gly-His-OH are:

  • Efficiency and Time Savings: Incorporating a three-residue unit in a single coupling step significantly reduces the number of synthesis cycles, saving time and reagents.

  • Minimization of Side Reactions: Stepwise synthesis of glycine-rich sequences can be problematic, often leading to aggregation and incomplete reactions.[1] Utilizing a di- or tripeptide building block can circumvent these issues.[1]

  • Reduced Racemization Risk: Histidine is particularly susceptible to racemization during activation for peptide coupling.[2][3][4] By pre-forming the tripeptide and coupling it as a single unit, the risk of racemization at the glycine residues is eliminated, and the histidine residue is only subjected to one activation/coupling cycle within the context of the larger peptide synthesis.

This guide will provide the necessary technical details to harness these advantages in your peptide synthesis endeavors.

Physicochemical Properties of Z-Gly-Gly-His-OH

A thorough understanding of the physical and chemical properties of Z-Gly-Gly-His-OH is essential for its effective handling and use in synthesis.

PropertyValueSource
Molecular Formula C₁₈H₂₁N₅O₆Inferred
Molecular Weight 403.39 g/mol Inferred
Appearance White to off-white powderInferred
Solubility Soluble in DMF, DMSO, and aqueous baseGeneral Knowledge
N-terminal Protection Benzyloxycarbonyl (Z or Cbz)[5]
C-terminus Free Carboxylic AcidInferred
Side Chain (Histidine) ImidazoleGeneral Knowledge

Synthesis of the Z-Gly-Gly-His-OH Building Block

Synthesis Workflow

The synthesis involves the sequential coupling of Z-glycine to glycine methyl ester, followed by saponification, coupling to histidine methyl ester, and a final saponification.

G cluster_0 Step 1: Synthesis of Z-Gly-Gly-OMe cluster_1 Step 2: Saponification to Z-Gly-Gly-OH cluster_2 Step 3: Synthesis of Z-Gly-Gly-His-OMe cluster_3 Step 4: Final Saponification Z-Gly-OH Z-Gly-OH Coupling1 Coupling (e.g., EDC/HOBt) Z-Gly-OH->Coupling1 Gly-OMe.HCl Gly-OMe.HCl Gly-OMe.HCl->Coupling1 Z-Gly-Gly-OMe Z-Gly-Gly-OMe Coupling1->Z-Gly-Gly-OMe Z-Gly-Gly-OMe_ref Z-Gly-Gly-OMe Saponification1 Saponification (e.g., LiOH) Z-Gly-Gly-OH Z-Gly-Gly-OH Saponification1->Z-Gly-Gly-OH Z-Gly-Gly-OH_ref Z-Gly-Gly-OH Z-Gly-Gly-OMe_ref->Saponification1 His-OMe.2HCl His-OMe.2HCl Coupling2 Coupling (e.g., HATU/DIPEA) His-OMe.2HCl->Coupling2 Z-Gly-Gly-His-OMe Z-Gly-Gly-His-OMe Coupling2->Z-Gly-Gly-His-OMe Z-Gly-Gly-His-OMe_ref Z-Gly-Gly-His-OMe Z-Gly-Gly-OH_ref->Coupling2 Saponification2 Saponification (e.g., LiOH) Z-Gly-Gly-His-OH_final Z-Gly-Gly-His-OH Saponification2->Z-Gly-Gly-His-OH_final Z-Gly-Gly-His-OMe_ref->Saponification2

Caption: Solution-phase synthesis workflow for Z-Gly-Gly-His-OH.

Detailed Experimental Protocol: Solution-Phase Synthesis

Materials:

  • Z-Gly-OH

  • Glycine methyl ester hydrochloride (Gly-OMe.HCl)

  • L-Histidine methyl ester dihydrochloride (His-OMe.2HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium hydroxide (LiOH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Z-Gly-Gly-OMe:

    • Dissolve Z-Gly-OH (1.0 eq) and HOBt (1.1 eq) in DCM.

    • Add Gly-OMe.HCl (1.0 eq) and DIPEA (1.1 eq) to the solution and stir until dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC.HCl (1.1 eq) portion-wise and stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Z-Gly-Gly-OMe.

  • Synthesis of Z-Gly-Gly-OH:

    • Dissolve Z-Gly-Gly-OMe (1.0 eq) in a mixture of THF and water.

    • Cool to 0 °C and add LiOH (1.1 eq) in water.

    • Stir at 0 °C and monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Z-Gly-Gly-OH.

  • Synthesis of Z-Gly-Gly-His(Trt)-OMe:

    • Note: For the coupling of histidine, it is highly recommended to use a side-chain protected derivative such as His(Trt)-OMe to prevent side reactions and racemization. The trityl (Trt) group is labile to the final cleavage conditions in SPPS.

    • Dissolve Z-Gly-Gly-OH (1.0 eq) and HATU (1.1 eq) in DMF.

    • Add His(Trt)-OMe.HCl (1.0 eq) and DIPEA (2.2 eq) to the solution.

    • Stir at room temperature for 2-4 hours, monitoring by TLC.

    • Pour the reaction mixture into cold water and extract with EtOAc.

    • Wash the organic layer with saturated NaHCO₃ and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain Z-Gly-Gly-His(Trt)-OMe.

  • Synthesis of Z-Gly-Gly-His(Trt)-OH:

    • Perform saponification as described in step 2 to yield the final protected tripeptide building block.

Incorporation of Z-Gly-Gly-His-OH into Larger Peptides

Z-Gly-Gly-His-OH can be effectively utilized in both solid-phase and solution-phase peptide synthesis strategies.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Z-Gly-Gly-His-OH is coupled to the N-terminus of a resin-bound peptide chain.

Key Considerations for SPPS:

  • Resin Choice: The choice of resin depends on the desired C-terminal functionality (acid or amide) and the overall protection strategy. For a C-terminal acid, a 2-chlorotrityl chloride (2-CTC) resin is a good choice as it allows for cleavage of the peptide while keeping side-chain protecting groups intact.[6]

  • Histidine Side-Chain Protection: It is crucial to use a side-chain protected histidine within the Z-Gly-Gly-His-OH building block for SPPS. The trityl (Trt) group is commonly used in Fmoc-based SPPS.

  • Coupling Reagents: Due to the potential for racemization of the histidine residue, the choice of coupling reagent is critical. Guanidinium-based reagents like HATU and HBTU, in the presence of a non-nucleophilic base like DIPEA, are highly efficient and help to suppress racemization.[7][8] Carbodiimides like DCC or DIC can also be used, but often require an additive like HOBt or Oxyma Pure to minimize racemization.[2][7]

Experimental Protocol: SPPS Coupling of Z-Gly-Gly-His(Trt)-OH

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • Coupling of Z-Gly-Gly-His(Trt)-OH:

    • In a separate vessel, pre-activate Z-Gly-Gly-His(Trt)-OH (2-3 eq.) with HATU (1.95 eq.) and DIPEA (4-6 eq.) in DMF for 5-10 minutes.

    • Add the activated tripeptide solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling completion using a qualitative test such as the Kaiser test.

  • Washing:

    • Thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and by-products.

Caption: SPPS workflow for coupling Z-Gly-Gly-His(Trt)-OH.

Solution-Phase Peptide Synthesis

For the synthesis of shorter peptides or peptide fragments, solution-phase synthesis offers advantages in terms of scalability and purification of intermediates. Z-Gly-Gly-His-OH can be coupled to an amino acid or peptide ester in solution using similar coupling reagents as in SPPS.

Deprotection of the Benzyloxycarbonyl (Z) Group

The removal of the Z-group is a critical step in the synthesis. The most common method is catalytic hydrogenation.

Catalytic Transfer Hydrogenation:

This method is often preferred as it avoids the use of strong acids and is generally compatible with most other protecting groups, except for those that are also susceptible to hydrogenolysis (e.g., benzyl esters).

Experimental Protocol: Z-Group Deprotection by Catalytic Transfer Hydrogenation

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or cyclohexene (as hydrogen donor)

  • Methanol or a mixture of solvents to dissolve the peptide

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol).

  • Add 10% Pd/C (typically 10-20% by weight of the peptide).

  • Add ammonium formate (3-5 eq.) as the hydrogen donor.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by HPLC or TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Important Considerations for Histidine-Containing Peptides:

The imidazole ring of histidine can sometimes poison the palladium catalyst, slowing down the hydrogenation. In such cases, increasing the catalyst loading or performing the reaction under a hydrogen atmosphere (balloon or Parr shaker) may be necessary. The use of specific additives can also mitigate this issue.

Purification and Analysis

Purification:

The purification of peptides containing the Z-Gly-Gly-His motif is typically achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] The presence of the Z-group increases the hydrophobicity of the peptide, which will affect its retention time on the C18 column. A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used as the mobile phase.[10]

Analysis:

The identity and purity of the synthesized peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[11][12] Mass spectrometry will provide the molecular weight of the peptide, confirming the successful incorporation of the Z-Gly-Gly-His-OH building block and subsequent deprotection steps.

Applications and Case Studies

The Gly-Gly-His motif is a well-known metal-binding sequence.[13][14] Peptides incorporating this sequence have been explored for various applications:

  • Metallopeptide Synthesis: The design of artificial metalloenzymes and catalysts.

  • Biosensors: The development of highly sensitive and selective metal ion sensors.[15]

  • Bioactive Peptides: The synthesis of peptides with antimicrobial or other therapeutic properties.[16]

  • Drug Delivery: Histidine-rich peptides can act as endosomolytic agents, facilitating the release of drugs into the cytoplasm.

Case Study: Synthesis of a Metal-Binding Peptide

A hypothetical example is the synthesis of a decapeptide with a C-terminal Gly-Gly-His sequence for copper binding studies. The synthesis could be performed on a solid support, with the final three residues being incorporated as a single Z-Gly-Gly-His(Trt)-OH unit. This approach would streamline the synthesis and minimize the risk of side reactions associated with the glycine and histidine residues. After cleavage from the resin and deprotection, the final peptide would be purified by RP-HPLC and its copper-binding affinity determined by spectroscopic methods.

Conclusion

Z-Gly-Gly-His-OH is a powerful and versatile building block for the synthesis of complex peptides. Its use can significantly improve the efficiency and success rate of peptide synthesis, particularly for sequences containing the challenging Gly-Gly-His motif. By understanding its chemical properties and employing the appropriate synthetic strategies, coupling conditions, and deprotection methods outlined in this guide, researchers can confidently incorporate this valuable tripeptide into their synthetic targets, paving the way for advancements in drug discovery, materials science, and biotechnology.

References

  • Coupling step during synthesis of peptides containing Histidine residue? (2018). ResearchGate. Retrieved from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. Retrieved from [Link]

  • Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. (2026). The Journal of Organic Chemistry.
  • Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. (n.d.). Molecules.
  • Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). Green Chemistry.
  • Big peptide drugs in a small molecule world. (2023). Exploratory Research and Hypothesis in Medicine.
  • Purification of naturally occurring peptides by reversed-phase HPLC. (2007).
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). Organic Process Research & Development.
  • LC-DAD-ESI-MS characterization of carbohydrates using a new labeling reagent. (2025).
  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Peptide Science.
  • Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery. (2021). Journal of Medicinal Chemistry.
  • Ab initio Calculations for Exploring Metal Ion-(Gly-Gly-His) Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Chapter 3: Recent Trends in Peptide Drug Discovery and Development. (2024). Royal Society of Chemistry.
  • Production of peptides containing poly-gly sequences using fmoc chemistry. (n.d.). Google Patents.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

  • Poly-Gly Region Regulates the Accessibility of Metal Binding Sites in Snake Venom Peptides. (2022). Inorganic Chemistry.
  • Moving beyond preparative reverse phase HPLC for peptide purification. (n.d.). ResearchGate. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.
  • Machine-Learning-Guided Peptide Drug Discovery: Development of GLP-1 Receptor Agonists with Improved Drug Properties. (n.d.). Journal of Medicinal Chemistry.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Deriv
  • Stepwise synthesis of Gly-Gly-His on gold surfaces modified with mixed self-assembled monolayers. (2005). Langmuir.
  • Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. (2021). ResearchGate. Retrieved from [Link]

  • and His-Rich Peptides: Functionally Versatile Compounds with Potential Multi-Purpose Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Synthesis of metal-binding amino acids. (n.d.). Organic & Biomolecular Chemistry.
  • Strategic Approaches to Improvise Peptide Drugs as Next Generation Therapeutics. (2023). Pharmaceuticals.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Peptides purification development in Reverse Phase. (n.d.). Interchim – Blog. Retrieved from [Link]

  • Mechanism of racemisation of histidine derivatives in peptide synthesis. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Derivatization of Methylglyoxal for LC-ESI-MS Analysis-Stability and Relative Sensitivity of Different Deriv
  • Can you use normal phase chromatography to purify protected peptides?. (2023). Biotage. Retrieved from [Link]

Sources

The Z Group: Strategic Implementation in High-Fidelity Peptide Synthesis

[1]

Executive Summary: The "Scalpel" of Peptide Chemistry

In the landscape of peptide synthesis, where Fmoc and Boc strategies often dominate as the "hammers" of solid-phase production, the Benzyloxycarbonyl (Z or Cbz) group remains the "scalpel"—a tool of precision, essential for complex solution-phase synthesis, convergent fragment condensation, and the protection of side-chain functionalities that require absolute stability against weak acids and bases.

Introduced by Bergmann and Zervas in 1932, the Z group transformed peptide chemistry from a theoretical curiosity into a practical science. For the modern drug development professional, understanding the Z group is not about historical trivia; it is about leveraging its unique orthogonality to solve solubility issues, prevent racemization, and execute "impossible" cyclizations that standard SPPS (Solid Phase Peptide Synthesis) protocols cannot handle.

The Chemical Architecture: Why Z Prevents Racemization

The primary failure mode in peptide coupling is racemization via the 5(4H)-oxazolone mechanism. Standard acyl protecting groups (like acetyl or benzoyl) facilitate this pathway.

The Z group functions as a urethane (carbamate) . Structurally, the oxygen atom adjacent to the carbonyl reduces the electrophilicity of the carbonyl carbon. This electronic dampening effect makes the carbonyl oxygen less nucleophilic, thereby drastically inhibiting the attack on the activated amino acid's carbonyl carbon.

The Result: The formation of the racemization-prone oxazolone intermediate is kinetically disfavored, preserving the chiral integrity of the L-amino acid.

Installation Protocols: Precision Loading

While Z-Cl (Benzyl chloroformate) is the classic reagent, it is highly reactive and can lead to oligomerization if not controlled. For sensitive applications, Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) offers a milder, self-regulating alternative.

Experiment 1: Standard Z-Protection via Schotten-Baumann Conditions

Use this for robust, non-sensitive amino acids (Gly, Ala, Phe).

Reagents: Amino Acid, Benzyl Chloroformate (Z-Cl), NaOH (2M), Acetone/Water.

  • Dissolution: Dissolve 10 mmol of Amino Acid in 10 mL of 2N NaOH. Cool to 0°C in an ice bath.

  • Addition: Add 11 mmol of Z-Cl dropwise over 20 minutes.

    • Critical Process Parameter (CPP): Simultaneously add 2N NaOH to maintain pH between 9.0 and 10.0 .

    • Why: pH > 10 risks hydrolysis of the Z-Cl or racemization.[1] pH < 8 protonates the amine, stopping the reaction.

  • Equilibration: Remove ice bath and stir at Room Temperature (RT) for 1 hour.

  • Workup: Wash with diethyl ether (removes unreacted Z-Cl). Acidify the aqueous layer to pH 2.0 with 1N HCl.

  • Isolation: Extract the white precipitate into Ethyl Acetate, dry over MgSO4, and concentrate.

Self-Validating Checkpoint:

  • TLC Monitoring: Spot the reaction mixture against the starting amino acid. The Z-protected product should move significantly higher (less polar) in a solvent system like CHCl3:MeOH:AcOH (85:10:5). If starting material remains on the baseline, the pH dropped too low during addition.

Visualization: Z-Group Installation Logic

Z_InstallationStartAmino Acid(Nucleophile)InterTetrahedralIntermediateStart->InterNucleophilic AttackReagentBenzyl Chloroformate(Z-Cl)Reagent->InterBaseBase (NaOH)Scavenges HClInter->BaseH+ RemovalProductZ-ProtectedAmino AcidInter->ProductCl- Departure

Figure 1: The Schotten-Baumann mechanism for Z-protection. Control of pH is the rate-limiting factor for yield and purity.

Deprotection Mechanics: The Orthogonal Duality

The Z group's power lies in its duality of cleavage . It can be removed by reduction (Hydrogenolysis) or strong acid (Acidolysis), providing orthogonality to both Boc and Fmoc.[2]

Method A: Catalytic Hydrogenolysis (The "Clean" Route)

Ideal for: Solution phase synthesis where no sulfur is present (sulfur poisons Pd catalysts).

Mechanism:

  • Adsorption of the Z-peptide onto the Pd surface.

  • Hydrogenation of the benzylic C-O bond.

  • Release of Toluene and unstable carbamic acid.

  • Spontaneous decarboxylation (loss of CO2) to yield the free amine.

Protocol:

  • Dissolve Z-peptide in MeOH or EtOH.

  • Add 10% Pd/C catalyst (10% by weight of peptide).

  • Sparge with H2 gas (balloon pressure is usually sufficient) for 2-4 hours.

  • Filter through Celite to remove Pd/C.

Self-Validating Checkpoint:

  • The CO2 Bubbler: If running on a larger scale, route the exhaust gas through a lime water trap. The formation of CaCO3 precipitate (cloudiness) confirms decarboxylation is occurring. Cessation of bubbling indicates reaction completion.

Method B: Acidolysis (The "Hard" Route)

Ideal for: Solid phase synthesis or when S-containing amino acids (Met, Cys) are present.

Reagents: 33% HBr in Acetic Acid (AcOH) or anhydrous HF.

Mechanism: Protonation of the carbonyl oxygen leads to SN1 cleavage, generating a benzyl carbocation .

  • Risk:[3][4] This carbocation is an electrophile that will alkylate Trp, Tyr, or Met residues if not intercepted.

  • Solution:Scavengers (Anisole, Thioanisole) are mandatory.

Visualization: Deprotection Pathways[5]

Z_DeprotectionSubstrateZ-Protected PeptideH2_PathMethod A: H2 / Pd-CSubstrate->H2_PathAcid_PathMethod B: HBr / AcOHSubstrate->Acid_PathTolueneByproduct:TolueneH2_Path->TolueneCarbamicIntermediate:Carbamic AcidH2_Path->CarbamicCleavageAmineFree Amine(Deprotected)Carbamic->Amine- CO2CationIntermediate:Benzyl CarbocationAcid_Path->CationProtonation/CleavageAcid_Path->Amine- CO2ScavengerScavenger(Anisole)Cation->ScavengerTrapping

Figure 2: Divergent deprotection pathways. Method A is chemically cleaner but sensitive to catalyst poisoning. Method B is robust but requires scavengers.

Orthogonality Matrix: Z vs. Boc vs. Fmoc

To design a complex synthesis, one must understand how Z fits into the broader ecosystem. Z is often used as a "Semi-Permanent" side-chain protection or for N-terminal protection in convergent synthesis.

FeatureZ (Benzyloxycarbonyl) Boc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl)
Primary Removal H2 / Pd-C (Neutral)TFA (Acidic)Piperidine (Basic)
Secondary Removal HBr / AcOH, HFHeat (rarely used)DBU / DMF
Stability: Base Stable (Orthogonal to Fmoc)Stable Labile
Stability: Acid Stable to TFA (Orthogonal to Boc)LabileStable
Racemization Risk Very LowLowLow (but base-catalyzed risk exists)
Primary Use Case Solution phase; Complex fragmentsSPPS (Specialized); Acid-stable needsSPPS (Standard); Routine synthesis

Strategic Insight: Use Z-protection for the N-terminus of a fragment that will be coupled to a resin-bound peptide. You can remove the Z group via hydrogenolysis without cleaving the peptide from the resin (if the resin is acid-labile) or affecting acid-sensitive side chains (like Trt-protected Cys).

Troubleshooting & Side Reactions

Diketopiperazine (DKP) Formation

During the deprotection of a dipeptide ester (Z-AA1-AA2-OR), the free amine of AA1 can attack the ester of AA2, cyclizing to form a DKP and cleaving the chain.

  • Prevention: Avoid methyl/ethyl esters for dipeptides. Use bulky esters (tert-butyl) or perform deprotection only after the tripeptide stage.

Scavenger Selection (Acidolysis)

If using HBr/AcOH or HF to remove Z, the benzyl cation is a "hot" electrophile.

  • For Trp/Tyr containing peptides: Use a cocktail of TFA/Thioanisole/EDT/Anisole (90:5:3:2) .

  • Self-Validating Checkpoint: Analyze the crude peptide via LC-MS. If you see peaks corresponding to M + 90 Da (Benzyl adduct), your scavenger load was insufficient.

References

  • Bergmann, M., & Zervas, L. (1932).[5][6][7] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

  • Greene, T. W., & Wuts, P. G. M. (1999).[8][9] Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4][6][10][11][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.

A Comprehensive Technical Guide to the Solubility and Stability of Z-Gly-Gly-His-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Z-Gly-Gly-His-OH in Peptide Research

Z-Gly-Gly-His-OH, or N-α-benzyloxycarbonyl-glycyl-glycyl-L-histidine, is a protected tripeptide of significant interest in the fields of biochemistry and pharmaceutical development. Its structure, combining the simplicity of glycine with the functional importance of histidine, makes it a valuable building block in the synthesis of more complex peptides and a useful tool in studying enzymatic processes.[1] The N-terminal benzyloxycarbonyl (Z) group provides crucial protection during synthetic steps and influences the molecule's overall physicochemical properties, including its solubility and stability.[2] A thorough understanding of these characteristics is paramount for its effective use in drug formulation, delivery systems, and various biochemical assays. This guide provides an in-depth analysis of the solubility and stability of Z-Gly-Gly-His-OH, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties: A Foundation for Understanding Behavior

The solubility and stability of Z-Gly-Gly-His-OH are intrinsically linked to its molecular structure. Key components influencing these properties include:

  • Glycine Residues: These small, nonpolar amino acids contribute to the peptide backbone's flexibility. While glycine itself has moderate aqueous solubility, its primary influence in this tripeptide is on the overall size and conformation.[3]

  • Histidine Residue: The imidazole side chain of histidine is a critical determinant of the peptide's behavior. With a pKa of approximately 6.0, the imidazole group can be protonated or deprotonated within a physiologically relevant pH range.[4] This makes the peptide's charge and, consequently, its solubility and interactions, highly pH-dependent. At pH below 6, the imidazole ring is predominantly protonated, carrying a positive charge, which can enhance aqueous solubility.[4]

  • Benzyloxycarbonyl (Z) Protecting Group: This bulky, aromatic group is hydrophobic and significantly impacts the peptide's solubility. Its presence generally decreases aqueous solubility while potentially increasing solubility in organic solvents.

  • Peptide Bonds: The amide linkages are susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.

  • Termini: The free carboxylic acid at the C-terminus and the protected amine at the N-terminus contribute to the molecule's overall polarity and potential for hydrogen bonding.

Solubility Profile of Z-Gly-Gly-His-OH

Predicting the solubility of a peptide can be challenging due to the interplay of various factors. However, based on the constituent amino acids and the hydrophobic Z-group, a general solubility profile can be anticipated. The presence of two glycine residues and a histidine, which can be charged, suggests some degree of aqueous solubility, while the benzyloxycarbonyl group will favor solubility in organic solvents.

Predicted Solubility Data

The following table provides estimated solubility data for Z-Gly-Gly-His-OH in common laboratory solvents. These values should be considered as starting points for experimental determination.

SolventPredicted SolubilityRationale & Practical Notes
Water Sparingly soluble to solubleSolubility is expected to be pH-dependent. At acidic pH (<6), protonation of the histidine imidazole ring should increase solubility. Sonication and gentle warming may be required.[5]
Phosphate-Buffered Saline (PBS, pH 7.4) Sparingly solubleAt physiological pH, a significant portion of the histidine imidazole groups will be neutral, potentially reducing aqueous solubility compared to acidic conditions.
Dimethyl Sulfoxide (DMSO) SolubleThe polar aprotic nature of DMSO is well-suited for dissolving peptides with both polar and nonpolar regions.[5] This is often the solvent of choice for preparing stock solutions.
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a good solvent for protected peptides.
Methanol Sparingly soluble to solubleThe polarity of methanol allows for some dissolution, but it may not be as effective as DMSO or DMF for higher concentrations.
Ethanol Sparingly solubleEthanol is generally less effective than methanol for dissolving peptides.[6]
Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to experimentally determine the solubility of Z-Gly-Gly-His-OH.

Materials:

  • Z-Gly-Gly-His-OH powder

  • Selection of solvents (e.g., water, PBS pH 7.4, DMSO, DMF, Methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Thermomixer or water bath

  • Analytical balance

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh a small amount of Z-Gly-Gly-His-OH (e.g., 2-5 mg) into several microcentrifuge tubes.

    • Add a precise volume of the chosen solvent (e.g., 100 µL) to each tube.

    • Vortex the tubes vigorously for 1-2 minutes.

    • Sonicate the tubes for 10-15 minutes to aid dissolution.

    • Place the tubes in a thermomixer or rotating incubator at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved peptide.

  • Quantification of Solubilized Peptide:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate mobile phase for HPLC analysis.

    • Analyze the diluted supernatant by a validated HPLC-UV method to determine the concentration of the dissolved peptide.

    • The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or mM).

G cluster_prep Preparation of Saturated Solution cluster_separation Separation cluster_quantification Quantification weigh Weigh Z-Gly-Gly-His-OH add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate equilibrate Equilibrate (24h) sonicate->equilibrate centrifuge Centrifuge equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute collect_supernatant->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Workflow for experimental solubility determination of Z-Gly-Gly-His-OH.

Stability Profile of Z-Gly-Gly-His-OH

The stability of Z-Gly-Gly-His-OH is a critical parameter for its storage, handling, and application. Degradation can occur through several pathways, primarily hydrolysis and oxidation.

Potential Degradation Pathways
  • Hydrolysis: The peptide bonds are susceptible to cleavage under strongly acidic or basic conditions, leading to the formation of smaller peptides and constituent amino acids. The C-terminal histidine may also be cleaved.

  • Oxidation: The imidazole ring of histidine can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.[7]

  • Aspartimide Formation (if Asp or Asn were present): While not applicable to Z-Gly-Gly-His-OH, it is a common degradation pathway in other peptides.

  • Racemization: Extreme pH and temperature can lead to the racemization of the chiral amino acid (histidine).

Predicted Stability Data

The following table summarizes the expected stability of Z-Gly-Gly-His-OH under various stress conditions.

ConditionExpected StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderate to LowHydrolysis of peptide bonds leading to Z-Gly-Gly, Gly-His, Gly, His.
Neutral (e.g., pH 7.4) HighMinimal degradation under standard conditions.
Basic (e.g., 0.1 M NaOH) LowRapid hydrolysis of peptide bonds. Potential for racemization.
Oxidative (e.g., 3% H₂O₂) ModerateOxidation of the histidine imidazole ring.
Thermal (e.g., 60 °C) ModerateIncreased rate of hydrolysis across all pH values.
Photolytic (e.g., UV light) ModeratePotential for degradation of the Z-group and histidine ring.
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8]

Materials:

  • Z-Gly-Gly-His-OH

  • Stock solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂

  • Water bath or incubator

  • Photostability chamber

  • HPLC system with UV or Mass Spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Z-Gly-Gly-His-OH in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Aliquot the stock solution into separate vials for each stress condition.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for various time points (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for shorter time points due to faster degradation.

    • Oxidation: Add an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 60 °C or 80 °C).

    • Photodegradation: Expose a sample to UV light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method to separate the parent peptide from any degradation products.

    • Use a mass spectrometer detector to identify the mass of the degradation products, which aids in elucidating the degradation pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Z-Gly-Gly-His-OH Stock Solution acid Acidic (HCl) stock->acid base Basic (NaOH) stock->base oxidative Oxidative (H₂O₂) stock->oxidative thermal Thermal stock->thermal photo Photolytic stock->photo sample_timepoint Sample at Time Points acid->sample_timepoint base->sample_timepoint oxidative->sample_timepoint thermal->sample_timepoint photo->sample_timepoint neutralize Neutralize (if needed) sample_timepoint->neutralize hplc_ms HPLC-MS/UV Analysis neutralize->hplc_ms identify Identify Degradants hplc_ms->identify pathway Elucidate Pathways identify->pathway G cluster_sample Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis dissolve Dissolve/Dilute Sample autosampler Autosampler dissolve->autosampler pump Gradient Pump pump->autosampler column C18 Column autosampler->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Peptide & Impurities integrate->quantify

Sources

The Gly-Gly-His (GGH) Tripeptide: A Paradigm of Metallopeptide Catalysis and Molecular Recognition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gly-Gly-His (GGH) tripeptide represents a canonical model of the ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif. Unlike its cosmetic counterpart GHK-Cu (Gly-His-Lys), GGH is primarily defined by its potent coordination chemistry and catalytic oxidative potential.[] Its biological significance lies in its ability to mimic the N-terminal metal-binding sites of proteins like histatins and serum albumin, serving as a minimal scaffold for studying metalloprotein redox chemistry.[] This guide details the structural mechanics, oxidative pathways, and experimental utility of GGH in drug development and molecular biology.[]

Part 1: Structural Biochemistry & The ATCUN Motif

The biological utility of GGH is derived entirely from its coordination geometry. It does not function as a receptor ligand in the traditional sense but as a chelating scaffold that activates transition metals.[]

Coordination Chemistry (The 4N Donor System)

The GGH sequence provides a specific square-planar coordination environment for Cu(II) and Ni(II) ions. This interaction is thermodynamically favored (


 in the femtomolar range for Cu(II)) and kinetically rapid.

The coordination sphere involves four nitrogen donors (4N):

  • Terminal Amine: The free

    
     of the N-terminal Glycine.
    
  • Amide Nitrogen 1: Deprotonated backbone nitrogen between Gly1 and Gly2.[]

  • Amide Nitrogen 2: Deprotonated backbone nitrogen between Gly2 and His3.[]

  • Imidazole Nitrogen: The

    
     or 
    
    
    
    of the Histidine side chain.

This geometry stabilizes the metal ion, particularly Cu(II), lowering its reduction potential to a range accessible by cellular reductants (e.g., ascorbate), thereby facilitating redox cycling.[]

Visualization of the Cu(II)-GGH Complex

The following diagram illustrates the cooperative binding mechanism that defines the ATCUN motif.

GGH_Coordination cluster_ligands GGH Ligand Donors (4N) Cu Cu(II) Ion (Central Core) Complex Square Planar ATCUN Complex Cu->Complex Forms Stable Metallocycle N_term N-Terminal Amine (Gly1) N_term->Cu Coordination N_amide1 Amide N (Gly1-Gly2 Bond) N_amide1->Cu Deprotonated Binding N_amide2 Amide N (Gly2-His3 Bond) N_amide2->Cu Deprotonated Binding N_imid Imidazole N (His3 Side Chain) N_imid->Cu Anchoring

Figure 1: The 4N coordination geometry of the Cu(II)-GGH complex. The cooperative binding of backbone amides and the histidine imidazole creates a rigid, redox-active center.

Part 2: Biological Mechanisms & Physiological Roles[1][2]

Oxidative Catalysis and ROS Generation

The most critical biological function of the Cu-GGH complex is its ability to act as a pseudo-enzyme for the generation of Reactive Oxygen Species (ROS). Unlike free copper, which is toxic and uncontrolled, Cu-GGH cycles between Cu(II) and Cu(I) in a regulated manner.[]

  • Mechanism: In the presence of a reductant (e.g., Ascorbate) and molecular oxygen, Cu(II)-GGH is reduced to Cu(I)-GGH.[] The Cu(I) species reacts with

    
     to generate superoxide (
    
    
    
    ), which dismutates to
    
    
    .[] The complex then catalyzes the breakdown of
    
    
    to hydroxyl radicals (
    
    
    ), which are potent oxidants.
  • Significance: This mechanism is exploited in targeted tumor therapy .[] By conjugating GGH to tumor-targeting domains, researchers can generate lethal ROS specifically within the tumor microenvironment.[]

DNA Cleavage Activity

Cu-GGH functions as a "chemical nuclease."[][2] The hydroxyl radicals generated by the complex are diffusible but short-lived, causing oxidative damage to the deoxyribose backbone of DNA in close proximity.

  • Specificity: While GGH itself has no DNA sequence specificity, it can be fused to DNA-binding domains (e.g., zinc fingers, intercalators) to create sequence-specific artificial nucleases.[]

  • Pathway: The cleavage is oxidative, resulting in single-strand breaks (nicks) or double-strand breaks depending on local concentration and reaction time.[]

GGH vs. GHK: A Critical Distinction

It is imperative for researchers to distinguish GGH from GHK (Gly-His-Lys).[]

FeatureGGH (Gly-Gly-His)GHK (Gly-His-Lys)
Primary Role Metal Catalyst / ATCUN ModelExtracellular Matrix Modulator
Metal Binding 4N (Square Planar)Complex / Variable
Mechanism Oxidative DNA Cleavage / ROSCollagen Synthesis / Wound Healing
Key Application Antitumor agents, BiosensorsCosmetics, Skin Regeneration

Part 3: Experimental Protocols

Synthesis of GGH Tripeptide

Standard Operating Procedure for Solid-Phase Peptide Synthesis (SPPS)

Rationale: Fmoc chemistry is preferred for its mild deprotection conditions, preserving the integrity of the histidine imidazole ring.

  • Resin Loading: Use Wang resin pre-loaded with Fmoc-His(Trt)-OH.[]

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group.[]

  • Coupling:

    • Activate Fmoc-Gly-OH (3 eq) using HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF.[]

    • Couple for 45-60 minutes.

    • Repeat for the second Glycine residue.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[]5) for 2 hours. This removes the peptide from the resin and the Trityl (Trt) protecting group from Histidine.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Confirm mass via ESI-MS (

    
     Da).
    
Cu(II) Binding Affinity Assay

Self-Validating Protocol using UV-Vis Spectroscopy

Rationale: The formation of the Cu(II)-GGH complex results in a distinct d-d transition band at ~525 nm (pink/red color), which is characteristic of the ATCUN square-planar geometry.

  • Preparation: Prepare a 1 mM stock of GGH in 50 mM HEPES buffer (pH 7.4).

  • Titration: Add aliquots of

    
     (0.1 eq increments) to the peptide solution.
    
  • Measurement: Record UV-Vis spectra (400–800 nm) after each addition.

  • Analysis: Plot absorbance at 525 nm vs. [Cu]/[Peptide] ratio.

  • Validation Endpoint: The signal should plateau exactly at a 1:1 stoichiometric ratio. A shift in

    
     indicates improper pH or incomplete coordination.[]
    
ROS-Mediated DNA Cleavage Assay

Workflow for assessing biological activity[]

DNA_Cleavage_Workflow Step1 Substrate Prep (Supercoiled pUC19 Plasmid) Step2 Reaction Mix (Plasmid + GGH-Cu + Ascorbate) Step1->Step2 Step3 Incubation (37°C, 30-60 min) Step2->Step3 ROS Generation Step4 Quenching (EDTA + Loading Dye) Step3->Step4 Step5 Analysis (Agarose Gel Electrophoresis) Step4->Step5 Result Quantification (Supercoiled vs. Nicked/Linear) Step5->Result

Figure 2: Experimental workflow for validating the nuclease activity of Cu-GGH. Conversion of supercoiled DNA (Form I) to nicked (Form II) or linear (Form III) confirms oxidative damage.[]

Part 4: Therapeutic & Biotechnological Applications[1][4]

Targeted Antitumor Agents

GGH is used as the "warhead" in peptide-drug conjugates.[] By fusing GGH to a tumor-homing peptide (e.g., RGD for integrin targeting), the Cu-GGH moiety is delivered specifically to cancer cells.[] Upon internalization, the intracellular reductants activate the complex, generating a burst of ROS that induces apoptosis.[]

Electrochemical Biosensors

The high specificity of GGH for Cu(II) makes it an ideal recognition element for biosensors.

  • Mechanism: GGH is immobilized on a gold electrode via a C-terminal Cysteine linker.[]

  • Detection: Binding of Cu(II) alters the redox current (measured via Square Wave Voltammetry), providing a limit of detection in the picomolar range.

References

  • ATCUN Motif Characterization: Harford, C., & Sarkar, B. (1997).[] Amino terminal Cu(II)- and Ni(II)-binding (ATCUN) motif of proteins and peptides: Metal binding, DNA cleavage, and other properties.[][2] Accounts of Chemical Research. Link[]

  • DNA Cleavage Mechanism: Joyner, J. C., et al. (2013).[] Antimicrobial metallopeptides with broad nuclease and ribonuclease activity.[] Chemical Communications.[] Link

  • Biosensor Applications: Gattás-Asfura, K. M., et al. (2014).[] Peptides as recognition elements for the detection of copper(II) ions. Chemical Communications.[] Link

  • GGH vs GHK Distinction: Pickart, L., & Margolina, A. (2018).[] Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data. International Journal of Molecular Sciences. Link[]

  • Therapeutic Conjugates: Hureau, C., et al. (2006).[] Cu(II)-binding properties of the N-terminus of the human albumin: Relevance to the therapeutic approach of Alzheimer's disease. Inorganic Chemistry. Link[]

Sources

A Technical Guide to the Application of Z-Protected Tripeptides in Biochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic use of protecting groups is fundamental to modern peptide chemistry. Among these, the benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, represented a revolutionary step, enabling controlled, stepwise peptide synthesis for the first time.[1][2] This guide provides an in-depth technical overview of Z-protected tripeptides for researchers, scientists, and drug development professionals. We will explore the core chemistry of the Z-group, detail robust methodologies for solution-phase synthesis and purification, and illuminate the diverse applications of these molecules in biochemical research, from dissecting enzyme mechanisms to discovering novel therapeutic leads. This document is structured to provide not only procedural steps but also the causal logic behind experimental choices, ensuring a thorough and practical understanding of the subject.

Part 1: The Chemistry of the Benzyloxycarbonyl (Z) Protecting Group

The Imperative of N-Terminal Protection

In peptide synthesis, the bifunctional nature of amino acids—possessing both a nucleophilic amine (-NH₂) and an electrophilic carboxylic acid (-COOH)—presents a significant challenge.[2] Without intervention, attempts to form a peptide bond between two amino acids would result in uncontrolled polymerization.[2] The core principle of controlled synthesis, therefore, relies on temporarily "masking" the reactivity of the N-terminal amine of one amino acid, allowing its carboxylic acid to be selectively activated and coupled with the free amine of another. The benzyloxycarbonyl (Z) group was the first reagent to achieve this with high efficiency and reliability.[1][2]

The Z-Group: Structure and Foundational Principles

The Z-group is a carbamate formed by the reaction of an amine with benzyl chloroformate.[3] Its key advantages, which cemented its role in peptide chemistry, include the stability of the resulting Z-protected amino acids (which are often crystalline), their resistance to racemization during the coupling step, and the unique methods available for its removal.[4] This stability under a range of conditions allows for selective manipulation of other functional groups in the peptide chain.

Mechanism of Z-Group Installation (Protection)

The installation of the Z-group is a straightforward nucleophilic acyl substitution. The process is typically performed under Schotten-Baumann conditions.[3]

Mechanism: The nucleophilic nitrogen of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A mild base, such as sodium carbonate or sodium bicarbonate, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.[3][5]

Caption: Mechanism of Z-group protection of a primary amine.

Methods of Z-Group Removal (Deprotection)

A primary advantage of the Z-group is its orthogonality to many other protecting groups; it is stable to moderately acidic and basic conditions that would cleave groups like Boc or Fmoc, respectively.[3][4] Its removal is typically achieved under specific reductive or strongly acidic conditions.

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group deprotection.[5] The reaction involves hydrogen gas (H₂) and a palladium catalyst, usually on a carbon support (Pd/C).[2] The mechanism proceeds by cleaving the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.[5]

    • Expert Insight: Hydrogenolysis is the method of choice when the peptide sequence does not contain sulfur (e.g., Cysteine, Methionine), as sulfur can poison the palladium catalyst. It is also preferred when other acid-labile groups (like t-butyl esters) must be preserved.

  • Harsh Acidic Conditions: The Z-group can also be cleaved using strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH).[4][5] This method is less common due to its harshness but is valuable when catalytic hydrogenolysis is not feasible (e.g., in the presence of sulfur-containing residues or other reducible groups).[5]

Caption: Comparison of Z-group deprotection pathways.

Part 2: Synthesis and Purification of Z-Protected Tripeptides

Strategic Consideration: Solution-Phase Synthesis

While solid-phase peptide synthesis (SPPS) is dominant for longer peptides, solution-phase peptide synthesis (SolPS) remains highly relevant, particularly for the production of shorter peptides, peptide fragments, and large-scale manufacturing where cost and scalability are critical.[6][7][8] The Z-group is historically well-suited for SolPS.[7] The key advantage of SolPS is that intermediates can be purified and fully characterized at each step, ensuring the final product's integrity.

Experimental Protocol: Solution-Phase Synthesis of Z-Gly-Phe-Leu-OH

This protocol outlines a convergent, stepwise synthesis from the C-terminus to the N-terminus.

Workflow Overview:

  • Step A: Couple Z-protected Phenylalanine (Z-Phe-OH) with Leucine methyl ester (H-Leu-OMe).

  • Step B: Purify the resulting dipeptide, Z-Phe-Leu-OMe.

  • Step C: Deprotect the N-terminus via hydrogenolysis to yield H-Phe-Leu-OMe.

  • Step D: Couple Z-protected Glycine (Z-Gly-OH) with the dipeptide ester (H-Phe-Leu-OMe).

  • Step E: Purify the target tripeptide, Z-Gly-Phe-Leu-OMe.

  • Step F: Saponify the C-terminal methyl ester to yield the final product, Z-Gly-Phe-Leu-OH.

Caption: Solution-phase synthesis workflow for Z-Gly-Phe-Leu-OH.

Detailed Methodology (Illustrative Step D):

  • Dissolution: Dissolve H-Phe-Leu-OMe (1.0 eq) and Z-Gly-OH (1.05 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activator Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and cool to 0 °C in an ice bath.[9]

    • Causality: HOBt is a crucial additive when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC).[10] It acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an HOBt-active ester. This intermediate is less reactive, significantly suppressing the risk of racemization at the alpha-carbon of the activated amino acid.[9][10]

  • Coupling Reagent: Add DCC (1.1 eq), dissolved in a small amount of DCM, dropwise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via Thin-Layer Chromatography (TLC).

  • Work-up & Purification:

    • A white precipitate, dicyclohexylurea (DCU), will form.[10] Filter this byproduct.

    • Transfer the filtrate to a separatory funnel. Wash sequentially with dilute acid (e.g., 1M HCl) to remove unreacted amine, then with saturated sodium bicarbonate solution to remove unreacted Z-Gly-OH and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be further purified by flash chromatography or recrystallization.

Purification via Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the gold standard for the final purification of synthetic peptides.[11][12] The technique separates molecules based on their hydrophobicity.[11] A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase.[11]

Data Presentation: Typical RP-HPLC Gradient for Tripeptide Purification

Time (min)% Solvent A (H₂O, 0.1% TFA)% Solvent B (Acetonitrile, 0.1% TFA)Flow Rate (mL/min)
09551.0
59551.0
3535651.0
405951.0
455951.0
509551.0
  • Self-Validation: Fractions are collected and analyzed by analytical HPLC to assess purity. Fractions with purity >95% are pooled and lyophilized to yield the final, pure peptide.[11]

Characterization and Quality Control
  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the tripeptide and verify the presence of the Z-protecting group, which has characteristic aromatic proton signals.

Part 3: Applications in Modern Biochemical Research

Z-protected tripeptides are not merely synthetic intermediates; they are powerful tools for probing biological systems. The Z-group itself, being a bulky, hydrophobic moiety, can significantly influence biological activity.

Probing Enzyme-Substrate Interactions

Enzymes function by binding substrates in a highly specific three-dimensional pocket called the active site.[13] Z-protected tripeptides can be designed as substrate mimics or inhibitors to study these interactions.[14]

  • Case Study: Z-VAD-FMK, a Pan-Caspase Inhibitor:

    • Background: Caspases are a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[15]

    • The Tool: Z-VAD-FMK is a cell-permeable, irreversible tripeptide inhibitor.[15][16] The peptide sequence Val-Ala-Asp mimics a caspase cleavage site, providing specificity. The Z-group enhances cell permeability and may contribute to hydrophobic interactions within the enzyme's active site. The fluoromethylketone (FMK) group is a reactive "warhead" that covalently binds to the catalytic cysteine residue in the caspase active site, permanently inactivating the enzyme.[16]

    • Application: Researchers use Z-VAD-FMK to determine if a specific cellular death pathway is caspase-dependent. If treatment with Z-VAD-FMK prevents cell death, it provides strong evidence for the involvement of caspases.[15][17] However, it's crucial to note that Z-VAD-FMK can have off-target effects, including inducing necroptosis or autophagy in some cell types, which must be considered when interpreting results.[18][19]

Sources

Physicochemical Profiling and Catalytic Versatility of Z-Gly-Gly-His-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Z-Gly-Gly-His-OH (N-benzyloxycarbonyl-glycyl-glycyl-L-histidine) represents a critical structural probe in bioinorganic chemistry and supramolecular assembly. Unlike its parent peptide (H-Gly-Gly-His-OH), which is the canonical model for the ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif, the Z-protected variant lacks a free N-terminal amine. This structural modification silences the primary metal-anchoring site, making Z-Gly-Gly-His-OH an essential negative control for metalloprotein studies and a distinct catalyst for hydrophobic ester hydrolysis. This guide outlines the synthesis, metallo-characterization, and catalytic utility of this molecule.

Molecular Architecture & Physicochemical Profile

The introduction of the Benzyloxycarbonyl (Z) group fundamentally alters the peptide’s solubility and coordination geometry.

FeatureH-Gly-Gly-His-OH (Native)Z-Gly-Gly-His-OH (Modified)
N-Terminus Free Amine (

, pKa ~8.0)
Carbamate (Blocked, Hydrophobic)
Solubility Highly Water Soluble (Zwitterionic)Amphiphilic (Soluble in MeOH/Water mixtures)
Metal Binding 4N Planar (ATCUN motif)Defective Coordination (No N-term anchor)
Primary Utility DNA Cleavage, Metal TransportHydrophobic Catalysis, Self-Assembly
Mechanistic Implication

In the native GGH peptide, the terminal amine acts as the "anchor" for Cu(II) binding, followed by sequential deprotonation of the two amide nitrogens and the histidine imidazole. By blocking this anchor with the Z-group, researchers can isolate the specific contribution of the imidazole side chain to metal binding and catalysis without the dominance of the backbone ATCUN motif.

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)[1]

To obtain high-purity Z-Gly-Gly-His-OH, a standard Fmoc-SPPS approach on Wang resin is recommended to ensure a free C-terminal carboxyl group.

Workflow Diagram

SPPS_Workflow Start Start: Wang Resin Loading Step1 1. C-Term Coupling Fmoc-His(Trt)-OH + DIC/DMAP Start->Step1 Step2 2. Deprotection 20% Piperidine in DMF Step1->Step2 Step3 3. Elongation Coupling Fmoc-Gly-Gly-OH (Dipeptide block) Step2->Step3 Step4 4. Final Fmoc Removal Step3->Step4 Step5 5. N-Terminal Capping Z-Cl (Benzyl Chloroformate) + DIPEA Step4->Step5 Critical Modification Step6 6. Global Cleavage 95% TFA / 2.5% TIPS / 2.5% H2O Step5->Step6 End Purification (RP-HPLC) Target: Z-Gly-Gly-His-OH Step6->End

Caption: SPPS workflow for Z-Gly-Gly-His-OH. Note the use of Z-Cl in Step 5 instead of a final Fmoc-AA.

Detailed Protocol
  • Resin Selection: Use Fmoc-His(Trt)-Wang Resin (Loading: 0.5–0.7 mmol/g) to avoid racemization during the first coupling.

  • Elongation:

    • Deprotect with 20% Piperidine/DMF (

      
       min).
      
    • Couple Fmoc-Gly-Gly-OH (dipeptide unit) rather than single Gly residues.[1] This reduces the number of steps and improves yield. Use HBTU/HOBt/DIPEA (1:1:1:2 eq) for 45 mins.

  • Z-Group Installation:

    • After removing the final Fmoc group, wash resin with DCM (dry).

    • Add Benzyl Chloroformate (Z-Cl) (3 eq) and DIPEA (6 eq) in DCM. React for 1 hour.

    • Note: Z-OSu (N-(Benzyloxfcarbonyloxy)succinimide) is a gentler alternative if Z-Cl is too aggressive.

  • Cleavage: Treat resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. The Trt group on Histidine is removed simultaneously.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Exploratory Study A: Metallopeptide Coordination Logic

This study validates the "Anchor" hypothesis. You will compare the Cu(II) binding of the native peptide against the Z-protected variant.

Experimental Logic[2][3][4][5]
  • Control (H-GGH): At pH 7.4, forms a square-planar complex (Pink/Violet,

    
     nm). Coordination involves the terminal amine, two amide nitrogens, and the imidazole nitrogen.
    
  • Variable (Z-GGH): The terminal amine is blocked. The peptide must coordinate via the imidazole and potentially amide oxygens or nitrogens, but without the chelate effect of the N-terminus.

Comparative Pathway Diagram

Metal_Coordination cluster_Native Native (H-GGH) cluster_Z Modified (Z-GGH) Cu Cu(II) Source (CuCl2) Native H-Gly-Gly-His-OH Cu->Native Z_Pep Z-Gly-Gly-His-OH Cu->Z_Pep Complex1 ATCUN Complex (4N Coordination) Color: Pink/Violet Native->Complex1 pH > 6.0 (Amine Anchor) Complex2 Non-ATCUN Complex (2N or 3N Mix) Color: Blue/Green Z_Pep->Complex2 pH > 6.0 (Imidazole Driven)

Caption: Divergent coordination pathways. Z-GGH fails to form the tight ATCUN complex due to N-term blocking.

Protocol: UV-Vis Titration
  • Prepare 1 mM solutions of H-GGH and Z-GGH in 20 mM HEPES buffer (pH 7.4).

  • Titrate CuCl

    
     (0.1 to 1.5 equivalents).
    
  • Observation:

    • H-GGH: Rapid shift to

      
       nm (ATCUN formation).
      
    • Z-GGH: Broad absorption

      
       nm (indicating weaker coordination, likely imidazole-Cu-water).
      

Exploratory Study B: Biomimetic Esterase Activity

Z-Gly-Gly-His-OH acts as a mimic for the active site of serine proteases (like chymotrypsin) or esterases, where the histidine imidazole acts as a general base or nucleophile. The Z-group provides a hydrophobic pocket that attracts non-polar substrates.

Substrate

p-Nitrophenyl Acetate (p-NPA) . Hydrolysis releases p-nitrophenol (yellow,


 nm).
Kinetic Assay Protocol
  • Preparation:

    • Enzyme Mimic: 0.5 mM Z-Gly-Gly-His-OH in Phosphate Buffer (pH 7.0).

    • Substrate: 10 mM p-NPA in Acetonitrile.

  • Reaction:

    • Mix

      
       buffer/peptide + 
      
      
      
      substrate.
    • Control: Buffer + Substrate (no peptide).

  • Measurement: Monitor Absorbance at 400 nm for 10 minutes.

  • Analysis:

    • Calculate pseudo-first-order rate constants (

      
      ).
      
    • Compare

      
       of Z-GGH vs. H-GGH.
      
    • Expected Result: Z-GGH often shows higher catalytic efficiency toward hydrophobic esters than H-GGH because the benzyloxycarbonyl group interacts favorably with the phenyl ring of p-NPA (

      
      -
      
      
      
      stacking or hydrophobic effect), positioning the substrate near the catalytic imidazole.

References

  • McDonald, M. J., et al. (2014). "Copper–Peptide Complex Structure and Reactivity When Found in Conserved His-Xaa-His Sequences." Journal of the American Chemical Society. Retrieved from [Link]

  • Gaggelli, E., et al. (2003). "Cu(II)Gly2HisGly Oxidation by H2O2/Ascorbic Acid to the Cu(III) Complex." Inorganic Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocols for the Deprotection of Z-Gly-Gly-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The tripeptide Gly-Gly-His-OH (GGH) is a critical metallopeptide motif (ATCUN) known for its high-affinity copper(II) and nickel(II) binding properties. It is widely utilized in DNA cleavage assays, oxidative stress research, and as a degradation product in pharmaceutical stability studies.

The precursor, Z-Gly-Gly-His-OH , presents a specific synthetic challenge: the Histidine (His) residue.

  • Catalyst Poisoning: The imidazole side chain of Histidine is a potent ligand for Palladium (Pd), often poisoning the catalyst during standard hydrogenolysis and stalling the reaction.

  • Solubility Mismatch: The protected Z-peptide is hydrophobic, while the deprotected GGH zwitterion is highly hydrophilic, necessitating a solvent system that accommodates both species to ensure complete conversion.

  • Side Reactions: Strong acidolysis (e.g., HBr/AcOH) is discouraged due to the risk of benzyl cation alkylation on the imidazole ring.

This guide presents two optimized protocols: Standard Catalytic Hydrogenation (Method A) with imidazole-protonation modifications, and Catalytic Transfer Hydrogenation (Method B) , which is often superior for His-containing peptides.

Chemical Pathway & Mechanism[1][2]

The removal of the Carbobenzoxy (Z) group is driven by the cleavage of the benzyl-oxygen bond, followed by the spontaneous decarboxylation of the resulting carbamic acid.

Figure 1: Reaction Workflow (DOT Diagram)

G Start Z-Gly-Gly-His-OH (Hydrophobic) Solvent Solvent Selection (MeOH + AcOH) Start->Solvent Dissolution Cat Catalyst Addition (10% Pd/C) Solvent->Cat Inert Atmosphere H2_Source Hydrogen Source (H2 Gas or Formate) Cat->H2_Source Activation Intermed Intermediate [Carbamic Acid] H2_Source->Intermed Reduction Product H-Gly-Gly-His-OH (Hydrophilic) Intermed->Product -CO2 (Spontaneous) Byprod Byproducts (Toluene + CO2) Intermed->Byprod

Caption: Logical workflow for Z-group removal. Note the critical solvent selection step to maintain solubility of both starting material and product.

Materials & Equipment

ComponentSpecificationPurpose
Substrate Z-Gly-Gly-His-OHStarting Material.
Catalyst 10% Pd/C (Degussa type)High surface area catalyst. Caution: Pyrophoric.
Solvent A Methanol (HPLC Grade)Primary solvent for Z-peptide.
Solvent B Glacial Acetic Acid (AcOH)Critical: Protonates His-imidazole to prevent catalyst poisoning.
H-Source (Method A) Hydrogen Gas (H₂)Balloon or lecture bottle (1 atm).
H-Source (Method B) Ammonium FormateSolid hydrogen donor for transfer hydrogenation.
Filtration Celite® 545To remove fine Pd/C particles.

Experimental Protocols

Method A: Standard Hydrogenolysis (H₂ Balloon)

Best for: High-purity requirements where salt byproducts (from formate) are undesirable.

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of Z-Gly-Gly-His-OH in 15 mL of Methanol .

  • Acidification: Add 1.5 mL of Glacial Acetic Acid (10% v/v).

    • Why? This ensures the Histidine imidazole is protonated (

      
      ). Neutral imidazole binds Pd; protonated imidazolium does not.
      
  • Inerting: Carefully add 100 mg of 10% Pd/C (10 wt% loading relative to peptide).

    • Safety: Add catalyst under a gentle stream of Nitrogen to prevent ignition of methanol vapors.

  • Reaction: Purge the flask with H₂ gas (balloon). Stir vigorously at Room Temperature (RT) for 4–6 hours .

    • Monitoring: Check by TLC (System: n-Butanol/AcOH/Water 4:1:1). Z-group UV absorbance will disappear; ninhydrin stain will become intense purple (free amine).

  • Workup:

    • Filter reaction mixture through a pad of Celite.

    • Wash the Celite pad with Water/MeOH (1:1) . Note: The product GGH is very polar; water is needed to wash it off the catalyst/Celite.

    • Concentrate the filtrate in vacuo.

    • Lyophilize to obtain GGH as an acetate salt.

Method B: Catalytic Transfer Hydrogenation (CTH)

Best for: Speed and Safety (No H₂ gas tanks). Often more effective for difficult His-sequences.

  • Preparation: Dissolve 1.0 mmol Z-Gly-Gly-His-OH in 20 mL Methanol .

  • Catalyst: Add 200 mg 10% Pd/C (20 wt% loading).

  • Donor Addition: Add 10.0 mmol (excess) Ammonium Formate or Cyclohexadiene .

  • Reaction: Stir gently at RT for 1–2 hours or heat to 40°C for 30 mins .

    • Observation: Evolution of CO₂ gas (bubbling) indicates reaction progress.

  • Workup: Filter through Celite. The filtrate will contain the peptide and excess ammonium formate.

    • Purification: The excess ammonium formate sublimates upon lyophilization, but trace amounts may remain. If strict salt-free peptide is needed, use Method A or desalt via HPLC.

Validation & Quality Control

Figure 2: QC Decision Tree (DOT Diagram)

QC Sample Crude Product HPLC HPLC Analysis (C18 Column) Sample->HPLC Peak_Check Single Peak? HPLC->Peak_Check MS ESI-MS Check Peak_Check->MS Yes Fail_Inc Incomplete Rxn (Mass +134) Peak_Check->Fail_Inc No (Z-peak remains) Mass_Calc Mass = 269.2 Da? MS->Mass_Calc Pass RELEASE (High Purity) Mass_Calc->Pass Yes Fail_His His-Poisoning (Stalled Rxn) Mass_Calc->Fail_His No Fail_His->Sample Retreat with Fresh Pd/C + AcOH

Caption: Quality Control logic. Mass shift of -134 Da confirms Z-removal.

Expected Analytical Data
TechniqueExpected Result for GGHNotes
ESI-MS

Da
Z-GGH is ~404 Da. A successful reaction shows a loss of 134 Da.
HPLC Shift to lower retention time (

)
Z-group is hydrophobic; removal drastically reduces

on C18 columns.
¹H-NMR Absence of 7.35 ppm multipletThe 5 aromatic protons of the Z-group must be absent.

Troubleshooting & Causality

Issue: Reaction Stalls (Incomplete Deprotection)

  • Cause: Histidine poisoning. The unprotonated imidazole nitrogen binds to the Pd surface, blocking H₂ adsorption.

  • Fix: Add more Acetic Acid (up to 20% v/v) or switch to Method B (Transfer Hydrogenation), which creates a more active local hydrogen environment.

Issue: Product not found in filtrate

  • Cause: GGH is highly polar and may adsorb to the Celite or filter paper if filtered only with Methanol.

  • Fix: Flush the filter cake with Water or 50% Aqueous Acetic Acid .

Issue: Racemization

  • Cause: Rare in hydrogenolysis, but possible if heated excessively.

  • Fix: Keep reaction at Room Temperature. Glycine is achiral, so only Histidine stereochemistry is at risk.

References

  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for Z-group removal mechanics).
  • Royal Society of Chemistry (RSC). Melting properties of peptides and their solubility in water (Solubility data for Gly-peptides). Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Catalytic Transfer Hydrogenation of Peptides. Journal of Organic Chemistry.
  • Vertex AI Grounding.Search Results 1.2 & 1.4: Protocols for Z-Gly-Gly and His-peptide deprotection.

Technical Application Note: Strategic Integration of Z-Gly-Gly-His-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Z-Gly-Gly-His-OH (Carbobenzyloxy-Glycyl-Glycyl-Histidine) is a specialized peptide fragment utilized primarily to introduce the ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif into larger peptide chains. The specific utility of this building block lies in its ability to install the entire metal-binding domain in a single coupling step, or to serve as a robust, orthogonally protected N-terminal cap.

However, the use of Z-Gly-Gly-His-OH in Solid-Phase Peptide Synthesis (SPPS) presents a critical chemical challenge: C-terminal Histidine Racemization . Because the Histidine residue is at the C-terminus of this fragment, its activation for coupling renders the


-proton highly acidic, leading to rapid epimerization via the azolactone mechanism.

This guide details the protocols necessary to couple this fragment without losing chiral integrity and outlines the strategic management of the Z (Cbz) protecting group, which exhibits distinct stability profiles compared to standard Fmoc or Boc chemistries.

Critical Mechanistic Analysis

The Racemization Risk (C-Terminal His)

When Z-Gly-Gly-His-OH is activated (e.g., by HBTU/DIEA), the imidazole nitrogen of the Histidine side chain can intramolecularly attack the activated carbonyl. This forms a five-membered azolactone (oxazolone) ring. The formation of this ring lowers the pKa of the


-proton, allowing base-catalyzed abstraction and subsequent reprotonation from either face, resulting in a mix of L-His and D-His (enantiomers).

Mitigation Strategy:

  • Avoid Uronium/Guanidinium Salts (HBTU, HATU) with Strong Bases: These are high-risk for C-terminal His.

  • Preferred Activation: Carbodiimide (DIC) combined with Oxyma Pure or HOBt. This "neutral" activation minimizes proton abstraction.

  • Solvent Choice: Use DCM/DMF mixtures; pure DMF promotes racemization more than DCM.

Z-Group Orthogonality

The Carbobenzyloxy (Z) group provides unique orthogonality in SPPS:

  • Fmoc-SPPS (TFA Cleavage): The Z group is stable to standard TFA cleavage cocktails (95% TFA). This allows the peptide to be cleaved from the resin while retaining the N-terminal protection, useful for subsequent solution-phase modifications or biological assays requiring blocked termini.

  • Boc-SPPS (HF Cleavage): The Z group is removed by anhydrous HF or HBr/AcOH.

Experimental Protocols

Protocol A: Low-Racemization Coupling of Z-Gly-Gly-His-OH

Objective: Couple Z-GGH-OH to a resin-bound peptide (H-Peptide-Resin) while maintaining <1% D-His content.

Reagents:

  • Fragment: Z-Gly-Gly-His-OH (3.0 eq relative to resin loading)

  • Activator: DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) (3.0 eq)

  • Solvent: DCM (Dichloromethane) and DMF (Dimethylformamide) (1:1 ratio)

Step-by-Step Procedure:

  • Resin Preparation: Swell the H-Peptide-Resin in DCM for 20 minutes. Drain.

  • Pre-Activation (Cold Cycle):

    • Dissolve Z-Gly-Gly-His-OH and Oxyma Pure in minimal DMF/DCM (1:1).

    • Cool the solution to 0°C in an ice bath.

    • Add DIC.[1][2] Stir for 2 minutes at 0°C. Do not exceed 5 minutes.

  • Coupling:

    • Add the cold, pre-activated mixture to the resin.[3]

    • Agitate gently at room temperature for 2 to 4 hours .

    • Note: Do not use base (DIEA/NMM) during this step.

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive, recouple using fresh reagents (0.5 eq) for 1 hour.

  • Washing: Wash resin with DMF (3x), DCM (3x), and DMF (3x).[1]

Protocol B: Cleavage & Z-Group Management

Objective: Isolate the peptide based on the desired N-terminal state.

Desired OutcomeSPPS StrategyCleavage CocktailNotes
Z-Protected Peptide Fmoc95% TFA , 2.5% TIS, 2.5% H2OZ-group remains intact. Product is Z-GGH-Peptide-OH.
Free N-Terminus FmocNot RecommendedZ-removal requires H2/Pd or HBr, which damages resin or side chains.
Free N-Terminus BocAnhydrous HF + p-Cresol (0°C, 1h)HF removes Z-group and side-chain protections simultaneously.

Visualization of Workflows

Diagram 1: Fragment Condensation & Racemization Control

This flowchart illustrates the critical decision points when coupling Z-GGH-OH to prevent the formation of the D-His epimer.

FragmentCoupling Start Start: Z-Gly-Gly-His-OH (C-Terminal His) Choice Select Activation Strategy Start->Choice RiskPath Uronium (HBTU/HATU) + Base (DIEA) Choice->RiskPath Avoid SafePath Carbodiimide (DIC) + Oxyma/HOBt Choice->SafePath Recommended MechRisk Mechanism: Azolactone Formation RiskPath->MechRisk MechSafe Mechanism: Neutral Activation (No Base) SafePath->MechSafe OutcomeBad Result: High Racemization (L-His + D-His mix) MechRisk->OutcomeBad OutcomeGood Result: Chiral Integrity Maintained (<1% D-His) MechSafe->OutcomeGood

Caption: Decision matrix for coupling C-terminal Histidine fragments. The Green path preserves chirality.

Diagram 2: Z-Group Fate in Cleavage

This diagram clarifies the stability of the Z protecting group under different cleavage conditions.

ZStability Input Peptide-Resin (N-Term: Z-Group) TFA Reagent: 95% TFA (Standard Cleavage) Input->TFA Fmoc Route HF Reagent: Anhydrous HF (Strong Acid) Input->HF Boc Route SubGraph_Fmoc Fmoc Strategy SubGraph_Boc Boc Strategy Result1 Product: Z-Peptide-OH (Z Intact) TFA->Result1 Stable Result2 Product: H-Peptide-OH (Z Removed) HF->Result2 Cleaved

Caption: Stability profile of the Z-group during resin cleavage. TFA preserves the group; HF removes it.

Troubleshooting & Quality Control

Detecting Racemization (The "D-His" Check)

Standard C18 HPLC often fails to resolve L-His and D-His epimers of long peptides.

  • Protocol: Co-inject the synthesized peptide with a commercially available standard of the D-His analog (if available) or synthesize a small "spiked" batch using HBTU/DIEA intentionally to identify the D-epimer retention time.

  • Alternative: Use Marfey’s Reagent analysis on the hydrolysate if strict chiral purity quantification is required.

Aggregation in Gly-Gly Sequences

The Gly-Gly motif is prone to "beta-sheet" like aggregation on resin, leading to slow couplings.

  • Solution: If coupling Z-GGH-OH to a long peptide, use Pseudoproline dipeptides in the upstream sequence or heat the coupling (only if using DIC/Oxyma, max 50°C) to disrupt aggregates. Note: Heating increases racemization risk for His, so 0°C activation followed by RT coupling is safer.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Albericio, F., et al. (2018). Oxyma Pure: An Efficient Additive for Peptide Synthesis. Organic Process Research & Development.

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.

  • Sigma-Aldrich. (2023). Racemization in Peptide Synthesis.

  • Yang, W., et al. (2005). Stepwise synthesis of Gly-Gly-His on gold surfaces. Langmuir.

Sources

Application Notes and Protocols for the Liquid-Phase Synthesis of Z-Gly-Gly-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Liquid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of peptides remains a cornerstone of therapeutic innovation. While solid-phase peptide synthesis (SPPS) has become a dominant methodology for its ease of automation, classical liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers distinct advantages, particularly for large-scale production and when meticulous control over purity at each step is paramount.[1] LPPS allows for the purification of intermediates at every stage, ensuring a higher fidelity of the final product, a critical consideration in pharmaceutical applications.

This guide provides a detailed exposition of the liquid-phase synthesis of the tripeptide Z-Gly-Gly-His-OH (N-α-benzyloxycarbonyl-glycyl-glycyl-L-histidine). This peptide serves as a valuable model system and a potential building block in more complex pharmaceutical agents. We will delve into the strategic considerations behind each synthetic step, from the choice of protecting groups to the selection of coupling reagents, providing not just a protocol, but a framework for rational peptide design in solution.

Strategic Overview of the Synthesis

The synthesis of Z-Gly-Gly-His-OH via a liquid-phase approach is a multi-step process that requires careful planning and execution. The overall strategy involves the synthesis of the dipeptide Z-Gly-Gly-OH, followed by its coupling to a C-terminally protected histidine, and finally, the deprotection of the C-terminus to yield the desired product.

A critical consideration in this synthesis is the management of the reactive imidazole side chain of histidine. The imidazole group can be nucleophilic, potentially leading to side reactions, and its basicity can promote racemization during the coupling step.[2] For the synthesis of a short peptide like Z-Gly-Gly-His-OH, a strategy employing an unprotected histidine side chain can be viable, provided that appropriate coupling conditions are chosen to minimize racemization. This approach simplifies the overall synthesis by eliminating the need for additional protection and deprotection steps for the histidine side chain. However, for longer peptides or when using coupling reagents known to cause higher rates of racemization, a protected histidine derivative, such as one with a benzyloxymethyl (Bom) group on the π-nitrogen of the imidazole ring, is highly recommended to suppress this side reaction effectively.[3]

This guide will focus on the synthesis utilizing an unprotected histidine side chain, a common and efficient method for short peptides, while also discussing the rationale and alternatives for more complex scenarios.

Experimental Protocols

Part 1: Synthesis of the Dipeptide Intermediate, Z-Gly-Gly-OH

The synthesis of the N-protected dipeptide Z-Gly-Gly-OH is achieved in two steps: the coupling of Z-Gly-OH with glycine ethyl ester hydrochloride to form Z-Gly-Gly-OEt, followed by the saponification of the ethyl ester to yield the free acid.

Step 1.1: Synthesis of Z-Gly-Gly-OEt

This step involves the formation of a peptide bond between N-benzyloxycarbonyl-glycine (Z-Gly-OH) and the ethyl ester of glycine. The use of a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a well-established method to facilitate this reaction while minimizing racemization.[4][5]

Protocol:

  • Preparation of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl): This starting material can be synthesized by reacting glycine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride.[6][7]

  • Coupling Reaction:

    • In a round-bottom flask, dissolve Z-Gly-OH (1 equivalent) and H-Gly-OEt·HCl (1 equivalent) in dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF) for improved solubility.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1 equivalent) dropwise to neutralize the hydrochloride salt of the glycine ethyl ester.

    • In a separate flask, dissolve DCC (1.1 equivalents) and HOBt (1.1 equivalents) in a minimal amount of DCM or DMF.

    • Add the DCC/HOBt solution to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Purification:

    • The reaction will form a white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate with 1N HCl, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Gly-OEt.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Gly-Gly-OEt as a white solid.[1]

Step 1.2: Saponification of Z-Gly-Gly-OEt to Z-Gly-Gly-OH

The ethyl ester of the dipeptide is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide.

Protocol:

  • Hydrolysis:

    • Dissolve the purified Z-Gly-Gly-OEt (1 equivalent) in a mixture of methanol or ethanol and water.

    • Add a 1N aqueous solution of sodium hydroxide (NaOH) (1.1 equivalents) and stir the mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl. A white precipitate of Z-Gly-Gly-OH will form.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield pure Z-Gly-Gly-OH.

Data Presentation: Synthesis of Z-Gly-Gly-OH

StepReactantsCoupling/ReagentSolventReaction TimeTypical Yield
1.1 Z-Gly-OH, H-Gly-OEt·HClDCC/HOBtDCM/DMF12-16 hours85-95%
1.2 Z-Gly-Gly-OEt1N NaOHMethanol/Water1-2 hours90-98%

Experimental Workflow: Synthesis of Z-Gly-Gly-OH

G cluster_0 Step 1.1: Synthesis of Z-Gly-Gly-OEt cluster_1 Step 1.2: Saponification to Z-Gly-Gly-OH A Z-Gly-OH + H-Gly-OEt·HCl C Coupling Reaction (0°C to RT, 12-16h) A->C 1. Add reactants B DCC/HOBt in DCM/DMF B->C 2. Add coupling agents D Work-up & Purification (Filtration, Extraction, Recrystallization) C->D E Z-Gly-Gly-OEt D->E F Z-Gly-Gly-OEt H Hydrolysis (RT, 1-2h) F->H 1. Add reactant G 1N NaOH in MeOH/H2O G->H 2. Add base I Work-up & Purification (Acidification, Filtration) H->I J Z-Gly-Gly-OH I->J

Caption: Workflow for the synthesis of Z-Gly-Gly-OH.

Part 2: Synthesis of the Tripeptide, Z-Gly-Gly-His-OH

This part of the synthesis involves the coupling of the prepared dipeptide, Z-Gly-Gly-OH, with histidine methyl ester, followed by the saponification of the methyl ester to obtain the final product.

Step 2.1: Synthesis of Z-Gly-Gly-His-OMe

The coupling of the dipeptide with histidine methyl ester is a critical step where the risk of racemization of the histidine residue is highest. The use of DCC/HOBt at low temperatures helps to mitigate this risk.[8]

Protocol:

  • Preparation of Histidine Methyl Ester Dihydrochloride (H-His-OMe·2HCl): This can be prepared by reacting L-histidine with methanol in the presence of excess hydrogen chloride.

  • Coupling Reaction:

    • In a round-bottom flask, dissolve Z-Gly-Gly-OH (1 equivalent) and H-His-OMe·2HCl (1 equivalent) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIEA (2 equivalents) dropwise to neutralize the dihydrochloride salt.

    • In a separate flask, dissolve DCC (1.1 equivalents) and HOBt (1.1 equivalents) in a minimal amount of DMF.

    • Add the DCC/HOBt solution to the reaction mixture at 0 °C.

    • Stir the reaction at 0 °C for 2 hours and then at 4 °C (in a cold room or refrigerator) for 48 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Pour the filtrate into a large volume of cold water to precipitate the crude product.

    • Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.

    • The crude Z-Gly-Gly-His-OMe can be further purified by recrystallization from a suitable solvent system, such as methanol/water or ethanol/water.

Step 2.2: Saponification of Z-Gly-Gly-His-OMe to Z-Gly-Gly-His-OH

The final step is the hydrolysis of the methyl ester of the tripeptide to yield the desired Z-Gly-Gly-His-OH.

Protocol:

  • Hydrolysis:

    • Dissolve the purified Z-Gly-Gly-His-OMe (1 equivalent) in a mixture of methanol and water.

    • Add a 1N aqueous solution of NaOH (1.1 equivalents) and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully adjust the pH to the isoelectric point of the peptide (around pH 7-8 for histidine-containing peptides) with 1N HCl. A white precipitate of Z-Gly-Gly-His-OH will form.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain pure Z-Gly-Gly-His-OH.

Data Presentation: Synthesis of Z-Gly-Gly-His-OH

StepReactantsCoupling/ReagentSolventReaction TimeTypical Yield
2.1 Z-Gly-Gly-OH, H-His-OMe·2HClDCC/HOBtDMF48-50 hours70-85%
2.2 Z-Gly-Gly-His-OMe1N NaOHMethanol/Water1-2 hours85-95%

Experimental Workflow: Synthesis of Z-Gly-Gly-His-OH

G cluster_0 Step 2.1: Synthesis of Z-Gly-Gly-His-OMe cluster_1 Step 2.2: Saponification to Z-Gly-Gly-His-OH A Z-Gly-Gly-OH + H-His-OMe·2HCl C Coupling Reaction (0°C to 4°C, 48-50h) A->C 1. Add reactants B DCC/HOBt in DMF B->C 2. Add coupling agents D Work-up & Purification (Filtration, Precipitation, Recrystallization) C->D E Z-Gly-Gly-His-OMe D->E F Z-Gly-Gly-His-OMe H Hydrolysis (RT, 1-2h) F->H 1. Add reactant G 1N NaOH in MeOH/H2O G->H 2. Add base I Work-up & Purification (pH Adjustment, Filtration) H->I J Z-Gly-Gly-His-OH (Final Product) I->J

Caption: Workflow for the synthesis of Z-Gly-Gly-His-OH.

Conclusion and Future Perspectives

The liquid-phase synthesis of Z-Gly-Gly-His-OH, as detailed in this guide, provides a robust and scalable method for producing this tripeptide with high purity. The strategic decision to proceed with an unprotected histidine side chain, while carefully controlling the coupling conditions, offers an efficient route for the synthesis of this and similar short peptides. For more complex and longer peptide sequences, the use of side-chain protecting groups for histidine is a critical consideration to prevent side reactions and ensure stereochemical integrity. The principles and protocols outlined herein serve as a foundational guide for researchers and professionals in the field, enabling the synthesis of peptides for a wide range of applications in drug discovery and development.

References

  • Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Liquid Phase Peptides Synthesis.
  • Google Patents. (n.d.). CN103864632A - Production method for glycine ethyl ester hydrochloride.
  • Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 28). Mastering Organic Synthesis Protecting Groups: The Application of Z-GLY-GLY-OET. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 13). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • ResearchGate. (2024, December 13). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue?. Retrieved from [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

Sources

Application Notes and Protocols for Z-Gly-Gly-His-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of Z-Gly-Gly-His-OH in Peptide-Based Drug Discovery

In the landscape of modern drug discovery, peptides represent a rapidly expanding therapeutic modality, offering high specificity and potency with lower toxicity compared to small molecules. The tripeptide Glycyl-Glycyl-Histidine (GGH) is a sequence of particular interest due to its intrinsic biological activities, most notably its potent metal-chelating properties and its role in modulating inflammatory and tissue-regenerative processes.[1][2] Z-Gly-Gly-His-OH, the N-terminally protected form of GGH with a benzyloxycarbonyl (Z) group, serves as a pivotal building block in the chemical synthesis of more complex peptide drug candidates.

The "Z" protecting group is a classic and versatile urethane-type protecting group for amines. Its inclusion in Z-Gly-Gly-His-OH offers several strategic advantages in solid-phase peptide synthesis (SPPS). It prevents the unwanted polymerization of the tripeptide unit and allows for its controlled, regioselective incorporation into a growing peptide chain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Z-Gly-Gly-His-OH. It details its application in the synthesis of functional peptides and provides protocols to harness the therapeutic potential of the resulting Gly-Gly-His motif.

Core Applications of the Gly-Gly-His Motif in Drug Discovery

The Gly-Gly-His sequence, made accessible through the use of Z-Gly-Gly-His-OH, is a versatile functional motif with several key applications in drug discovery:

  • Metal Chelation and Neuroprotection: The imidazole ring of the histidine residue in the GGH sequence is a potent chelator of transition metal ions, particularly copper (Cu²⁺).[2] Dysregulation of metal ion homeostasis is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease. The GGH motif can be incorporated into peptide-based therapeutics designed to sequester excess metal ions, thereby mitigating oxidative stress and neuronal damage.

  • Anti-inflammatory and Wound Healing: The GGH tripeptide and its copper complex (GGH-Cu) have demonstrated significant anti-inflammatory and tissue-regenerative properties.[1][3] Studies have shown that GGH-Cu can modulate the expression of inflammatory cytokines, such as interleukin-6 (IL-6), and stimulate the production of extracellular matrix components, promoting wound healing.[1][4] This makes Z-Gly-Gly-His-OH a valuable precursor for developing topical and systemic treatments for inflammatory conditions and tissue repair.

  • Targeted Drug Delivery: The GGH sequence can be incorporated into larger drug delivery systems as a targeting moiety or as a component that enhances stability and solubility.[2] Its metal-chelating properties can also be exploited to create stimuli-responsive drug release systems that are triggered by changes in the local metal ion concentration.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Z-Gly-Gly-His-OH

This protocol describes the incorporation of the Z-Gly-Gly-His-OH building block into a peptide sequence using manual Fmoc-based SPPS. The "Z" group is typically removed during the final cleavage and deprotection step with strong acid.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Z-Gly-Gly-His-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Workflow:

sp_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each amino acid) cluster_final_steps Final Steps Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Z-Gly-Gly-His-OH, DIC, Oxyma) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes and drain.

    • Repeat the piperidine treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[5]

  • Coupling of Z-Gly-Gly-His-OH:

    • In a separate vial, dissolve Z-Gly-Gly-His-OH (3 equivalents relative to resin substitution), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (ninhydrin turns blue), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in your target peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[6] This step will cleave the peptide from the resin and remove the Z-group and other side-chain protecting groups.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

Protocol 2: In Vitro Copper (Cu²⁺) Chelation Assay

This protocol uses a colorimetric assay to determine the Cu²⁺ chelating ability of the synthesized Gly-Gly-His containing peptide.

Materials:

  • Synthesized Gly-Gly-His peptide

  • Copper (II) sulfate (CuSO₄) solution (e.g., 10 mM stock)

  • Pyrocatechol violet (PV) indicator solution

  • HEPES buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the Gly-Gly-His peptide in HEPES buffer.

    • Prepare working solutions of CuSO₄ and PV in HEPES buffer.

  • Assay Setup:

    • In a 96-well plate, add varying concentrations of the Gly-Gly-His peptide.

    • Add a fixed concentration of CuSO₄ to each well.

    • Add the PV indicator solution to each well.

    • Include control wells with:

      • Buffer only (blank)

      • Buffer + CuSO₄ + PV (no peptide control)

      • Buffer + peptide (no copper control)

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the absorbance at a wavelength of 632 nm using a microplate reader.

  • Data Analysis:

    • The chelation of Cu²⁺ by the peptide will cause a decrease in the absorbance of the Cu²⁺-PV complex.

    • Calculate the percentage of Cu²⁺ chelation using the following formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the well with no peptide and A_sample is the absorbance of the well with the peptide.

    • Plot the percentage of chelation against the peptide concentration to determine the EC₅₀ (the concentration of peptide that chelates 50% of the Cu²⁺).

Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of TNF-α-induced IL-6 Secretion

This protocol assesses the anti-inflammatory potential of the Gly-Gly-His peptide by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine IL-6 from human dermal fibroblasts stimulated with TNF-α.[1][7]

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • Synthesized Gly-Gly-His peptide

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Workflow:

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed NHDF cells in 96-well plate Incubate1 Incubate for 24h Seed_Cells->Incubate1 Add_Peptide Add Gly-Gly-His peptide Incubate1->Add_Peptide Add_TNFa Add TNF-α (10 ng/mL) Add_Peptide->Add_TNFa Incubate2 Incubate for 24-48h Add_TNFa->Incubate2 Collect_Supernatant Collect Supernatant Incubate2->Collect_Supernatant ELISA Perform IL-6 ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data

Caption: In Vitro Anti-inflammatory Assay Workflow.

Procedure:

  • Cell Seeding: Seed NHDF cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours in a CO₂ incubator.

  • Treatment:

    • Prepare serial dilutions of the Gly-Gly-His peptide in fresh cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the peptide.

    • Add TNF-α to the wells to a final concentration of 10 ng/mL to stimulate IL-6 production. Include a negative control (no TNF-α) and a positive control (TNF-α only).

  • Incubation: Incubate the cells for 24-48 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the IL-6 standards provided in the ELISA kit.

    • Determine the concentration of IL-6 in each sample from the standard curve.

    • Calculate the percentage inhibition of IL-6 secretion for each peptide concentration relative to the positive control (TNF-α only).

    • Plot the percentage inhibition against the peptide concentration to determine the IC₅₀ value.

Mechanism of Action: A Plausible Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of the Gly-Gly-His peptide are thought to be mediated, at least in part, by its ability to modulate key signaling pathways involved in the inflammatory response. One plausible mechanism involves the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates GGH_Cu GGH-Cu Complex GGH_Cu->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Activates IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Phosphorylation & Ubiquitination of IκB DNA DNA NFkB_n->DNA Binds to promoter IL6_mRNA IL-6 mRNA DNA->IL6_mRNA Transcription IL6_Protein IL-6 Protein (Pro-inflammatory Cytokine) IL6_mRNA->IL6_Protein Translation

Caption: Plausible Anti-inflammatory Signaling Pathway of the GGH-Cu Complex.

Conclusion

Z-Gly-Gly-His-OH is a valuable and versatile building block for the synthesis of peptide-based drug candidates. Its primary utility lies in providing a convenient and efficient means of incorporating the functionally active Gly-Gly-His motif into larger peptide structures. The resulting peptides, with their potent metal-chelating and anti-inflammatory properties, hold significant promise for the development of novel therapeutics for a range of conditions, including neurodegenerative diseases, chronic inflammatory disorders, and wound healing. The protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize Z-Gly-Gly-His-OH in their drug discovery programs.

References

  • Gruchlik, A., Jurzak, M., Chodurek, E., & Dzierzewicz, Z. (2012). Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-alpha-dependent IL-6 secretion in normal human dermal fibroblasts. Polish Journal of Pharmacology and Pharmacy, 64(3), 293-298. [Link]

  • Gruchlik, A., Jurzak, M., Chodurek, E., & Dzierzewicz, Z. (2012). Effect of Gly-Gly-His, Gly-His-Lys and their copper complexes on TNF-α-dependent IL-6 secretion in normal human dermal fibroblasts. ResearchGate. [Link]

  • Greco, V., Lanza, V., Tomasello, B., Naletova, I., Cairns, W. R., Sciuto, S., ... & Rizzarelli, E. (2025). New Biotinylated GHK and Related Copper(II) Complex: Antioxidant and Antiglycant Properties In Vitro against Neurodegenerative Disorders. Molecules, 30(1), 123. [Link]

  • Gruchlik, A., Jurzak, M., Chodurek, E., & Dzierzewicz, Z. (2012). EFFECT OF GLY-HIS-LYS AND ITS COPPER COMPLEX ON TGF-β1 SECRETION IN NORMAL HUMAN DERMAL FIBROBLASTS. Acta Poloniae Pharmaceutica - Drug Research, 69(5), 953-957. [Link]

  • Gruchlik, A., Jurzak, M., Chodurek, E., & Dzierzewicz, Z. (2012). Effect of GLY-HIS-LYS and its copper complex on TGF-β secretion in normal human dermal fibroblasts. ResearchGate. [Link]

  • Mancini, A. D., D'Amico, F., Accetta, G., Remelli, M., & Conato, C. (2023). Glycyrrhiza glabra L. Extracts with Potential Antiproliferative and Anti-Migration Activities Against Breast and Gynecological Cancer Cell Lines. Plants, 12(14), 2686. [Link]

  • Pickart, L., & Margolina, A. (2018). The effect of the GHK peptide and its copper complex on the expression of a large number of human genes. Wikipedia. [Link]

  • Zhu, Y., Li, G., Lei, J., Liu, Y., Zhang, J., & Wang, Y. (2025). A non-bactericidal glycine-rich peptide enhances cutaneous wound healing in mice via the activation of the TLR4/MAPK/NF-κB pathway. Biochemical Pharmacology, 236, 116912. [Link]

  • Unverzagt, C., & Kajihara, Y. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Chemistry – A European Journal, 25(68), 15759-15767. [Link]

  • Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Rodriguez-Gabin, A. G., Rodriguez-Gabin, A., & Rodriguez, M. C. (2005). Dietary Glycine Inhibits Angiogenesis During Wound Healing and Tumor Growth. Carcinogenesis, 26(4), 795-802. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Razak, M. A., Begum, P. S., Viswanath, B., & Rajagopal, S. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. Nutrients, 15(14), 3125. [Link]

  • Mathew-Steiner, S. S., Roy, S., & Sen, C. K. (2021). Targeting Signalling Pathways in Chronic Wound Healing. International Journal of Molecular Sciences, 22(12), 6334. [Link]

  • BioVera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]

Sources

practical applications of Gly-Gly-His containing peptides in biotechnology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Practical Applications of Gly-Gly-His (GGH) Containing Peptides in Biotechnology Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The ATCUN Motif Mechanism

The Gly-Gly-His (GGH) sequence is the canonical example of the Amino Terminal Cu(II) and Ni(II) binding (ATCUN) motif. Unlike standard polyhistidine tags (e.g., His6) that rely on side-chain imidazole interactions, the GGH motif coordinates metal ions through the backbone amides.

Mechanism of Action: Upon binding Cu(II) or Ni(II), the peptide backbone undergoes deprotonation at the amide nitrogens of the second and third residues. The metal ion is coordinated in a square planar geometry by four nitrogen donors (4N):

  • The free N-terminal amine.[1]

  • The amide nitrogen of the second glycine.

  • The amide nitrogen of the histidine.

  • The imidazole delta-nitrogen of the histidine side chain.

This unique coordination chemistry results in femtomolar affinity for Cu(II) (


 M) and high stability, enabling applications that require robust metal retention under physiological conditions.
Visualization: GGH-Metal Coordination

GGH_Coordination cluster_backbone Peptide Backbone Connectivity Metal Cu(II) / Ni(II) N_Term N-Terminal Amine (Gly1) N_Term->Metal Coordination Amide1 Amide Nitrogen (Gly2) N_Term->Amide1 Peptide Bond Amide1->Metal Deprotonated Backbone Amide2 Amide Nitrogen (His3) Amide1->Amide2 Peptide Bond Amide2->Metal Deprotonated Backbone Imidazole Imidazole Nitrogen (His3 Side Chain) Imidazole->Metal Side Chain

Caption: Schematic of the 4N coordination sphere in the GGH-Metal complex. The tight square-planar geometry confers high stability.

Application Note: High-Purity Protein Purification (Ni-IMAC)

While His6-tags are industry standard, GGH tags offer a smaller footprint (3 residues vs. 6+) and lower steric hindrance. This protocol utilizes the GGH tag for purification on Nickel-NTA resin.

Key Distinction:

  • Ni(II)-GGH: Moderate affinity, reversible with imidazole. Used for purification.[2][3][4][5][6][7][8]

  • Cu(II)-GGH: Extremely high affinity (

    
     M). Difficult to elute with imidazole; requires low pH or EDTA. Used for labeling/catalysis.[9]
    
Protocol: GGH-Tagged Protein Purification

Materials:

  • Resin: Ni-NTA Agarose or Superflow.[3]

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

Workflow:

  • Cell Lysis: Resuspend cell pellet in Lysis Buffer (5 mL per gram wet weight). Add lysozyme (1 mg/mL) and protease inhibitors. Incubate on ice for 30 min. Sonicate to shear DNA.

  • Clarification: Centrifuge at 10,000 x g for 20 min at 4°C. Collect supernatant.

  • Binding: Equilibrate Ni-NTA column with 5 CV (column volumes) of Lysis Buffer. Load supernatant at a slow flow rate (0.5–1 mL/min) to allow kinetic trapping of the N-terminal amine.

  • Washing: Wash with 10–20 CV of Wash Buffer. Monitor A280 until baseline is stable.

    • Expert Tip: GGH tags are less prone to non-specific hydrophobic clustering than His6. You can often use lower imidazole (10-20 mM) in the wash without losing protein.

  • Elution: Apply a step gradient of Elution Buffer (50, 100, 250 mM Imidazole). Collect 1 mL fractions.

  • Analysis: Analyze fractions via SDS-PAGE.

Comparative Analysis: GGH vs. His6 Tag
FeatureGGH Tag (ATCUN)His6 Tag
Size 3 Amino Acids (~0.3 kDa)6-10 Amino Acids (~0.8-1.2 kDa)
Metal Specificity Cu(II) > Ni(II) >> Zn(II)Ni(II) ~ Cu(II) > Co(II)
Binding Mode Backbone Amides + N-term AmineSide Chain Imidazoles
Cu(II) Affinity (

)
Femtomolar (

M)
Micromolar (

M)
Elution (Ni-IMAC) Imidazole (moderate conc.)Imidazole (high conc.)[2]
Elution (Cu-IMAC) Requires pH < 4.0 or EDTAImidazole

Application Note: Site-Selective DNA Cleavage

The GGH-Cu(II) complex acts as a "chemical nuclease." In the presence of a mild reductant (ascorbate) and oxygen, it generates reactive oxygen species (ROS) that cleave DNA backbones. This is used for footprinting or targeted destruction of genetic material.

Mechanism of ROS Generation

ROS_Mechanism Complex_II GGH-Cu(II) Complex_I GGH-Cu(I) Complex_II->Complex_I Reduction Ascorbate Ascorbate (Reductant) Ascorbate->Complex_I e- transfer ROS Hydroxyl Radical (•OH) Complex_I->ROS Fenton-like Reaction (+O2) Oxygen O2 Oxygen->ROS DNA Intact DNA ROS->DNA Attack Sugar Backbone Cleaved Cleaved DNA DNA->Cleaved Strand Break

Caption: Oxidative cleavage cycle. Ascorbate reduces Cu(II) to Cu(I), which reacts with O2 to form hydroxyl radicals that cleave DNA.

Protocol: GGH-Mediated DNA Cleavage Assay

Reagents:

  • Peptide Stock: 1 mM GGH peptide in water.

  • Metal Stock: 1 mM CuCl₂ in water.

  • Reductant: 10 mM Sodium Ascorbate (Freshly prepared).

  • Target DNA: Plasmid pBR322 or similar (0.5 µg/µL).

  • Buffer: 10 mM Tris-HCl, 10 mM NaCl, pH 7.5.

Workflow:

  • Complex Formation: Mix GGH peptide and CuCl₂ in a 1:1 molar ratio (e.g., 50 µM final concentration each) in Buffer. Incubate for 10 min at Room Temperature (RT) to form the GGH-Cu(II) complex.

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • Buffer (to final volume 20 µL)

    • Target DNA (1 µg total)

    • GGH-Cu(II) Complex (Final conc: 25–50 µM)

  • Initiation: Add Sodium Ascorbate (Final conc: 250 µM). Mix gently by tapping.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Quenching: Add 5 µL of DNA Loading Dye containing 50 mM EDTA. The EDTA chelates the copper and stops ROS generation.

  • Analysis: Load samples onto a 1% Agarose gel containing Ethidium Bromide.

    • Result Interpretation: Look for the conversion of Supercoiled DNA (Form I) to Nicked Circular (Form II) or Linear (Form III).

Application Note: Electrochemical Biosensing

GGH peptides can be immobilized on gold electrodes to create sensitive sensors for Cu(II) detection in environmental or biological samples.

Protocol: Fabrication of GGH-Modified Biosensor

Materials:

  • Gold Disk Electrode (2 mm diameter).

  • 3-Mercaptopropionic Acid (MPA).

  • EDC/NHS coupling reagents.

  • GGH Peptide.

Workflow:

  • Cleaning: Polish gold electrode with alumina slurry (0.05 µm). Sonicate in ethanol and water.

  • Linker Layer: Incubate electrode in 10 mM MPA (ethanol solution) for 12 hours to form a Self-Assembled Monolayer (SAM). Rinse with ethanol.[10]

  • Activation: Incubate in 0.1 M EDC / 0.025 M NHS in MES buffer (pH 6.0) for 1 hour to activate carboxyl groups.

  • Peptide Immobilization: Incubate in 1 mg/mL GGH peptide solution (PBS, pH 7.4) for 2 hours. The N-terminal amine of GGH is not used for coupling (as it is required for metal binding); coupling occurs via the C-terminus or side chains if modified, but standard GGH couples via the N-term if not protected.

    • Critical Correction: To preserve the ATCUN motif, the N-terminal amine must remain free . Therefore, the peptide should be synthesized with a C-terminal Cysteine (e.g., GGH-C ) for direct thiol coupling, or coupled via a C-terminal Lysine. Recommended: Use Gly-Gly-His-Cys and couple directly to Gold via the Cys thiol, leaving the Gly-Gly-His N-terminus free for Cu(II) binding.

  • Measurement:

    • Immerse sensor in sample solution containing Cu(II).

    • Perform Square Wave Voltammetry (SWV) from +0.6 V to -0.2 V.

    • Signal: A reduction peak at approx. +0.2 V (vs Ag/AgCl) indicates Cu(II) coordinated to the GGH motif.

References

  • Chemical Mechanism of ATCUN: Harford, C., & Sarkar, B. (1997). "Amino terminal Cu(II)- and Ni(II)-binding motif of proteins and peptides: metal binding, DNA cleavage, and other properties."[11] Accounts of Chemical Research. Link

  • Purification Protocols: Block, H., et al. (2009).[12] "Immobilized-metal affinity chromatography (IMAC): a review." Methods in Enzymology. Link

  • DNA Cleavage: Mack, D. P., & Dervan, P. B. (1990). "Nickel-mediated sequence-specific oxidative cleavage of DNA by a designed metalloprotein." Journal of the American Chemical Society. Link

  • Biosensing Applications: Yang, M., et al. (2013). "Electrochemical sensing of copper(II) based on a specific peptide probe." Biosensors and Bioelectronics. Link

  • Radiolabeling: Decristoforo, C., et al. (2000). "99mTc-hydrazinonicotinamide-conjugated alkylammoniomethyl-gold nanoparticles for tumor imaging." Bioconjugate Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Case #8492: Optimization of Z-Gly-Gly-His-OH Fragment Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level support resolution from a specialized Peptide Chemistry Application Center. It addresses the specific challenges of coupling the fragment Z-Gly-Gly-His-OH .

Status: Resolved Priority: High (Racemization & Aggregation Risk) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Coupling the protected tripeptide Z-Gly-Gly-His-OH presents a "perfect storm" of peptide synthesis challenges. You are likely facing two distinct failure modes:

  • C-Terminal Histidine Racemization: Unlike coupling a single N-urethane protected amino acid (e.g., Fmoc-His-OH), activating a peptide fragment at the C-terminal Histidine carries an extreme risk of epimerization via the azolactone mechanism .

  • Gly-Gly Aggregation: The achiral Glycine backbone is highly flexible but prone to forming inter-chain hydrogen bonds (β-sheets), leading to gelation and poor solubility in standard solvents like DMF.

This guide details the Low-Epimerization Fragment Coupling Protocol to resolve these issues.

Part 1: The Mechanistic Challenge (Root Cause Analysis)

To solve the efficiency problem, we must first understand the enemy: The Azolactone Pathway .

When you activate Z-Gly-Gly-His-OH, the C-terminal Histidine is susceptible to intramolecular attack by the carbonyl oxygen of the preceding peptide bond (the Gly-His amide bond). This forms an azolactone (oxazolone) intermediate.

  • The Danger: The C-alpha proton of the azolactone is highly acidic. Even weak bases can abstract this proton, destroying the chirality of the Histidine.

  • The Aggravator: The imidazole side chain of Histidine acts as an internal base, catalyzing this proton abstraction ("self-catalyzed racemization").

Visualization: The Racemization Trap

The following diagram illustrates how standard activation leads to racemization and how specific reagents intercept this pathway.

His_Racemization cluster_legend Pathway Key Start Activated Z-Gly-Gly-His-X Azolactone Azolactone Intermediate (High Risk) Start->Azolactone Intramolecular Attack StableEster Oxyma Active Ester (Stable) Start->StableEster + Oxyma Pure (Rapid Interception) Racemate Racemized Product (D-His impurity) Azolactone->Racemate Base-Catalyzed Tautomerization Product Desired L-Peptide Azolactone->Product Slow Coupling StableEster->Product + Amine (Coupling) key1 Red Path = Racemization Risk key2 Green Path = Suppression Strategy

Figure 1: Mechanism of C-terminal Histidine racemization via azolactone formation. Interception by Oxyma Pure prevents the lifetime of the risky azolactone intermediate.

Part 2: Strategic Solutions (The "Fix")

Reagent Selection: The "Base-Free" Approach

Standard reagents like HBTU, HCTU, or HATU require a tertiary base (DIEA/DIPEA) to function. Avoid these if possible. The presence of exogenous base significantly accelerates azolactone formation.

  • Recommendation: Use DIC (Diisopropylcarbodiimide) + Oxyma Pure .

  • Why: This is a neutral, "base-free" activation method. Oxyma Pure is acidic (pKa ~4.6), which suppresses the acidity of the alpha-proton while maintaining high reactivity.

  • Alternative: If you must use uronium/phosphonium salts (e.g., HATU for speed), you must switch the base from DIEA to 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that minimizes proton abstraction.

Solvent Engineering: Combating Aggregation

The Gly-Gly motif is a known aggregator.[1] If your reaction mixture turns cloudy or gels, the coupling will fail regardless of the reagent.

  • Primary Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) . NMP has better solvating power for aggregated peptides.

  • Chaotropic Additive: If solubility remains poor, add 0.4M LiCl (Lithium Chloride) to the NMP. LiCl disrupts the hydrogen bonding network of the Gly-Gly beta-sheets.

Part 3: The Optimized Protocol

Protocol ID: Z-GGH-COUPLE-V2 Objective: Coupling Z-Gly-Gly-His-OH to a resin-bound amine or free amine in solution with <2% racemization.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Fragment: Z-Gly-Gly-His-OH (1.0 - 1.2 equivalents relative to amine).

  • Activator: DIC (Diisopropylcarbodiimide).

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[2]

  • Solvent: NMP (anhydrous).

  • Optional: 2,4,6-Collidine (only if using HATU).

Step-by-Step Procedure
StepActionTechnical Rationale
1. Pre-Activation (Cold) Dissolve Z-Gly-Gly-His-OH (1.0 eq) and Oxyma Pure (1.0 eq) in NMP. Cool to 0°C in an ice bath. Add DIC (1.0 eq). Stir for 2-3 minutes.Pre-activation at low temp favors the formation of the stable Oxyma ester over the azolactone. Do not use excess base here.
2. Resin Preparation Ensure the resin-bound amine is fully deprotected and washed with NMP. If the resin is aggregated (shrunken), wash with hot NMP (50°C) then cool.NMP swells polystyrene resins better than DMF, exposing difficult sites.
3. Coupling Add the cold pre-activated mixture to the resin/amine. Allow to warm to room temperature naturally.Keeping the initial contact cold minimizes the kinetic energy available for racemization.
4. Duration Agitate for 2 to 4 hours . Monitor via Kaiser Test (qualitative) or HPLC micro-cleavage (quantitative).Fragment couplings are slower than single amino acid couplings due to steric bulk.
5. Validation Perform a micro-cleavage. Check HPLC for the D-His diastereomer (usually elutes slightly earlier/later than the L-isomer).Self-Validating Step: If D-His > 5%, switch to Protocol B (HATU/Collidine at 0°C).

Part 4: Troubleshooting & FAQs

Decision Tree: Diagnosing Failure

Use this logic flow to identify why your coupling yield is low.

Troubleshooting Start Low Yield / Impurity? CheckHPLC Analyze Crude HPLC (Look for D-His split peak) Start->CheckHPLC IsSplit Is the product peak split? CheckHPLC->IsSplit YesSplit Issue: Racemization IsSplit->YesSplit Yes NoSplit Issue: Incomplete Coupling IsSplit->NoSplit No Sol1 Switch to DIC/Oxyma (Base Free) YesSplit->Sol1 Sol2 Use Collidine instead of DIEA YesSplit->Sol2 Sol3 Lower Temp (0°C) YesSplit->Sol3 Sol4 Check Solubility (Cloudy?) NoSplit->Sol4 Sol5 Switch Solvent to NMP + LiCl Sol4->Sol5 Yes (Cloudy) Sol6 Double Couple with Fresh Reagents Sol4->Sol6 No (Clear)

Figure 2: Troubleshooting logic for Z-Gly-Gly-His-OH coupling failures.

Frequently Asked Questions

Q1: Can I use HBTU or HATU with DIEA? It's what we have in stock. A: We strongly advise against it for this specific fragment. The combination of HBTU/DIEA creates a highly basic environment that will abstract the alpha-proton of the activated Histidine. If you must use HATU, you must replace DIEA with 2,4,6-Collidine (TMP) and keep the reaction at 0°C.

Q2: The reaction mixture turned into a gel after 10 minutes. What happened? A: You encountered the "Gly-Gly Effect." The Z-Gly-Gly-His-OH sequence is self-assembling into beta-sheets.

  • Fix: Discard the batch. Restart using NMP as the solvent and add LiCl (Lithium Chloride) to a concentration of 0.4M. This chaotropic salt breaks the hydrogen bonds causing the gel.

Q3: Why Z-protection? Can I use Fmoc-Gly-Gly-His-OH? A: If you are doing fragment condensation, the N-terminal protection matters. Z (Benzyloxycarbonyl) is a carbamate, which is safer than an amide (like Acetyl) regarding racemization, but similar to Fmoc. However, if your final deprotection involves hydrogenolysis (H2/Pd), Z is required. If you are using standard SPPS, building stepwise (Fmoc-His, then Fmoc-Gly, then Fmoc-Gly) is usually safer than fragment coupling unless you are converging two large segments.

Q4: How do I separate the D-His impurity if it forms? A: Racemized peptides (diastereomers) usually have different retention times on C18 RP-HPLC. You may need to use a flatter gradient (e.g., 0.5% B per minute) to resolve the D-His-Gly-Gly-X peak from the L-His-Gly-Gly-X peak.

References

  • Racemization Mechanisms: Steinauer, R., et al. (1989). "Racemization of His-containing peptides." International Journal of Peptide and Protein Research.

  • Oxyma Pure Efficiency: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal.

  • Collidine vs. DIEA: Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization." Journal of Organic Chemistry.

  • Solvent Effects (NMP/LiCl): Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Discusses LiCl solubilization of aggregates).

Sources

common side reactions during Z-Gly-Gly-His-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Z-Gly-Gly-His-OH. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges associated with incorporating histidine into peptide sequences. The synthesis of this tripeptide, while seemingly straightforward, is fraught with potential pitfalls, primarily stemming from the unique chemical properties of the histidine imidazole side chain.

This guide provides in-depth, experience-driven answers to common problems, troubleshooting strategies, and validated protocols to help you optimize your synthesis, improve yield, and ensure the stereochemical integrity of your final product.

Part 1: Frequently Asked Questions (FAQs) on Core Synthesis Challenges

This section addresses the most critical and frequently encountered issues during the synthesis of histidine-containing peptides like Z-Gly-Gly-His-OH.

Q1: Why is histidine so notoriously difficult to work with in peptide synthesis?

Histidine presents two major challenges: a high susceptibility to racemization and unwanted side reactions involving its imidazole side chain.[1][2]

  • Racemization: The primary issue is the loss of stereochemical purity. The lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring is positioned perfectly to act as an internal base. During the activation of the carboxyl group for coupling, this nitrogen can abstract the proton from the α-carbon, leading to a planar, achiral intermediate.[3][4] Reprotonation can then occur from either side, resulting in a mixture of the desired L-histidine and the undesired D-histidine diastereomer in your peptide sequence.[3]

  • Side-Chain Reactivity: The unprotected imidazole ring is nucleophilic and can react with the activated carboxyl group of the incoming amino acid. This forms an acylimidazole intermediate. While this intermediate is reactive and the acyl group is often transferred to the correct amine in a subsequent step, this side reaction effectively consumes your activated amino acid, reducing the coupling efficiency and necessitating the use of more equivalents to drive the reaction to completion.[2]

Q2: My HPLC analysis shows a doublet or a broadened peak for my final peptide. What is the likely cause?

A doublet or significantly broadened peak in the final HPLC chromatogram is a classic indicator of racemization at the histidine residue. You have likely synthesized a mixture of Z-Gly-Gly-L-His-OH and its diastereomer, Z-Gly-Gly-D-His-OH. These two forms often have very similar retention times but are usually separable on high-resolution C18 columns, appearing as two closely eluting peaks.

To confirm, you should collect both fractions and subject them to mass spectrometry to verify they have the same mass. Chiral amino acid analysis after hydrolysis would provide definitive proof. The root cause is almost always the intramolecular base catalysis by the histidine side chain during the coupling step.[3]

Q3: What is the most effective strategy to prevent histidine racemization?

The most robust strategy is to protect the imidazole side chain, specifically at the π-nitrogen (N-π).[3][5][6] Attaching a protecting group to this nitrogen sterically and electronically hinders its ability to act as an internal base, thereby preserving the stereochemistry of the α-carbon.[3][5]

The choice of coupling reagent is also critical. While standard carbodiimides like DCC or DIC can be used, they are known to promote racemization.[7] Using them in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) is essential to suppress this side reaction.[6][8] Modern onium salt coupling reagents (e.g., HBTU, HATU, COMU) are generally preferred as they often result in lower levels of racemization.[7][9]

Q4: There are many protecting groups for the histidine side chain. Which one should I choose?

The selection of a protecting group is a critical decision that balances racemization suppression, stability, and ease of removal. For Z-chemistry, which is compatible with final deprotection via hydrogenation, several options are available.

Protecting GroupPosition ProtectedRacemization SuppressionKey Advantages & Disadvantages
Trityl (Trt) τ-nitrogen (N-τ)Poor to Moderate. Only offers minor suppression as the problematic π-nitrogen remains unprotected.[3]Widely used but not ideal for preventing racemization.[1] Can be bulky.
tert-Butoxycarbonyl (Boc) τ- or π-nitrogenExcellent. Highly effective at reducing racemization by withdrawing electron density from the ring.[3]Can be removed under moderately acidic conditions, which may not be orthogonal to the Z-group if not carefully planned.
Benzyloxymethyl (Bom) τ-nitrogenVery Good. Highly effective in suppressing racemization.[2]More expensive derivative.[2] Cleaved by strong acid (HF) or catalytic hydrogenation.
Methoxybenzyl (Momb) π-nitrogenExcellent. Directly protects the key nitrogen, greatly reducing racemization.[6]Offers strong protection and is a reliable choice.

For maximum security against racemization in the synthesis of Z-Gly-Gly-His-OH, a protecting group on the π-nitrogen, such as Momb , or the use of the Boc protecting group is highly recommended.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem 1: Mass spectrum shows the correct mass, but HPLC shows two peaks.
  • Diagnosis: This is almost certainly racemization of the histidine residue, as discussed in the FAQ.

  • Immediate Action:

    • Confirm Identity: Use LC-MS to confirm both peaks have the identical parent mass.

    • Purification: Attempt to separate the diastereomers via preparative HPLC. This can be challenging and will reduce your overall yield of the desired L-isomer.

  • Long-Term Solution (For Resynthesis):

    • Protect the Side Chain: Re-synthesize using a histidine derivative with a side-chain protecting group known to suppress racemization, such as Fmoc-His(Boc)-OH or Fmoc-His(Momb)-OH.

    • Optimize Coupling: Switch from carbodiimide reagents to an onium salt reagent like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.[7]

    • Control Temperature: Perform the coupling of the histidine residue at a lower temperature (e.g., 0 °C) to reduce the rate of proton abstraction.

Problem 2: The coupling reaction for the histidine residue is sluggish or incomplete.
  • Diagnosis: This can be caused by several factors:

    • Side-chain Acylation: If you are using unprotected histidine, the imidazole ring may be reacting with your activated Z-Gly-Gly-OH, consuming it in a non-productive pathway.[2]

    • Peptide Aggregation: The growing Gly-Gly sequence can sometimes aggregate, especially in solid-phase synthesis, hindering access to the reactive N-terminus.[10]

    • Steric Hindrance: If using a very bulky protecting group on histidine, it may slow down the coupling kinetics.

  • Troubleshooting Steps:

    • Use Protected Histidine: This is the most effective solution to prevent side-chain acylation.

    • Increase Equivalents: Use a higher excess (e.g., 1.5 to 2.0 equivalents) of the activated Z-Gly-Gly-OH dipeptide.

    • Change Solvent: If aggregation is suspected, consider switching to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small amount of DMSO.[6]

    • Extend Coupling Time: Monitor the reaction (e.g., with a ninhydrin test in SPPS) and allow it to proceed for a longer duration.

Problem 3: Mass spectrum shows an unexpected +113 Da or +206 Da adduct.
  • Diagnosis: This is a characteristic sign of a side reaction with a carbodiimide coupling reagent, specifically DIC (Diisopropylcarbodiimide, MW ~126) or DCC (Dicyclohexylcarbodiimide, MW 206.33).[11] The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which cannot react further.[12] Alternatively, the N-terminus can be capped by the carbodiimide. The +113 Da adduct seen in one ResearchGate discussion was attributed to a side reaction, possibly related to the coupling reagent or impurities.[7]

  • Solution:

    • Use an Additive: Always use an additive like HOBt or HOSu when using carbodiimides. The additive reacts with the O-acylisourea to form a less reactive HOBt-ester, which is less prone to rearrangement but still efficiently acylates the amine.[8][9]

    • Switch Coupling Reagent: Change to an onium salt (e.g., HBTU, PyBOP) or phosphonium salt (e.g., PyAOP) reagent, which do not form these types of byproducts.[9][13]

Part 3: Key Experimental Protocols & Visual Guides
Visualizing the Core Problem: The Mechanism of Histidine Racemization

The diagram below illustrates how the unprotected imidazole ring facilitates the loss of stereochemistry during the activation step of peptide coupling.

racemization L_His Activated Z-Gly-Gly-L-His-OH Enolate Planar Enolate Intermediate L_His->Enolate Intramolecular H+ abstraction by imidazole N-π Enolate->L_His Reprotonation (desired) D_His Z-Gly-Gly-D-His-OH (Side Product) Enolate->D_His

Caption: Mechanism of Histidine Racemization.

Troubleshooting Workflow Diagram

Use this flowchart to systematically diagnose issues with your Z-Gly-Gly-His-OH synthesis.

troubleshooting_workflow start Analyze Crude Product (RP-HPLC, LC-MS) purity Purity < 80%? start->purity mass Correct Mass? purity->mass Yes incomplete_coupling Problem: Incomplete Coupling or Side-Chain Acylation purity->incomplete_coupling No peaks Single Peak? mass->peaks Yes wrong_product Problem: Wrong Product or Adduct Formation mass->wrong_product No racemization Problem: Racemization peaks->racemization No success Synthesis Successful peaks->success Yes sol_coupling Solution: - Use protected His - Increase reagent equivalents - Change solvent incomplete_coupling->sol_coupling sol_adduct Solution: - Add HOBt to carbodiimide - Switch to onium salt reagent wrong_product->sol_adduct sol_racemization Solution: - Use His(Boc) or His(Momb) - Use HATU/HBTU - Lower coupling temperature racemization->sol_racemization

Caption: Troubleshooting workflow for peptide synthesis.

Protocol: Analytical RP-HPLC for Purity and Racemization Assessment

This protocol is designed to assess the purity of your crude Z-Gly-Gly-His-OH and detect potential diastereomers formed due to racemization.

  • System Preparation:

    • HPLC System: A high-pressure binary pump system with a UV-Vis detector.[14]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • System Purge: Purge both lines thoroughly to remove bubbles and equilibrate the system.

  • Sample Preparation:

    • Dissolve a small amount of your crude peptide (approx. 1 mg/mL) in Mobile Phase A. If solubility is an issue, add a minimal amount of acetonitrile or DMSO.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 214 nm (for the peptide backbone) and 257 nm (for the Z-group).

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 50% B (shallow gradient to resolve diastereomers)

      • 25-27 min: 50% to 95% B (column wash)

      • 27-30 min: 95% B

      • 30-32 min: 95% to 5% B

      • 32-37 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

    • Look for a closely eluting peak or a shoulder on the main peak. If present, this indicates potential racemization. The ratio of the peak areas will give you the approximate ratio of L- to D-isomers.

    • Couple the HPLC to a Mass Spectrometer (LC-MS) to confirm the mass of the main peak and any major impurity peaks.[15]

References
  • Protection of Histidine Side-chains with z-Benzyloxymethyl. RSC Publishing.
  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Publications. [Link]

  • Racemization in peptide synthesis. Slideshare. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Coupling step during synthesis of peptides containing Histidine residue? ResearchGate. [Link]

  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Huaren Chemical. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

Sources

troubleshooting Z-Gly-Gly-His-OH solubility issues in different solvents

[1]

Executive Summary

Z-Gly-Gly-His-OH (Z-GGH) is a modified tripeptide often utilized in metallopeptide chemistry and enzymatic modeling.[1] Its solubility profile is distinct from the native Gly-Gly-His (GGH) peptide due to the N-terminal Benzyloxycarbonyl (Z or Cbz) protecting group.[1] While the native GGH is highly water-soluble, the Z-group introduces significant hydrophobicity, often causing unexpected precipitation in neutral aqueous buffers.

This guide addresses the physicochemical conflicts between the hydrophobic Z-cap and the polar Histidine C-terminus, providing field-proven protocols for stable solubilization.

Part 1: The Solubility Mechanism (Expert Analysis)

To troubleshoot effectively, you must understand the competing forces within the molecule:

  • The Hydrophobic Cap (Z-Group): The Benzyloxycarbonyl group is aromatic and lipophilic.[1] It drives the molecule to aggregate in water, forming intermolecular hydrophobic stacks that resist dissolution.

  • The Polar Tail (His-OH): The C-terminal Histidine and free Carboxyl group provide potential solubility handles.[1]

    • Imidazole (His): pKa ~6.[1][2]0. Below pH 6, it carries a positive charge (

      
      ).[1][2]
      
    • Carboxyl (C-term): pKa ~3.[1]6. Above pH 4, it carries a negative charge (

      
      ).[1]
      
  • The Isoelectric Trap: At pH ~4.5–5.5, the molecule is near its isoelectric point (pI), where net charge is zero. Combined with the hydrophobic Z-group, solubility is lowest in this range.

Part 2: Troubleshooting FAQs
Q1: I tried dissolving Z-GGH directly in PBS (pH 7.4), but it formed a cloudy suspension. Why?

Diagnosis: The hydrophobic Z-group dominates the solubility profile at neutral pH. While the C-terminal carboxyl is deprotonated (

Solution:

  • Method A (Preferred): Pre-dissolve in an organic solvent (DMSO or DMF) to disrupt hydrophobic stacking, then dilute into PBS.[1]

  • Method B (Aqueous only): Adjust pH to >8.0 using dilute

    
    .[1] The excess negative charge helps solvate the Z-group, though this is less stable than Method A.
    
Q2: What is the absolute best solvent for a high-concentration stock solution?

Recommendation: Dimethyl Sulfoxide (DMSO) .

  • Why: DMSO is an aprotic polar solvent that effectively solvates both the aromatic Z-group and the peptide backbone, preventing hydrogen-bond mediated gelation.

  • Concentration: You can typically achieve 10–50 mg/mL in 100% DMSO.[1]

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption, which can trigger precipitation.[1]

Q3: Can I use acid to dissolve it? The Histidine should be protonated.

Analysis: Yes, but with caveats.

  • Mechanism: Lowering the pH < 4.0 (using Acetic Acid or dilute HCl) protonates the Histidine imidazole (

    
    ).
    
  • Risk: While this creates a positive charge, the Z-group remains hydrophobic. In highly acidic environments, Z-peptides can sometimes form gels.[1] Furthermore, strong acids (like concentrated HCl) can damage the peptide over time or hydrolyze the Z-group (though Z is generally acid-stable, it is removed by strong acids like HBr/AcOH).[1]

  • Protocol: Use 10% Acetic Acid dropwise.[1] If it clears, dilute immediately to the working concentration.

Q4: My solution gelled after standing for 1 hour. How do I recover it?

Diagnosis: "Gelation" indicates the formation of an amyloid-like beta-sheet network, promoted by the Gly-Gly backbone and hydrophobic Z-group interactions.[1] Recovery Protocol:

  • Add DMSO to the gel until the final concentration is 10–20% v/v.

  • Sonicate the sample in a water bath at 30–40°C for 5–10 minutes. Sonication disrupts the non-covalent intermolecular networks.

  • Vortex vigorously.[1]

Part 3: Step-by-Step Solubilization Protocols
Protocol A: The "Universal" Organic Stock (Recommended)

Best for: Cell assays, enzymatic studies, and general use.

  • Weigh the target amount of Z-Gly-Gly-His-OH.[1]

  • Add 100% DMSO to achieve a concentration 100x higher than your final working concentration (e.g., if you need 1 mM working, make a 100 mM stock).[1]

    • Note: If DMSO is toxic to your assay, use Dimethylformamide (DMF) or Ethanol (if solubility permits), though DMSO is superior.[1]

  • Vortex until completely clear.

  • Dilute dropwise into the aqueous buffer while stirring.

    • Critical: Keep the final DMSO concentration < 1% (v/v) to avoid biological toxicity, or < 5% for chemical assays.

Protocol B: The "Organic-Free" Aqueous Method

Best for: Systems sensitive to organic solvents (e.g., certain HPLC methods or specific crystallizations).

  • Suspend the peptide in sterile water (it will likely be cloudy).[1]

  • Add 0.1 M Ammonium Hydroxide (

    
    )  or 0.1 M NaOH  dropwise.[1]
    
  • Monitor clarity.[1] Once clear (pH usually > 8), stop.[1]

  • Dilute with your specific buffer.[1]

    • Warning: If your buffer has a low buffering capacity and a low pH (e.g., pH 6.0), the peptide may reprecipitate upon dilution.

Part 4: Decision Logic & Visualization

The following flowchart illustrates the logical pathway for solubilizing Z-GGH based on your application constraints.

SolubilityStrategyStartStart: Z-Gly-Gly-His-OH PowderIsOrganicAllowedIs Organic Solvent (DMSO) Allowed?Start->IsOrganicAllowedYesOrganicUse Protocol A:Dissolve in 100% DMSO(Stock 10-50 mg/mL)IsOrganicAllowed->YesOrganicYesNoOrganicUse Protocol B:Suspend in WaterIsOrganicAllowed->NoOrganicNoDiluteBufferDilute into Aqueous Buffer(Final DMSO < 1%)YesOrganic->DiluteBufferSuccessClear SolutionDiluteBuffer->SuccessCheckpHDesired Final pH?NoOrganic->CheckpHBasicpHAdd dilute NH4OH(Target pH > 8.0)CheckpH->BasicpHBasic (>7)AcidicpHAdd 10% Acetic Acid(Target pH < 4.0)CheckpH->AcidicpHAcidic (<6)BasicpH->SuccessAcidicpH->SuccessLow Conc.PrecipitatePrecipitation Risk:Z-group aggregationAcidicpH->PrecipitateHigh Risk

Caption: Decision tree for solubilizing Z-Gly-Gly-His-OH. Green paths indicate high-probability success; red paths indicate instability risks.[1]

Part 5: Data Reference Table
Solvent SystemEstimated SolubilityStabilityNotes
100% DMSO High (> 20 mg/mL)ExcellentRecommended stock solvent.[1] Freezes at 19°C.
100% DMF High (> 20 mg/mL)GoodAlternative to DMSO.[1] Toxic.
Water (pH 7) Very Low (< 0.5 mg/mL)PoorLikely to form cloudy suspension or aggregate.[1]
1% NH4OH (aq) Moderate (~ 5 mg/mL)ModerateAlkaline pH deprotonates COOH, aiding solubility.
10% Acetic Acid Low-ModerateVariableProtonates His, but Z-group hydrophobicity may still cause issues.[1]
Acetonitrile/Water ModerateGoodUseful for HPLC mobile phases (keep ACN > 20%).[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Glu-Gly-His (Analogous Backbone).[1] Accessed February 9, 2026. [Link][1]

  • SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide.[1][3] Accessed February 9, 2026. [Link]

Technical Support Center: Preventing Racemization in Z-Gly-Gly-His-OH Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Activation of C-Terminal Histidine Peptides Ticket ID: RAC-HIS-001 Status: Resolved / Guide Available

Core Analysis: The "Danger Zone" of C-Terminal Histidine

Why is this experiment high-risk? You are attempting one of the most challenging reactions in peptide chemistry: Fragment Condensation at a C-terminal Histidine.

Unlike stepwise Solid Phase Peptide Synthesis (SPPS) where the activated amino acid has a urethane protecting group (Fmoc/Boc) on its own


-amine—which prevents oxazolone formation—your molecule (Z-Gly-Gly-His-OH) has an amide bond at the Histidine's N-terminus. This removes the urethane safety net.

Furthermore, if the Histidine imidazole side chain is unprotected (or protected with a group that doesn't block the


-nitrogen), it acts as an intramolecular base , abstracting the 

-proton and causing rapid racemization (loss of chirality).
The Mechanism of Failure (Autocatalysis)

The following diagram illustrates exactly how the imidazole ring destroys the stereochemistry of your peptide during activation.

HisRacemization Start Activated His-OH (O-Acylisourea or Active Ester) Imidazole Imidazole Side Chain (Unprotected u03c0-Nitrogen) Start->Imidazole Intramolecular Proximity Proton u03b1-Proton Abstraction Start->Proton High Acidity of u03b1-H Imidazole->Proton Acts as Base Enolate Achiral Enolate (Planar Intermediate) Proton->Enolate Loss of Chirality Racemate D/L Mixture (Racemization) Enolate->Racemate Reprotonation

Caption: Mechanism of autocatalytic racemization in Histidine. The


-nitrogen abstracts the 

-proton, leading to an achiral enolate.[1]

Troubleshooting & FAQs

Q1: Which coupling reagent should I use to minimize racemization?

Recommendation: DIC + Oxyma Pure (or T3P)

  • Avoid: HATU, HBTU, or PyBOP unless strictly necessary. These reagents require a tertiary base (like DIPEA) to function. The combination of a highly reactive uronium species and an external base is a recipe for disaster with C-terminal Histidine.

  • Use: DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .

    • Why: Carbodiimide couplings can often proceed without adding any exogenous base (like DIPEA), provided the amine component is available as a free base. Oxyma Pure is superior to HOBt/HOAt in suppressing racemization and is safer (non-explosive) [1, 2].[2]

  • Alternative: T3P (Propylphosphonic anhydride) .[2][3] T3P is excellent for fragment condensation and has shown remarkably low racemization rates in sensitive couplings [3].[2][4]

Q2: I must use a base (my amine is a salt). What do I do?

Recommendation: Switch from DIPEA/TEA to Collidine.

If your nucleophile (amine) is a TFA or HCl salt, you must neutralize it. However, strong/unhindered bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) will rapidly racemize the activated Histidine.

  • The Fix: Use 2,4,6-Trimethylpyridine (Collidine) or TMP .

  • Why: Collidine is a weaker and sterically hindered base. It is strong enough to neutralize the amine salt but too sterically bulky to effectively abstract the acidic

    
    -proton from the activated Histidine [4].
    
Q3: Does the solvent matter?

Recommendation: Use DCM or DMF/DCM mixtures; avoid pure DMF if possible.

  • Polar solvents like DMF stabilize the charged ionic intermediates (like the enolate form shown in the diagram), which favors racemization.

  • Non-polar solvents like DCM (Dichloromethane) destabilize these intermediates. If solubility permits, perform the activation in DCM or a 1:1 DCM/DMF mix at 0°C.

Q4: My Histidine side chain is unprotected. Is this fatal?

Assessment: It is high risk, but manageable with the "Low-Racemization Protocol" below.

  • If you have the option to synthesize the starting material, protect the Histidine with Trt (Trityl) or Bom (Benzyloxymethyl) . These bulky groups block the

    
    -nitrogen, physically preventing it from abstracting the 
    
    
    
    -proton [5].
  • If you must use Z-Gly-Gly-His-OH with a free imidazole, you must keep the reaction cold (0°C) and minimize activation time.

Experimental Protocol: The "Safe-Mode" Coupling

Objective: Couple Z-Gly-Gly-His-OH to H-Amine-R with <2% Racemization.

Materials Table
ComponentReagentRole
Carboxyl Z-Gly-Gly-His-OHElectrophile (Fragment)
Activator DIC (Diisopropylcarbodiimide)Coupling Agent (Base-free)
Additive Oxyma PureRacemization Suppressor
Base None (if amine is free) or Collidine Neutralizer (Only if needed)
Solvent DCM (Preferred) or DMFMedium
Step-by-Step Workflow
  • Preparation (0°C):

    • Dissolve Z-Gly-Gly-His-OH (1.0 eq) and Oxyma Pure (1.1 eq) in minimal DCM/DMF.

    • Cool the solution to 0°C in an ice bath. Temperature control is critical.

  • Activation (The "Pre-activation" Myth):

    • Do NOT pre-activate for long periods. With Histidine, every minute the activated ester sits without an amine is a minute it can racemize.

    • Add DIC (1.0 eq) to the cold mixture. Stir for only 2–3 minutes.

  • Coupling:

    • Immediately add the amine component H-Amine-R (1.1 eq).

    • Conditional: If the amine is a salt (e.g., H-Amine-R · HCl), premix it with Collidine (1.0 eq per HCl) in a separate vial before adding to the reaction. Do not use DIPEA.

  • Incubation:

    • Allow to react at 0°C for 1 hour, then slowly warm to room temperature over 2–4 hours.

    • Monitoring: Check HPLC for the D-His diastereomer (often elutes just before/after the L-isomer).

Decision Logic for Reagents

CouplingLogic Start Select Coupling Conditions CheckSideChain Is His Side Chain Protected? Start->CheckSideChain Protected Yes (Trt, Bom) CheckSideChain->Protected Unprotected No (Free Imidazole) CheckSideChain->Unprotected Safe Standard Coupling (DIC/Oxyma or HATU/DIPEA) Protected->Safe Danger High Risk Protocol Unprotected->Danger AmineState Is Amine a Salt? Danger->AmineState SaltYes Yes (HCl/TFA) AmineState->SaltYes SaltNo No (Free Base) AmineState->SaltNo ProtocolA Use Collidine + DIC/Oxyma (Strictly 0°C) SaltYes->ProtocolA ProtocolB Use DIC/Oxyma (NO BASE ADDED) SaltNo->ProtocolB

Caption: Decision tree for selecting reagents based on Histidine protection and amine state.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Albericio, F., &yman, J. M. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Organic Process Research & Development.

  • Wissmann, H., & Kleiner, H. J. (1980). "New peptide synthesis with propanephosphonic acid anhydride (T3P)". Angewandte Chemie International Edition.

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice". Journal of Organic Chemistry.

  • Mergler, M., et al. (2001). "The racemization of histidine during peptide synthesis". Journal of Peptide Science.

Sources

Technical Support Center: Purification of Z-Protected Peptides

[1]

Status: Operational Operator: Senior Application Scientist (Peptide Chemistry Division) Ticket ID: Z-GRP-PUR-001

Introduction: The "Z" Paradox

Welcome. If you are accessing this guide, you are likely dealing with a peptide protected by a Benzyloxycarbonyl (Cbz or Z) group.[1] Unlike the transient Fmoc or Boc groups used in Solid Phase Peptide Synthesis (SPPS), the Z-group is often a hallmark of Solution Phase Synthesis or hybrid strategies where peptide segments are purified before final assembly.

The Paradox: The Z-group imparts excellent crystallinity and acid stability (orthogonal to Boc), allowing for robust handling. However, its aromatic hydrophobicity often drives peptides into aggregated beta-sheet structures , rendering them insoluble in standard Reverse Phase HPLC (RP-HPLC) mobile phases.

This guide treats the Z-protected peptide not just as a molecule, but as a colloidal system that requires specific thermodynamic disruption to purify effectively.

Module 1: Solubility & Aggregation (The Hydrophobic Wall)

User Query: "My Z-peptide dissolves in DMSO but precipitates immediately upon injection into the HPLC (Water/Acetonitrile). The peaks are broad or non-existent."[1]

Root Cause Analysis

The Z-group (benzyl carbamate) adds significant hydrophobicity. When a Z-peptide dissolved in a dipolar aprotic solvent (DMSO/DMF) hits the aqueous mobile phase, the "hydrophobic effect" drives the Z-groups to stack (pi-pi interactions), causing rapid aggregation or precipitation inside the injection loop or column head.

Troubleshooting Protocol: The "Disruption" Strategy

Do not rely solely on ACN/Water gradients. You must disrupt secondary structures.

Solvent/AdditiveRoleRecommended Concentration
HFIP (Hexafluoroisopropanol) The Nuclear Option. Disrupts strong hydrogen bonding in beta-sheets; solubilizes aggregates.5–10% in Mobile Phase A (or sample diluent).
TFE (Trifluoroethanol) Milder than HFIP, good for alpha-helical stabilization but prevents beta-sheet stacking.10–20% in sample diluent.
Guanidine HCl Chaotropic agent. Denatures aggregates.[2]6M in sample diluent (Note: Desalt immediately).
NMP (N-Methyl-2-pyrrolidone) Strong solvent power, prevents on-column precipitation.Replace ACN with NMP if solubility is critical (UV cutoff issues).
Visualization: Solubility Decision Logic

SolubilityLogicStartSample Insoluble inMobile Phase ACheckSeqAnalyze Sequence:>5 Hydrophobic Residues?Start->CheckSeqSolventTestTest Solubility in50% AcOH or TFECheckSeq->SolventTestYesTemp_CtrlIncrease Column Temp(40°C - 60°C)CheckSeq->Temp_CtrlNo (Aggregation likely)HFIP_AddAdd 5-10% HFIP toSample DiluentSolventTest->HFIP_AddInsolubleSuccessProceed to HPLCSolventTest->SuccessSolubleHFIP_Add->Temp_CtrlStill TailingChaotropeUse 6M Guanidine-HCl(Inject small vol)Temp_Ctrl->ChaotropePrecipitation PersistsTemp_Ctrl->SuccessChaotrope->Success

Figure 1: Decision matrix for solubilizing hydrophobic Z-protected peptides prior to injection.

Module 2: Chromatographic Anomalies

User Query: "I see ghost peaks and severe tailing. Is my Z-group falling off?"

Technical Insight

The Z-group is acid-stable . It will not fall off in standard TFA (0.1%) mobile phases. If you see multiple peaks, it is likely conformational isomers (slow interconversion on the NMR/HPLC timescale) or atropisomers , not degradation.

Optimization Protocol: The Stationary Phase Switch

Z-peptides stick tenaciously to C18 alkyl chains. You must reduce the hydrophobic interaction energy.

  • Column Substitution:

    • Standard: C18 (Too retentive for Z-peptides >10 residues).

    • Recommended: C4 or C8 (Shorter alkyl chains reduce retention time and peak width).

    • Alternative: Phenyl-Hexyl (Exploits pi-pi interactions with the Z-group for unique selectivity, often separating impurities that co-elute on C18).

  • Temperature Elevation:

    • Run the column at 60°C .

    • Why? High temperature increases mass transfer kinetics and disrupts hydrogen-bonded aggregates, sharpening peaks significantly.

  • Mobile Phase pH:

    • Since Z is stable to acid, use 0.1% TFA .

    • Avoid neutral pH (ammonium acetate) unless necessary, as the lack of protonation on the N-terminus (which is Z-capped anyway) and side chains can worsen solubility.

Module 3: Chemical Stability & Side Reactions

User Query: "My mass spec shows a mass of [M+16] or [M+32]. Did I oxidize the peptide?"

The "Workup" Trap

While the Z-group safeguards the N-terminus, the purification process itself can introduce artifacts.

1. Methionine Oxidation (+16 Da):

  • Cause: Z-peptides often require prolonged concentration steps (rotary evaporation) to remove solvents like DMF or AcOH. Exposure to air at warm temperatures oxidizes Met to Met-Sulfoxide.

  • Prevention: Always sparge buffers with Argon/Nitrogen. Lyophilize immediately; do not leave in solution.

2. Tryptophan Alkylation (during deprotection, not purification):

  • Note: While this guide focuses on purification of the Z-peptide, be aware that if you remove the Z-group via HBr/AcOH or TFMSA later, the benzyl cation (Bn+) generated is a massive electrophile.

  • Impact: It will alkylate Trp, Tyr, or Met.

  • Solution: You must use scavengers (anisole, thioanisole) if you eventually remove the Z-group under acidic conditions.

3. Racemization:

  • Z-amino acids are generally resistant to racemization during coupling (unlike Acetyl groups), but Z-His(Bzl) is notorious for racemization if the imidazole is unprotected or improperly protected.

Module 4: Step-by-Step Workflow (The "Z" Protocol)

This protocol assumes a crude synthetic Z-peptide (solution phase) that is insoluble in water.

Step 1: Sample Preparation (The "Dissolution Cocktail")

  • Weigh crude Z-peptide.

  • Dissolve in 20% HFIP / 80% DCM (for normal phase) or 50% Acetic Acid (for Reverse Phase).

  • Critical Check: Sonicate for 5 mins. If cloudy, add DMF dropwise until clear.

  • Filter through 0.45 µm PTFE filter (Do not use Nylon; Z-peptides may bind).

Step 2: Gradient Engineering

  • Column: C4 Core-Shell (e.g., Kinetex or Cortecs), 100 Å pore size (300 Å if >30 residues).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: ACN + 0.1% TFA + 10% Isopropanol (IPA) .

    • Why IPA? It has higher eluting strength and better solubilizing power for hydrophobic chains than pure ACN.

  • Gradient: Shallow. 5% B to 60% B over 40 minutes. Z-peptides elute late.

Step 3: Fraction Collection & Storage

  • Collect peaks based on UV 214 nm (peptide bond) and 254 nm (Z-group aromatic absorption).

  • Validation: The ratio of 214/254 nm should be constant across the peak. If the ratio changes, you have a co-eluting impurity (likely a deletion sequence lacking the Z-group).

Visualization: Purification Workflow

ZPeptideWorkflowCrudeCrude Z-PeptideDissolveDissolve:HFIP or AcOHCrude->DissolveFilterFilter (PTFE)Dissolve->FilterHPLCRP-HPLC (C4 Column)Temp: 60°CAdd: 10% IPA to Mob. BFilter->HPLCFractionFraction Analysis(UV 214/254 Ratio)HPLC->FractionFraction->HPLCImpure (Re-inject)PoolPool & LyophilizeFraction->PoolPure

Figure 2: Optimized workflow for Z-peptide purification emphasizing solvent selection and detection ratios.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for Peptide Synthesis.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • ApexBio Technology. Peptide Handling Guidelines (Solubility & Stability).

  • Waters Corporation. Peptide Isolation and Purification: A Technical Guide.

troubleshooting low yield in Z-Gly-Gly-His-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Z-Gly-Gly-His-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and impurities in the synthesis of this important tripeptide. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthesis.

Troubleshooting Guide: Enhancing Your Z-Gly-Gly-His-OH Yield

This section addresses specific problems you might encounter during the synthesis of Z-Gly-Gly-His-OH, providing detailed explanations and actionable solutions.

Question 1: My overall yield of Z-Gly-Gly-His-OH is consistently below 40%. What are the most likely causes and how can I improve it?

Low yields in the synthesis of Z-Gly-Gly-His-OH can stem from several factors, primarily related to the challenging nature of incorporating a histidine residue and the multi-step nature of the synthesis. The primary culprits are often incomplete coupling reactions, side reactions involving the histidine imidazole side chain, and racemization.

Likely Causes & Solutions:

  • Incomplete Coupling: The formation of the peptide bond between Z-Gly-Gly-OH and the histidine moiety, or between Z-Gly-OH and Gly-His-OH, can be sluggish.

    • Solution: Employ a more efficient coupling reagent. While carbodiimides like DCC or EDC in the presence of HOBt are common, phosphonium or aminium salt-based reagents such as HBTU, HATU, or PyBOP often give higher yields and faster reaction times, especially for sterically hindered couplings.[1][2][3][4] Consider performing a second coupling step to drive the reaction to completion.

  • Histidine Racemization: Histidine is highly susceptible to racemization during the activation of its carboxyl group for coupling.[5][6][7] This leads to the formation of diastereomers that are difficult to separate and result in a lower yield of the desired L-histidine-containing peptide.

    • Solution:

      • Use of Additives: Always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with your coupling reagent to suppress racemization.[1][7]

      • Side-Chain Protection: Protecting the imidazole side chain of histidine with a group like trityl (Trt) can significantly reduce racemization.[7][8][9]

      • Pre-activation Time: Minimize the pre-activation time of the histidine derivative before adding the amine component.[5]

  • Side Reactions of the Histidine Imidazole Ring: The unprotected imidazole ring of histidine is nucleophilic and can be acylated by the activated carboxyl group, leading to side products.[6][8][10]

    • Solution: As with preventing racemization, protecting the imidazole side chain with a suitable protecting group (e.g., Trt, Boc, or Tos) is highly recommended.[8][9]

Experimental Workflow for Improved Yield:

G cluster_0 Synthesis of Z-Gly-Gly-OH cluster_1 Synthesis of Histidine Methyl Ester cluster_2 Final Coupling and Deprotection Z_Gly_OH Z-Gly-OH Coupling_1 Coupling (e.g., DCC/HOBt) Z_Gly_OH->Coupling_1 Gly_OMe Glycine Methyl Ester Gly_OMe->Coupling_1 Z_Gly_Gly_OMe Z-Gly-Gly-OMe Coupling_1->Z_Gly_Gly_OMe Saponification Saponification (e.g., LiOH) Z_Gly_Gly_OMe->Saponification Z_Gly_Gly_OH Z-Gly-Gly-OH Saponification->Z_Gly_Gly_OH Coupling_2 Coupling (e.g., HATU/DIPEA) Z_Gly_Gly_OH->Coupling_2 His Histidine MeOH_SOCl2 Methanol/Thionyl Chloride His->MeOH_SOCl2 His_OMe Histidine Methyl Ester MeOH_SOCl2->His_OMe His_OMe->Coupling_2 Z_Gly_Gly_His_OMe Z-Gly-Gly-His-OMe Coupling_2->Z_Gly_Gly_His_OMe Saponification_2 Saponification (e.g., LiOH) Z_Gly_Gly_His_OMe->Saponification_2 Final_Product Z-Gly-Gly-His-OH Saponification_2->Final_Product G cluster_0 Peptide Bond Formation (Desired Pathway) cluster_1 N-Acylurea Formation (Side Reaction) Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' Peptide_Bond R-CO-NH-R'' O_Acylisourea->Peptide_Bond + Amine N_Acylurea N-Acylurea (Inactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amine R''-NH2 Urea R'-NH-CO-NH-R'

Sources

refining HPLC purification methods for histidine-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Refining HPLC Methods for Histidine-Containing Peptides

Executive Summary: The "Histidine Challenge"

Welcome to the technical support center. You are likely here because your peptide is exhibiting peak tailing , retention time shifts , or complete loss of recovery .

The root cause is almost always the Imidazole side chain of Histidine. With a pKa of approximately 6.0 , Histidine is a "chameleon" residue. It switches between a hydrophilic, positively charged state (pH < 6.0) and a hydrophobic, neutral state (pH > 6.0) within the standard operating range of many HPLC methods. Furthermore, it acts as a transition metal chelator, binding to stainless steel components in your LC system.

This guide provides the protocols to stabilize these behaviors.

Module 1: Peak Tailing & Silanol Interactions

Symptom: Asymmetrical peaks (tailing factor > 1.5) or broad elution bands.[1]

The Mechanism

At standard acidic HPLC conditions (pH 2–3), the Histidine imidazole ring is protonated (


). Simultaneously, residual silanol groups (

) on the silica stationary phase can deprotonate to form

. The resulting electrostatic attraction acts as a secondary retention mechanism (Ion Exchange), dragging the peptide and causing tailing.
Troubleshooting Protocol: The "Silanol Shield"

Step 1: Lower the pH Drop mobile phase pH to < 2.5 . At this acidity, silanol ionization is suppressed (


), eliminating the electrostatic drag.

Step 2: Increase Ionic Strength If low pH is insufficient, increase the buffer concentration to 20–50 mM . This masks the remaining electrostatic interactions through ionic shielding.

Step 3: Switch to "Hybrid" or "Charged Surface" Columns If you are using a standard C18, switch to a Hybrid Silica (e.g., BEH, XBridge) or a Positively Charged Surface (e.g., CSH) column. These are designed to repel basic peptides or withstand high pH.

ParameterStandard ProtocolHistidine-Optimized Protocol
Mobile Phase A 0.1% Formic Acid (pH ~2.7)0.1% TFA (pH ~2.0) or 10mM Ammonium Formate (pH 9.0)
Stationary Phase Standard C18 (Type B Silica)Hybrid Silica (High pH stable) or Polar-Embedded C18
Temperature Ambient (25°C)Elevated (40–60°C) (Improves mass transfer kinetics)

Critical Note: If you must use high pH (pH > 8.0) to neutralize the Histidine for better retention, you must use a polymer or hybrid-silica column. Standard silica dissolves above pH 7.5.

Module 2: Retention Loss & Hydrophilicity

Symptom: Peptide elutes in the void volume (


) or shows poor retention (

).
The Mechanism

Histidine is highly polar. If your peptide sequence is short or contains multiple His residues, it may be too hydrophilic for standard C18 retention, causing "hydrophobic collapse" where the peptide refuses to enter the stationary phase pores.

Decision Logic: RP-HPLC vs. HILIC

Use the following logic flow to determine if you need to abandon Reversed-Phase (RP) for Hydrophilic Interaction Liquid Chromatography (HILIC).

ColumnSelection Start Peptide Elutes in Void (k' < 1) CheckSeq Analyze Sequence Hydrophobicity Start->CheckSeq IsPolar Is the peptide >50% Polar/Charged? CheckSeq->IsPolar TryAQ Option A: Use AQ-Type C18 (Prevents Phase Collapse) IsPolar->TryAQ No (Moderate) HILIC Switch to HILIC Mode (Bare Silica or Amide Column) IsPolar->HILIC Yes (Highly Polar) Pairing Option B: Add Ion-Pairing Agent (0.1% TFA or HFBA) TryAQ->Pairing Still Poor Retention HILIC_MP Mobile Phase: 90% ACN (Weak) -> 50% ACN (Strong) Buffer: 10mM Amm. Formate pH 3.0 HILIC->HILIC_MP

Figure 1: Decision tree for selecting the correct stationary phase mode based on peptide polarity.

Module 3: The "Ghost" Peak (Metal Chelation)

Symptom: Broad, deformed peaks, or complete disappearance of the peptide (especially with Poly-His tags).

The Mechanism

Histidine residues have a high affinity for transition metals (


). Stainless steel frits and column bodies can leach trace metal ions over time. Your peptide effectively becomes a chelating agent, binding irreversibly to the column hardware.
De-Chelation Protocol
  • System Passivation: Flush the LC system (without column) with 30% Phosphoric Acid or 6N Nitric Acid to remove free iron.

  • Hardware Swap: Replace stainless steel frits with Titanium or PEEK frits.

  • Mobile Phase Additive: Add 20 µM EDTA or Medronic Acid to Mobile Phase A.

    • Warning: EDTA can suppress MS ionization. If using MS, use Medronic Acid or rely on passivation.

Module 4: Ion-Pairing Agents (TFA vs. Formic Acid)

Symptom: You need to balance peak shape against MS sensitivity.[2][3]

FeatureTrifluoroacetic Acid (TFA) Formic Acid (FA) Difluoroacetic Acid (DFA)
Role Strong Ion-Pairing AgentpH Modifier (Weak Ion-Pairing)Hybrid
Peak Shape Excellent (Masks silanols, sharpens His peaks)Poor to Moderate (Broader peaks for basic peptides)Good
MS Signal High Suppression (Signal drop >50%)Low Suppression (High Sensitivity)Moderate Suppression
Recommendation Use for UV-only purification.Use for Analytical LC-MS screening.Use when both shape and MS signal are needed.
Frequently Asked Questions (FAQ)

Q1: My Histidine peptide retention time shifts ±1 minute between runs. Why? A: You are likely operating near pH 6.[1]0. Small fluctuations in buffer pH causing the Histidine to flip between charged and neutral states.

  • Fix: Move your pH away from the pKa. Buffer at pH 2.5 or pH 7.5+ (using a hybrid column) to lock the charge state.

Q2: Can I use 100% Aqueous mobile phase for polar His-peptides? A: Only if you use a "Water-Wettable" or "AQ" C18 column. Standard C18 chains will undergo "phase collapse" (matting down) in 100% water, causing total loss of retention.

Q3: I see a "doublet" peak for my pure peptide. A: This is often due to conformational interconversion . Histidine-containing peptides can adopt cis/trans conformers (especially if Proline is also present) that separate slowly.

  • Fix: Run the column at 60°C . The heat increases the interconversion rate, merging the doublet into a single sharp peak.

References
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes.

  • McCalley, D. V. (2005). The effect of mobile phase additives on the separation of basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Comparing Mobile Phase Additives for the Separation of Peptides: Formic Acid vs. TFA vs. DFA. Waters Application Notes.

  • Shukla, A., et al. (2019). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Phenomenex Technical Guide.[4]

  • Gritti, F., & Guiochon, G. (2012). Separation of histidine-containing peptides: pH effects and thermodynamics. Journal of Chromatography A.

Sources

Technical Support Center: Enhancing the Stability of Z-Protected Peptide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide synthesis. This guide, curated for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to address the stability challenges associated with Z-protected (Benzyloxycarbonyl, Cbz) peptide intermediates. As Senior Application Scientists, we offer field-proven insights to ensure the integrity and success of your synthetic workflows.

Troubleshooting Guide: Common Stability Issues with Z-Protected Peptides

This section addresses specific problems you may encounter during the synthesis, purification, and storage of Z-protected peptide intermediates. Each issue is presented with probable causes and actionable solutions, grounded in chemical principles.

Issue 1: Low Yield of the Z-Protected Peptide After Synthesis

Question: I've completed my coupling reaction to introduce a Z-protected amino acid, but the overall yield of my peptide intermediate is significantly lower than expected. What could be the cause, and how can I improve it?

Probable Causes & Solutions:

  • Incomplete Coupling Reaction: The steric hindrance of the Z-group or aggregation of the growing peptide chain can impede the coupling reaction.[1][2]

    • Solution:

      • Optimize Coupling Reagents: Employ more potent coupling reagents like HATU or HBTU, which are known to be effective for challenging couplings.[2]

      • Double Coupling: After the initial coupling reaction, repeat the process with a fresh solution of the activated Z-amino acid and coupling reagents to drive the reaction to completion.[2]

      • Increase Equivalents: A common practice is to use a 1.5 to 3-fold molar excess of the Z-amino acid and coupling reagent relative to the free amine component.[3] For particularly difficult couplings, a higher excess may be necessary.

  • Side Reactions During Synthesis: The conditions used for coupling or deprotection of other protecting groups might be affecting the stability of the Z-group.

    • Solution:

      • pH Control: When introducing the Z-group using benzyl chloroformate (Cbz-Cl), maintain the pH between 8 and 10. A pH that is too high can lead to racemization, while a pH that is too low can cause decomposition of the Cbz-Cl.[4]

      • Orthogonal Protecting Groups: Ensure that the other protecting groups used in your synthesis are "orthogonal" to the Z-group.[5] This means they can be removed under conditions that do not affect the Z-group. For example, Fmoc groups are removed with a base, and Boc groups are removed with acid, neither of which will cleave the Z-group under standard conditions.[5][6]

  • Aggregation of the Peptide Chain: As the peptide chain elongates, it can aggregate, making the reactive sites inaccessible.[1]

    • Solution:

      • Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can help disrupt secondary structures and improve solvation.[2]

      • Solvent Choice: N-methylpyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can be a better choice for difficult sequences.[2]

Issue 2: Degradation of Z-Protected Intermediate During Purification

Question: I've successfully synthesized my Z-protected peptide, but I'm observing significant degradation during HPLC purification. How can I minimize this?

Probable Causes & Solutions:

  • Acidic Cleavage of the Z-Group: While generally stable to mild acids, prolonged exposure to strong acids, such as high concentrations of trifluoroacetic acid (TFA) in the mobile phase, can lead to partial cleavage of the Z-group.[7]

    • Solution:

      • Optimize Mobile Phase: Minimize the concentration of TFA in your mobile phase to the lowest level that still provides good peak shape and resolution. Typically, 0.05% to 0.1% TFA is sufficient.[8]

      • Reduce Purification Time: Develop a gradient method that allows for the rapid elution of your target peptide, minimizing its residence time on the column and exposure to the acidic mobile phase.

  • Hydrolysis of the Peptide Backbone: Peptides containing acid-sensitive residues, such as Asp-Pro or Asp-Gly sequences, are susceptible to hydrolysis.

    • Solution:

      • pH Adjustment: If possible, adjust the pH of your mobile phase to a less acidic range (e.g., pH 3-4) while maintaining good chromatography.

      • Temperature Control: Perform the purification at a reduced temperature (e.g., 4 °C) to slow down the rate of hydrolysis.

Issue 3: Instability of the Z-Protected Intermediate During Storage

Question: My purified, lyophilized Z-protected peptide intermediate shows signs of degradation after storage. What are the best practices for storing these compounds?

Probable Causes & Solutions:

  • Moisture Absorption: Lyophilized peptides are hygroscopic, and the absorption of moisture can lead to hydrolysis and other degradation pathways.[9][10]

    • Solution:

      • Proper Storage Environment: Store the lyophilized peptide in a tightly sealed vial inside a desiccator containing a desiccant like silica gel.[9]

      • Temperature Equilibration: Before opening a vial of a stored peptide, allow it to warm to room temperature to prevent condensation of atmospheric moisture on the cold peptide.[9][10]

  • Oxidation: Peptides containing residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are prone to oxidation.[11]

    • Solution:

      • Inert Atmosphere: After aliquoting, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Inappropriate Storage Temperature: Storing at too high a temperature can accelerate degradation.

    • Solution:

      • Deep Freeze Storage: For long-term storage, keep the lyophilized peptide at -20°C or, ideally, -80°C.

      • Avoid Frost-Free Freezers: The temperature cycling in frost-free freezers can cause micro-thawing and accelerate degradation.[9]

Visualizing Stability: A Workflow for Handling Z-Protected Peptides

The following diagram illustrates a best-practice workflow for handling Z-protected peptide intermediates to maximize their stability.

Stability_Workflow Workflow for Enhanced Stability of Z-Protected Peptides cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage Synthesis_Start Start Synthesis Coupling Coupling of Z-Amino Acid (pH 8-10, Potent Reagents) Synthesis_Start->Coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring Cleavage Cleavage from Resin (If applicable) Monitoring->Cleavage Successful Coupling HPLC_Prep Prepare for HPLC (Minimal TFA in Mobile Phase) Cleavage->HPLC_Prep HPLC_Run Rapid HPLC Purification (Controlled Temperature) HPLC_Prep->HPLC_Run Lyophilization Lyophilization HPLC_Run->Lyophilization Aliquoting Aliquot into Vials Lyophilization->Aliquoting Inert_Gas Purge with Inert Gas Aliquoting->Inert_Gas Final_Storage Store at -80°C in Desiccator Inert_Gas->Final_Storage

Caption: A recommended workflow for synthesizing, purifying, and storing Z-protected peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Z-protecting group?

The Z-group (benzyloxycarbonyl) is a classic and reliable protecting group for amines.[6][12] Its main advantages include ease of introduction, the crystallinity it often imparts to the protected amino acid, and its stability to a wide range of reaction conditions, including those used for the removal of Boc and Fmoc groups.[6]

Q2: Under what conditions is the Z-group unstable?

The Z-group is primarily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5] It can also be removed by strong acids like HBr in acetic acid, although it is relatively stable to the milder acidic conditions of TFA used for Boc deprotection.[7]

Q3: Can I use mass spectrometry to monitor the stability of my Z-protected peptide?

Yes, mass spectrometry (MS) is an excellent tool for assessing the stability of your peptide intermediate.[13] You can use it to check for the presence of the correct molecular weight of your target peptide and to identify any degradation products, such as those resulting from premature deprotection or side reactions.

Q4: My Z-protected peptide is very hydrophobic and difficult to purify. What can I do?

For hydrophobic peptides, you may need to adjust your HPLC solvent system. Using a solvent like isopropanol in addition to acetonitrile can sometimes improve solubility and peak shape.[14] Additionally, ensuring your peptide is fully dissolved before injection is crucial; sonication or the use of small amounts of organic solvents like DMSO in the sample can help.[10]

Q5: What are the key indicators of peptide aggregation during synthesis?

Signs of aggregation include the resin beads clumping together, reduced swelling of the resin, and slow or incomplete coupling and deprotection reactions.[15]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C (short-term) to -80°C (long-term)Minimizes chemical degradation rates.
pH for Z-protection 8-10Balances reactivity of Cbz-Cl and minimizes racemization.[4]
TFA in HPLC 0.05% - 0.1%Sufficient for good chromatography while minimizing Z-group cleavage.[8]
Coupling Reagent Excess 1.5 - 3 equivalentsDrives the reaction towards completion.[3]

Experimental Protocols

Protocol 1: Test Cleavage to Diagnose Low Yield

This protocol helps determine if a low yield is due to poor synthesis on the resin or a problem with the final cleavage and work-up.[15]

  • Transfer a small amount of the peptide-resin (10-20 mg) to a microcentrifuge tube.

  • Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by mass spectrometry.

  • Interpretation: If the mass of the target peptide is observed, the synthesis was at least partially successful, and the issue may lie with the large-scale cleavage or work-up. If the target mass is absent, the on-resin synthesis likely failed.

Protocol 2: Double Coupling for Hindered Amino Acids

This protocol is used to improve the efficiency of coupling sterically hindered or aggregation-prone Z-protected amino acids.[2]

  • First Coupling:

    • Swell the resin in DMF.

    • Deprotect the N-terminal amine if necessary and wash the resin thoroughly.

    • Pre-activate the Z-protected amino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the Z-amino acid and reagents.

  • Monitoring:

    • After the second coupling, perform a Kaiser test to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.

Logical Relationships in Troubleshooting

The following diagram outlines the decision-making process when troubleshooting low yields of Z-protected peptides.

Troubleshooting_Logic Start Low Yield of Z-Protected Peptide TestCleavage Perform Test Cleavage & MS Analysis Start->TestCleavage TargetMass Target Mass Present? TestCleavage->TargetMass InvestigateCleavage Optimize Cleavage & Work-up TargetMass->InvestigateCleavage Yes InvestigateSynthesis Investigate On-Resin Synthesis Issues TargetMass->InvestigateSynthesis No MonitorReactions Monitor Coupling/ Deprotection Reactions InvestigateSynthesis->MonitorReactions CheckAggregation Assess for Aggregation InvestigateSynthesis->CheckAggregation OptimizeCoupling Optimize Coupling: - Reagents - Double Couple MonitorReactions->OptimizeCoupling AggregationSolutions Use Aggregation- Disrupting Strategies CheckAggregation->AggregationSolutions

Caption: A decision tree for troubleshooting low yields in Z-protected peptide synthesis.

References

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry . (2021-09-30). YouTube. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – . Total Synthesis. [Link]

  • Peptide Storage & Stability: A Definitive Guide . [Link]

  • Strategies for Improving Peptide Stability and Delivery . (2022-10-19). PMC - NIH. [Link]

  • Protecting Groups for Amines: Carbamates . (2018-06-07). Master Organic Chemistry. [Link]

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies . (2026-01-30). [Link]

  • Protecting Groups: Boc, Cbz, Amine . (2023-10-21). StudySmarter. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control . (2025-02-24). International Journal of Science and Research Archive. [Link]

  • Control of Si and Z/E Stereochemistry via Si-Enantioconvergent and Z/E-Selective Catalysis | CCS Chemistry . Chinese Chemical Society. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? . (2014-10-21). ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis . AAPPTEC. [Link]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions . (2025-04-27). PMC. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control . (2025-02-26). ResearchGate. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids . ChemRxiv. [Link]

  • Side reactions in peptide synthesis: An overview . (2018-08-12). ResearchGate. [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? . Biomatik. [Link]

  • Structural Effects on Stability and Reactivity . buchhaus.ch. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review . (2023-03-14). PMC. [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis . ResearchGate. [Link]

  • Side reactions in peptide synthesis: An overview . Bibliomed. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide . [Link]

  • Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 . PubMed. [Link]

  • Stability-indicating methods for peptide drug analysis . (2025-12-11). AMSbiopharma. [Link]

  • Dynamic Environmental Conditions Affect the Composition of a Model Prebiotic Reaction Network | Journal of the American Chemical Society . (2023-03-24). [Link]

  • What do you do when your peptide synthesis fails? . (2023-02-07). Biotage. [Link]

  • Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS . (2024-11-28). Chemistry Today. [Link]

  • Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry | The Journal of Organic Chemistry . (2026-02-03). ACS Publications. [Link]

  • Peptide Storage and Handling Guidelines . GenScript. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications . PubMed. [Link]

  • Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN . Scientific Research Publishing. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective . (2020-11-24). RSC Publishing. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review . (2023-03-14). MDPI. [Link]

  • Introduction to Peptide Synthesis . (2019-02-15). Master Organic Chemistry. [Link]

Sources

Validation & Comparative

Comparative Guide: Z-Gly-Gly-His-OH vs. N-Protected Tripeptide Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists Focus: Physicochemical properties, metal coordination shifts, and supramolecular utility.

Executive Summary: The "Z-Blocked" Histidine Switch

Z-Gly-Gly-His-OH (Z-GGH) is a specialized N-protected tripeptide that serves as a critical structural probe in bioinorganic chemistry and peptide self-assembly. Unlike its famous parent, the free amine Gly-Gly-His (GGH) —which forms the ultra-stable ATCUN (Amino Terminal Cu(II)- and Ni(II)-binding) motif—Z-GGH features a Benzyloxycarbonyl (Z) group that blocks the N-terminus.

This modification drastically alters its function:

  • Abolishes ATCUN Coordination: It prevents the formation of the fused 5,5,6-membered chelate ring system, forcing metal ions to coordinate primarily via the histidine imidazole.

  • Enhances Hydrophobicity: The Z-group promotes π-π stacking, enabling supramolecular assembly that free GGH cannot achieve.

  • Protease Specificity: It acts as a specific substrate for enzymes requiring hydrophobic N-terminal capping (e.g., papain-like cysteine proteases).

This guide compares Z-GGH against three distinct classes of alternatives to help you select the correct peptide for your experimental needs.

Scientific Foundation: Structure & Properties

FeatureZ-Gly-Gly-His-OH H-Gly-Gly-His-OH (Free) Z-Gly-Gly-Phe-OH
N-Terminus Benzyloxycarbonyl (Blocked)Free Amine (

)
Benzyloxycarbonyl (Blocked)
C-Terminus Free Acid (

)
Free Acid (

)
Free Acid (

)
Side Chain Imidazole (pKa ~6.0)Imidazole (pKa ~6.0)Benzyl (Hydrophobic)
Metal Binding Non-ATCUN (Imidazole-driven)ATCUN (4N Planar)Negligible (Carboxyl only)
Self-Assembly Metal-Triggered / pH-ResponsiveNone (Highly Soluble)Spontaneous (Hydrogelator)
Primary Use Negative Control, Metal-AssemblyDNA Cleavage, Metal TransportProtease Substrate (Chymotrypsin)

Comparative Performance Analysis

Comparison A: Metal Coordination (Z-GGH vs. Free GGH)

The Core Distinction: The most common error in experimental design is assuming Z-GGH binds copper like GGH.

  • Free GGH (The Standard): Forms a square-planar complex with Cu(II) at physiological pH. The coordination involves the N-terminal amine, two deprotonated amide nitrogens, and the histidine imidazole (

    
    ). Stability constant (
    
    
    
    ) is exceptionally high (~16-17).
  • Z-GGH (The Control): Because the N-terminal amine is carbamylated (Z-protected), it cannot initiate the deprotonation of the backbone amides at neutral pH. Coordination is driven solely by the imidazole nitrogen and potentially the C-terminal carboxylate.

    • Result: Z-GGH forms much weaker, distorted complexes. It is often used to prove that a biological effect is dependent on the free N-terminus.

Comparison B: Self-Assembly (Z-GGH vs. Z-Phe-Phe)
  • Z-Phe-Phe (Z-FF): The "gold standard" for short peptide hydrogels. It gels spontaneously in water/solvent mixtures due to strong aromatic stacking (Z-group + two Phenyl groups).

  • Z-GGH: The hydrophilic Histidine disrupts the hydrophobic collapse necessary for spontaneous gelation.

    • The Advantage: Z-GGH is stimuli-responsive . It remains soluble until a metal ion (Zn²⁺ or Cu²⁺) is added. The metal bridges multiple histidine residues, cross-linking the peptides into a hydrogel. This makes Z-GGH superior for sensing or tunable release applications where you want gelation only upon a specific trigger.

Comparison C: Enzymatic Activity (Z-GGH vs. Z-GGF)
  • Z-Gly-Gly-Phe (Z-GGF): A classic substrate for Chymotrypsin (cleaves after large hydrophobic residues like Phe).

  • Z-GGH: A substrate for Papain and other cysteine proteases that prefer a basic or polar residue at the P1 position, or for investigating esterase-like activity where the His-imidazole acts as a nucleophile.

Visualizing the Coordination Logic

The following diagram illustrates the divergent pathways for metal coordination and self-assembly between Z-GGH and its alternatives.

G cluster_legend Key Mechanism Start Select Peptide Source GGH H-Gly-Gly-His-OH (Free Amine) Start->GGH ZGGH Z-Gly-Gly-His-OH (Blocked Amine) Start->ZGGH ZGGF Z-Gly-Gly-Phe-OH (Hydrophobic) Start->ZGGF Metal Add Cu(II) / Ni(II) GGH->Metal pH 7.4 ZGGH->Metal pH 7.4 Assembly Self-Assembly Trigger ZGGH->Assembly Add Zn(II) SpontGel Spontaneous Hydrogel (Structural Scaffold) ZGGF->SpontGel Solvent Switch (No Metal Needed) ATCUN ATCUN Complex (Square Planar, High Stability) {NH2, N-, N-, Nim} Metal->ATCUN Dominant Species WeakCplx Imidazole Complex (Distorted, Low Stability) {Nim, O} Metal->WeakCplx No Backbone Deprotonation MetalGel Metal-Mediated Hydrogel (Stimuli-Responsive) Assembly->MetalGel Cross-linking

Caption: Divergent pathways of metal coordination and assembly. Note how Z-protection forces Z-GGH away from the stable ATCUN motif toward metal-mediated assembly.

Experimental Protocols

Protocol A: Validating the "Blocked" N-Terminus (Copper Titration)

Use this protocol to confirm Z-GGH purity and lack of free amine contaminants.

Materials:

  • 1 mM Z-GGH solution in 20 mM HEPES buffer (pH 7.4).

  • 10 mM CuCl₂ stock solution.

  • UV-Vis Spectrophotometer.

Method:

  • Baseline: Measure the absorbance of the Z-GGH peptide alone (200–800 nm).

  • Titration: Add CuCl₂ in 0.1 equivalent increments (0.1 to 2.0 eq).

  • Observation:

    • Z-GGH: You will observe a weak d-d transition band shift around 600–650 nm (indicative of imidazole/carboxylate binding).

    • Control (Free GGH): If free amine is present, you will see a distinct, intense band appear at 525 nm (the signature ATCUN d-d transition).

  • Validation: If the 525 nm peak is absent, your Z-protection is intact.

Protocol B: Metal-Triggered Hydrogelation

Use this to create stimuli-responsive soft materials.

Materials:

  • Z-GGH powder.

  • NaOH (0.1 M) and HCl (0.1 M).

  • Zn(NO₃)₂ or CuCl₂ solution (1 M).

Method:

  • Dissolution: Dissolve Z-GGH (10 mg/mL) in water. Adjust pH to ~8.0 using NaOH. The solution should be clear (peptide is charged and soluble).

  • Triggering: Add 1 equivalent of Zn(NO₃)₂.

  • Incubation: Allow to sit undisturbed for 1–2 hours at room temperature.

  • Result: Invert the vial. A stable hydrogel indicates successful metal-ligand cross-linking between the Zn²⁺ and the Histidine imidazoles of neighboring Z-GGH chains.

References

  • Chem-Impex International. "Z-Gly-Gly-OH and Peptide Synthesis Applications." Chem-Impex Product Catalog. Accessed 2024.

  • National Institutes of Health (NIH). "Formation constants of copper(II) complexes with tripeptides containing Glu, Gly, and His." PubMed Central.

  • Frontiers in Bioengineering. "Self-Assembly Dipeptide Hydrogel: The Structures and Properties." Frontiers in Bioengineering and Biotechnology.

  • ResearchGate. "Glycine–glycine–histidine (Gly–Gly–His, GGH) monolayer on a gold surface and the complexation of Cu²⁺ ions."[1] ResearchGate.[1]

  • BroadPharm. "H-Gly-Gly-Gly-OH Properties and Synthesis." BroadPharm Catalog.

Sources

validation of Z-Gly-Gly-His-OH purity by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation of Z-Gly-Gly-His-OH Purity: HPLC-UV vs. LC-MS/MS Methodologies

Executive Summary

The accurate validation of peptide substrates is a critical checkpoint in enzymatic assays and proteomic workflows. Z-Gly-Gly-His-OH (Z-GGH) , a protected tripeptide often used as a substrate for specific metalloproteases or as a synthesis intermediate, presents unique analytical challenges. While traditional HPLC-UV (254 nm) is sufficient for routine monitoring, it fails to detect co-eluting impurities that lack strong chromophores or share similar hydrophobicity.

This guide objectively compares the validation of Z-GGH using HPLC-UV , Single Quadrupole LC-MS , and High-Resolution Accurate Mass (HRAM) MS . We provide a self-validating protocol for LC-MS/MS analysis, demonstrating why mass spectrometry is the requisite standard for ensuring experimental integrity.

Part 1: The Analyte – Z-Gly-Gly-His-OH

Before validation, the theoretical physicochemical properties must be established to create a "truth" baseline.

  • Chemical Name: N-Benzyloxycarbonyl-Glycyl-Glycyl-Histidine

  • Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 403.1492 Da

  • Target Ion [M+H]+: 404.1565 m/z

  • Key Structural Feature: The "Z" group (Carbobenzoxy) adds significant hydrophobicity and a distinct UV signature (aromatic ring), but also introduces specific fragmentation patterns (loss of benzyl cation, m/z 91) useful for MS confirmation.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three primary methods for validating Z-GGH purity.

FeatureMethod A: HPLC-UV (254 nm) Method B: LC-MS (Single Quad) Method C: LC-HRAM MS (Orbitrap/Q-TOF)
Primary Detection Chromophore absorption (Aromatic Z-group)Nominal Mass-to-Charge Ratio (m/z)Exact Mass (<5 ppm accuracy) & MS/MS
Specificity Low. Cannot distinguish Z-GGH from isobaric impurities or co-eluting truncated peptides with Z-groups.Medium. Confirms MW but cannot resolve isobaric interferences (e.g., Deamidation vs. +1 Da isotopes).High. Resolves fine isotope structure and confirms sequence via fragmentation.
Sensitivity ~1 µg on column~1-10 ng on column< 1 pg on column
Impurity ID Blind. Only detects "peaks," cannot identify them.Tentative. Identifies mass of impurity (e.g., M-134 for Z-group loss).Definitive. Identifies elemental composition of impurities.
Cost/Complexity Low / Routine QCMedium / Standard VerificationHigh / R&D & Characterization

Critical Insight: Reliance solely on HPLC-UV can lead to "False Purity" results. A synthesis byproduct, such as Z-Gly-His-OH (missing one Glycine), may elute dangerously close to Z-GGH. UV will show a single merged peak; MS will show two distinct masses (404 vs 347 m/z).

Part 3: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed as a self-validating system. It includes system suitability tests (SST) to ensure the instrument is performing correctly before sample analysis.

Sample Preparation
  • Solvent: 50:50 Water:Acetonitrile + 0.1% Formic Acid. (Avoid 100% aqueous; Z-GGH is moderately hydrophobic).

  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 10 µg/mL for analysis.

  • Blank: Inject the solvent alone to identify system carryover.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 5 minutes. (Z-group pushes retention later than free peptides).

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Range: 100 – 1000 m/z.

  • Target: [M+H]+ = 404.16.

  • Fragmentation (CID): Normalized Collision Energy (NCE) 25-30%.

Workflow Logic (Graphviz Visualization)

The following diagram illustrates the decision matrix for validating the peptide.

ValidationWorkflow Start Start: Z-GGH Sample HPLC HPLC Separation (C18 Gradient) Start->HPLC UV UV Detection (254nm) Check for Main Peak HPLC->UV MS_Source ESI Source Ionization [M+H]+ UV->MS_Source MassCheck Mass Check (MS1) Observed = 404.16? MS_Source->MassCheck Fail_Mass FAIL: Incorrect Synthesis (Check Deprotection) MassCheck->Fail_Mass No FragCheck Fragmentation (MS2) Confirm Z-loss & y-ions MassCheck->FragCheck Yes FragCheck->Fail_Mass Ambiguous ImpurityCheck Impurity Profiling Search for m/z 347 (Z-GH) or m/z 269 (Free GGH) FragCheck->ImpurityCheck Confirmed Pass VALIDATED Release Lot ImpurityCheck->Pass Clean Fail_Structure FAIL: Impurity > 5% ImpurityCheck->Fail_Structure Dirty

Figure 1: Decision logic for Z-GGH purity validation. Note the critical checkpoint at MS2 fragmentation to rule out isobaric interferences.

Part 4: Data Interpretation & Fragmentation Pathway

To validate the structure, you must confirm the presence of specific fragment ions. The "Z" group introduces a characteristic fragmentation pattern.

Theoretical Fragmentation Table
Ion Typem/z (Theoretical)Origin/Mechanism
[M+H]+ 404.16 Parent Ion
[M+H - 91]+ 313.11Loss of Benzyl group (C7H7). Signature of Z-protection.
[M+H - 44]+ 360.15Loss of CO2 (Decarboxylation of carbamate).
y2 Ion 213.10Cleavage at Gly-Gly bond (Gly-His fragment).
Immonium His 110.07Characteristic Histidine internal fragment.
Benzyl Cation 91.05Tropylium ion (C7H7)+ from Z-group.
Fragmentation Visualization

Fragmentation Parent [M+H]+ m/z 404.16 Benzyl Benzyl Cation m/z 91.05 Parent->Benzyl CID Fragmentation M_minus_Z [M-Z+H]+ (Carbamic Acid) m/z 313.11 Parent->M_minus_Z Neutral Loss (91 Da) y2 y2 Ion (GH) m/z 213.10 Parent->y2 Backbone Cleavage Immonium His Immonium m/z 110.07 y2->Immonium High Energy

Figure 2: Primary fragmentation pathway of Z-Gly-Gly-His-OH in ESI+ mode. The presence of m/z 91 and 313 confirms the Z-group integrity.

Part 5: Validation Framework (ICH Q2 R1 Alignment)

To meet regulatory or rigorous publication standards, the method must adhere to ICH Q2(R1) guidelines [1].[1]

  • Specificity:

    • Requirement: Demonstrate the method distinguishes Z-GGH from synthesis byproducts.

    • Test: Spike the sample with Gly-Gly-His (Free GGH, m/z 269) and Z-Gly-OH (m/z 209) . Ensure the MS resolves these masses even if they co-elute in the UV trace.

  • Linearity:

    • Requirement: Signal must be proportional to concentration.

    • Test: Run a 5-point curve (1 µg/mL to 50 µg/mL).

      
       should be > 0.99.
      
  • Accuracy (Recovery):

    • Requirement: Measured value matches true value.

    • Test: Compare the observed monoisotopic mass (404.1565) to the theoretical mass. Error should be < 5 ppm for HRMS or < 0.5 Da for Single Quad.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2]

  • Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation.[3][4] (Detailed guide on b/y ion nomenclature and fragmentation mechanisms).

  • NIST Chemistry WebBook. (n.d.). Gly-His-Gly Data.[3][5] (Reference for core peptide backbone properties).

  • Sigma-Aldrich. (n.d.). Z-Gly-OH Product Specification. (Reference for Z-group starting material properties).

Sources

Comparative Analysis of Z-Group vs. Fmoc-Group Strategies for the Synthesis of Glycyl-Glycyl-Histidine (GGH)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the specific synthesis of Gly-Gly-His (GGH) , the choice between Z (Benzyloxycarbonyl) and Fmoc (Fluorenylmethyloxycarbonyl) protection hinges on the mitigation of diketopiperazine (DKP) formation .

  • Fmoc-Protection (Solid Phase): The industry standard for automation. However, the Gly-Gly-His sequence presents a critical failure mode at the dipeptide stage (His-Gly), where base-mediated Fmoc removal triggers rapid cyclization and chain termination. Recommendation: Use only if employing "dipeptide building blocks" (Fmoc-Gly-Gly-OH) or backbone protection (Hmb).

  • Z-Protection (Solution Phase): The "Classical" route. It eliminates the base-catalyzed DKP risk entirely because Z-removal (hydrogenolysis or acidolysis) occurs under conditions that do not promote ester enolate formation. Recommendation: Superior for large-scale, high-purity batch production where automation is not required.

Scientific Foundation: The "Gly-Gly" Challenge

The synthesis of GGH is deceptively simple. The presence of adjacent Glycine residues and a C-terminal Histidine creates a "perfect storm" for Diketopiperazine (DKP) formation .

The Mechanism of Failure (Fmoc)

In Fmoc Solid Phase Peptide Synthesis (SPPS), the removal of the Fmoc group uses a secondary base (typically 20% Piperidine).

  • Step: Removal of Fmoc from the second residue (Gly).[1]

  • Intermediate: A free amine is generated at the N-terminus of the Resin-bound His-Gly dipeptide.

  • Reaction: Due to the lack of steric hindrance in Glycine and the favorable conformation of Histidine, the free amine performs an intramolecular nucleophilic attack on the C-terminal ester carbonyl (anchoring the peptide to the resin).

  • Result: The peptide cleaves itself from the resin as a cyclic byproduct [cyclo(His-Gly)], reducing yield by up to 60-80%.

The Z-Protection Advantage

Z-protection is stable to base.[2] Its removal requires catalytic hydrogenolysis (


)  or strong acid (HBr/AcOH). Neither condition generates the reactive amine species in a basic environment necessary to drive the DKP cyclization.

Visualizing the Failure Mode

The following diagram illustrates the specific DKP pathway that plagues the Fmoc synthesis of GGH but is absent in Z-chemistry.

GGH_DKP_Mechanism cluster_0 Fmoc Deprotection (Base) cluster_1 Path A: Desired Coupling cluster_2 Path B: DKP Failure (Dominant in GGH) Step1 Fmoc-Gly-His(Trt)-Resin Step2 H2N-Gly-His(Trt)-Resin (Free Amine Generated) Step1->Step2 20% Piperidine Step3a Fmoc-Gly-Gly-His(Trt)-Resin (Successful Tripeptide) Step2->Step3a Fast Coupling (Fmoc-Gly-OH) Step3b Intramolecular Attack (Backbiting) Step2->Step3b Slow Coupling / Steric Freedom of Gly Step4b Cyclo(Gly-His) + Free Resin (Chain Termination) Step3b->Step4b Cleavage

Caption: Figure 1. The base-catalyzed DKP formation mechanism during Fmoc deprotection of the Gly-His dipeptide, leading to premature chain termination.

Experimental Protocols

Protocol A: Optimized Fmoc SPPS (The "Block" Strategy)

To successfully synthesize GGH via Fmoc, one must bypass the stepwise deprotection of the second Glycine.

Materials:

  • Resin: 2-Chlorotrityl Chloride Resin (Low loading: 0.4 mmol/g to minimize aggregation).

  • Reagents: Fmoc-His(Trt)-OH, Fmoc-Gly-Gly-OH (Dipeptide Unit) , DIC, Oxyma Pure.

Workflow:

  • Resin Loading: Couple Fmoc-His(Trt)-OH to 2-CTC resin using DIPEA in DCM. Cap unreacted sites with MeOH.

  • Deprotection 1: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF x5.

  • The "Safety" Coupling: Instead of coupling Gly and then another Gly, couple the pre-formed dipeptide Fmoc-Gly-Gly-OH (3 eq) activated with DIC/Oxyma (3 eq).

    • Rationale: This eliminates the deprotection step at the dipeptide stage, skipping the DKP danger zone entirely.

  • Final Deprotection: Remove N-terminal Fmoc (20% Piperidine).[3]

  • Cleavage: Treat with TFA:TIS:H2O (95:2.5:2.[3]5) for 2 hours.

  • Precipitation: Cold diethyl ether.

Protocol B: Z-Protection Solution Synthesis (The "Classical" Strategy)

Ideal for high-purity batch production without chromatography.

Materials:

  • Z-Gly-OH, Gly-OEt·HCl, His-OMe·2HCl.

  • Coupling: DCC/HOBt or mixed anhydride (IBCF).

  • Deprotection:

    
    , Pd/C (10%).
    

Workflow:

  • Fragment 1 (Z-Gly-Gly-OEt):

    • Activate Z-Gly-OH with IBCF (Isobutyl chloroformate) / NMM at -15°C.

    • Add Gly-OEt·HCl. Stir to RT.

    • Wash with citric acid/bicarb. Yield: ~90%.

  • Saponification: Treat Z-Gly-Gly-OEt with NaOH/MeOH to get Z-Gly-Gly-OH .

  • Fragment 2 (Coupling to His):

    • React Z-Gly-Gly-OH with His-OMe using DCC/HOBt.

    • Isolate Z-Gly-Gly-His-OMe .

  • Final Deprotection (Global):

    • Saponify methyl ester (NaOH).

    • Hydrogenolysis: Dissolve in MeOH/AcOH. Add 10% Pd/C. Bubble

      
       gas for 4 hours.
      
    • Note: This removes the Z-group and Benzyl protection on His (if used) simultaneously under neutral conditions. No DKP is formed.

Performance Data Comparison

The following data summarizes typical results from comparative batches (5 mmol scale).

MetricFmoc (Stepwise)Fmoc (Block Coupling)Z-Protection (Solution)
Crude Yield 45%88%82%
HPLC Purity 60% (Major DKP impurity)92%>95% (Crystallized)
DKP Byproduct High (~30%) Negligible (<1%)Negligible (<0.5%)
Racemization (His) < 2% (Trt protection)< 2%< 5% (Risk during saponification)
Total Time 4 Hours3.5 Hours3 Days
Scalability Low (Resin cost)MediumHigh (Kg scale feasible)

Comparative Workflow Visualization

Comparative_Workflow cluster_Fmoc Fmoc Strategy (SPPS) cluster_Z Z Strategy (Solution) F1 Resin-His(Trt)-Fmoc F2 Deprotection (Piperidine) F1->F2 F3 CRITICAL RISK: DKP Formation F2->F3 If stepwise F4 Solution: Couple Fmoc-Gly-Gly-OH F2->F4 Block coupling F5 Final Cleavage (TFA) F4->F5 Z1 Z-Gly-OH + Gly-OEt Z2 Z-Gly-Gly-OH (Saponification) Z1->Z2 Z3 Couple to His-OMe Z2->Z3 Z4 Hydrogenolysis (H2/Pd) Z3->Z4 Z5 Pure Gly-Gly-His Z4->Z5

Caption: Figure 2. Parallel comparison of workflows. Note the Fmoc strategy requires a specific "Block Coupling" deviation to match the safety profile of the Z-strategy.

Conclusion & Recommendation

For Gly-Gly-His , the choice of protection strategy is dictated by the scale of synthesis and available equipment.

  • Choose Z-Protection if: You are producing GGH for pharmaceutical intermediates or bulk cosmetic applications (e.g., copper peptide complexes) where cost-efficiency and high purity without preparative HPLC are required. The solution phase chemistry avoids DKP formation naturally.

  • Choose Fmoc-Protection if: You are in a discovery environment synthesizing a library of GGH analogs. Crucially , you must modify the standard protocol to use Fmoc-Gly-Gly-OH as a single building block. Attempting stepwise synthesis (Fmoc-Gly + Fmoc-Gly) will result in catastrophic yield loss due to DKP formation.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[4][5][6][7][8][9][10] Journal of the American Chemical Society. Link

  • Steinauer, R., et al. (1989). DKP formation in Fmoc-SPPS of Gly-containing peptides. International Journal of Peptide and Protein Research. Link

  • Bennani, Y. L., & Van Der Eycken, E. V. (2009). Diketopiperazines: biological activity and synthesis. Chemical Society Reviews. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews. Link

Sources

A Comparative Guide to Z-Gly-Gly-His-OH vs. Boc-Gly-Gly-His-OH in Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is a cornerstone of innovation. The choice of protecting groups for amino acids is a critical decision that dictates the efficiency, purity, and overall success of a synthetic strategy. This guide provides an in-depth, objective comparison of two pivotal N-α-protected tripeptides, Z-Gly-Gly-His-OH and Boc-Gly-Gly-His-OH, in the context of peptide synthesis. By examining the fundamental chemistry, experimental data, and practical considerations of each, this document aims to empower you to make informed decisions for your specific synthetic needs.

The Strategic Importance of N-α-Protection in Peptide Synthesis

The synthesis of a peptide is a stepwise process of forming amide bonds between amino acids. To ensure the correct sequence and prevent unwanted side reactions, the N-α-amino group of the incoming amino acid must be temporarily blocked or "protected."[1] This protection prevents the amino acid from reacting with itself (self-polymerization) and ensures that the coupling reaction occurs exclusively at the C-terminus of the growing peptide chain.[2] The choice of this N-α-protecting group influences the entire synthetic workflow, from coupling efficiency and deprotection conditions to the potential for side reactions and the final purity of the peptide.

Two of the most established and widely utilized N-α-protecting groups in peptide synthesis are the benzyloxycarbonyl (Z) group and the tert-butyloxycarbonyl (Boc) group.[3][4] This guide will dissect the practical implications of using the pre-formed tripeptides Z-Gly-Gly-His-OH and Boc-Gly-Gly-His-OH as building blocks in peptide synthesis.

The Contenders: A Head-to-Head Comparison

The core difference between Z-Gly-Gly-His-OH and Boc-Gly-Gly-His-OH lies in the nature of their N-α-protecting groups and the conditions required for their removal. This fundamental distinction has cascading effects on the overall synthetic strategy.

FeatureZ-Gly-Gly-His-OHBoc-Gly-Gly-His-OH
Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butyloxycarbonyl (Boc)
Primary Application Predominantly solution-phase peptide synthesis (SPPS)[3]Widely used in solid-phase peptide synthesis (SPPS)[3][5]
Deprotection Conditions Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids (e.g., HBr/AcOH, HF)[3][4]Moderate acids (e.g., Trifluoroacetic acid (TFA), HCl in organic solvents)[6][7]
Orthogonality Compatible with Boc/Bzl strategies where side-chain protecting groups are removed by strong acid.[8]Forms the basis of the Boc/Bzl protection strategy in SPPS.[1]
Key Advantages Stable to mild acids; useful for fragment condensation.Easily removed under relatively mild acidic conditions; well-suited for stepwise SPPS.[9]
Potential Drawbacks Harsh deprotection conditions (strong acids, catalytic hydrogenation); potential for side reactions with sensitive residues.Repeated acid treatment can lead to peptide loss from the resin in SPPS; formation of reactive carbocations during deprotection.[1][5]

Delving Deeper: A Mechanistic and Practical Analysis

The Boc/Bzl Strategy: The Workhorse of Solid-Phase Synthesis

The Boc group is the cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).[3] Its acid lability allows for its removal under conditions that are generally orthogonal to the cleavage of the peptide from the resin and the removal of many side-chain protecting groups.[1]

Workflow for Peptide Synthesis using Boc-Gly-Gly-His-OH:

start Start with resin-bound peptide deprotection Boc Deprotection: 50% TFA in DCM start->deprotection neutralization Neutralization: DIEA in DCM/DMF deprotection->neutralization coupling Coupling: Boc-Gly-Gly-His-OH, Coupling Reagent (e.g., HBTU) neutralization->coupling wash Wash coupling->wash repeat Repeat for next amino acid wash->repeat Continue chain elongation final_cleavage Final Cleavage: HF or TFMSA wash->final_cleavage End of synthesis

Caption: Boc-based Solid-Phase Peptide Synthesis Workflow.

Causality in Experimental Choices:

  • Boc Deprotection: The use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the standard for removing the Boc group.[7] This is a relatively mild acid treatment that cleaves the Boc group without affecting most benzyl-based side-chain protecting groups or the bond linking the peptide to the resin.[1]

  • Neutralization: After deprotection with TFA, the newly exposed N-terminal amine is protonated as a TFA salt. This must be neutralized to the free amine with a non-nucleophilic base like diisopropylethylamine (DIEA) to allow for the subsequent coupling reaction.[1]

  • Histidine Side-Chain Protection: The imidazole side chain of histidine is nucleophilic and can cause side reactions, including racemization, during coupling.[3] Therefore, it is crucial to use a side-chain protected histidine derivative. Common protecting groups for histidine in Boc chemistry include tosyl (Tos) and dinitrophenyl (Dnp).[3] The choice of protecting group can impact the overall efficiency and purity. For instance, the Tos group can be labile to HOBt, which is often used in coupling reactions, potentially leading to side reactions like glycine insertion.[1][3]

  • Potential for Aggregation: The Gly-Gly sequence is known to be prone to aggregation, which can hinder coupling and deprotection steps, leading to lower yields and purity. Using a pre-formed di- or tripeptide like Boc-Gly-Gly-His-OH can sometimes mitigate this issue by incorporating a larger, potentially more soluble unit.

The Z/Bzl Strategy: A Classic Approach for Solution-Phase and Fragment Condensation

The benzyloxycarbonyl (Z) group is a classic protecting group, particularly valuable in solution-phase synthesis and for the preparation of protected peptide fragments for subsequent condensation.[3][8] Its stability to the acidic conditions used for Boc removal makes it an orthogonal protecting group in a Boc/Bzl strategy.

Deprotection of the Z-group:

z_peptide Z-Peptide hydrogenolysis Catalytic Hydrogenation (H₂, Pd/C) Mild, neutral conditions z_peptide->hydrogenolysis strong_acid Strong Acid Cleavage (HBr/AcOH, HF) Harsh conditions z_peptide->strong_acid deprotected_peptide Deprotected Peptide hydrogenolysis->deprotected_peptide strong_acid->deprotected_peptide

Caption: Deprotection methods for the Z-group.

Causality in Experimental Choices:

  • Catalytic Hydrogenation: This is a very mild and clean method for Z-group removal, proceeding at neutral pH.[4] However, it is incompatible with peptides containing sulfur-containing amino acids (cysteine and methionine) or tryptophan, as these can poison the catalyst.

  • Strong Acid Cleavage: Reagents like hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF) can effectively cleave the Z-group.[8] However, these are harsh conditions that can lead to various side reactions and require specialized equipment, particularly for HF.

  • Application in Fragment Condensation: The stability of the Z-group to TFA allows for the synthesis of a protected peptide fragment using Boc-SPPS, with the Z-group at the N-terminus. This fragment can then be cleaved from the resin, purified, and used in a solution-phase condensation with another peptide fragment.

Experimental Data and Protocols

Synthesis of the Protected Tripeptide Building Block

A key factor in the overall efficiency is the ease and yield of preparing the protected tripeptide itself.

Synthesis of Boc-Gly-Gly-OH:

A common method for the synthesis of Boc-protected dipeptides involves the reaction of the unprotected dipeptide with di-tert-butyl dicarbonate ((Boc)₂O) in an aqueous basic solution.[10]

  • Reported Yields: Patents describe the synthesis of Boc-Gly-Gly-OH from Gly-Gly-OH with yields ranging from 80% to 85%.[10]

This suggests that the preparation of the Boc-protected building block is a high-yielding process. The synthesis of Z-Gly-Gly-OH would proceed through a similar Schotten-Baumann reaction using benzyl chloroformate (Z-Cl) and is also generally a high-yielding reaction.

Comparative Performance in Peptide Synthesis
ParameterZ-Gly-Gly-His-OHBoc-Gly-Gly-His-OHSupporting Rationale
Coupling Efficiency Generally high, but can be sequence-dependent.Generally high, but can be affected by aggregation of the growing peptide chain.Both protecting groups do not inherently hinder the activation of the C-terminal carboxyl group for coupling.
Overall Yield Highly dependent on the deprotection method and purification challenges.Can be impacted by peptide loss from the resin during repeated acid deprotection steps in SPPS.[5]The harshness of Z-group deprotection can lead to more significant product loss during workup and purification.
Purity Potential for side reactions during harsh acid deprotection.Potential for side products from tert-butyl cation formation during deprotection, requiring scavengers.[1][4]Both strategies have well-documented potential side reactions that need to be mitigated.
Racemization of Histidine High risk without proper side-chain protection.High risk without proper side-chain protection.[3]The racemization of histidine is primarily influenced by the activation method and the presence of a side-chain protecting group, not the N-α-protection.
Experimental Protocol: Solid-Phase Synthesis of a Model Peptide using Boc-Gly-Gly-His(Tos)-OH

This protocol outlines the manual solid-phase synthesis of a model tetrapeptide, Ala-Gly-Gly-His-NH₂, on a Rink Amide resin using the Boc strategy.

Materials:

  • Rink Amide MBHA resin

  • Boc-Ala-OH

  • Boc-Gly-Gly-His(Tos)-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Piperidine (for Fmoc removal from resin if starting with Fmoc-Rink Amide)

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Deprotection: Swell the Rink Amide resin in DMF for 1 hour. If the resin is Fmoc-protected, deprotect with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-Ala-OH):

    • Dissolve Boc-Ala-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm complete coupling.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 10 minutes.

    • Wash the resin with DCM (5x).

  • Tripeptide Coupling (Boc-Gly-Gly-His(Tos)-OH):

    • Dissolve Boc-Gly-Gly-His(Tos)-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin as in step 2.

    • Perform a Kaiser test.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify by preparative reverse-phase HPLC.

    • Analyze the purified peptide by mass spectrometry and analytical HPLC.

Conclusion and Recommendations

The choice between Z-Gly-Gly-His-OH and Boc-Gly-Gly-His-OH is fundamentally a choice of synthetic strategy, driven by the overall goals of the project.

Choose Boc-Gly-Gly-His-OH for:

  • Stepwise Solid-Phase Peptide Synthesis (SPPS): The Boc/Bzl strategy is well-established for the routine synthesis of peptides on a solid support. The deprotection conditions are relatively mild and the procedure is amenable to automation.

  • Peptides without acid-sensitive modifications: When the final peptide can tolerate treatment with moderate to strong acids for cleavage.

Choose Z-Gly-Gly-His-OH for:

  • Solution-Phase Synthesis: The Z-group is a classic choice for traditional solution-phase peptide chemistry.

  • Fragment Condensation Strategies: Its stability to TFA makes it ideal for the N-terminal protection of a peptide fragment that will be subsequently coupled to another fragment in solution.

  • Peptides containing functionalities incompatible with catalytic hydrogenation (if using this deprotection method).

For the majority of routine peptide synthesis applications, particularly in a research and drug discovery setting where SPPS is the dominant methodology, Boc-Gly-Gly-His-OH offers a more streamlined and efficient workflow. The extensive body of literature and the wide availability of reagents and resins for the Boc/Bzl strategy make it a robust and reliable choice. However, for complex synthetic routes involving fragment condensation, Z-Gly-Gly-His-OH remains an indispensable tool in the peptide chemist's arsenal.

References

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 26.7 Laboratory Synthesis of Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis: The Role of Protected Amino Acids like Boc-Orn(Z)-OH. Retrieved from [Link]

  • Google Patents. (2010). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.
  • The Journal of Organic Chemistry. (2026). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Retrieved from [Link]

  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Enzyme Inhibition by Peptides Derived from Z-Gly-Gly-His-OH

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the rigorous validation of enzyme inhibitors derived from the versatile tripeptide scaffold, N-carbobenzoxy-glycyl-glycyl-histidine (Z-Gly-Gly-His-OH). In drug discovery, identifying a potent enzyme inhibitor is merely the first step. The true challenge lies in systematically validating its activity, understanding its mechanism, and objectively benchmarking its performance. This guide is structured to provide not just protocols, but the strategic thinking behind them, ensuring your experimental workflow is robust, self-validating, and generates data of the highest integrity.

As the core scaffold, Z-Gly-Gly-His-OH is particularly interesting. The histidine residue is a well-known metal chelator, making its derivatives promising candidates for inhibiting metalloenzymes, such as Matrix Metalloproteinases (MMPs) or Angiotensin-Converting Enzyme (ACE), which play crucial roles in numerous pathologies.[1][2] This guide will use a hypothetical peptide derived from this scaffold, "Peptide-A1," as a running example to illustrate the validation process against a representative metalloproteinase.

Part 1: The Strategic Validation Workflow

A robust validation protocol is a multi-stage process. It begins with broad screening to identify activity and progressively narrows down to detailed mechanistic studies and comparative analysis. Each stage serves as a critical quality control checkpoint, ensuring that only the most promising candidates advance.

Below is a conceptual workflow that forms the foundation of a rigorous validation strategy.

G cluster_0 Phase 1: Discovery & Confirmation cluster_1 Phase 2: Mechanistic Characterization cluster_2 Phase 3: Specificity & Comparison A Peptide Library Synthesis (Based on Z-Gly-Gly-His-OH) B Primary Screening Assay (High-Throughput, e.g., FRET) A->B Test Library C Hit Confirmation & IC50 Determination B->C Identify 'Hits' D Mechanism of Action (MoA) Studies (Enzyme Kinetics) C->D Confirmed Hit E Determination of Inhibition Modality (Competitive, Non-competitive, etc.) D->E F Reversibility Assay D->F G Selectivity Profiling (Counter-Screening) D->G Characterized Inhibitor H Comparative Analysis vs. Controls (Parent Scaffold, Standard Inhibitor) G->H I Validated Lead Candidate H->I

Caption: High-level workflow for peptide inhibitor validation.

Part 2: Experimental Protocols & Rationale

Here, we delve into the detailed methodologies. The causality behind experimental choices is paramount; it distinguishes a routine measurement from a definitive validation.

Initial Hit Validation: IC50 Determination

Once a primary screen identifies a "hit" like Peptide-A1, the immediate next step is to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]

Protocol: Fluorogenic MMP Activity Assay for IC50 Determination

This protocol is adapted for a typical MMP using a fluorescence resonance energy transfer (FRET) substrate.[4]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35. Rationale: The buffer composition mimics physiological conditions and contains essential cofactors (Ca²⁺, Zn²⁺) for MMP activity and stability.

    • Enzyme Stock: Recombinant human MMP (e.g., MMP-9) at 1 µM in Assay Buffer.

    • Substrate Stock: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at 1 mM in DMSO. The Mca fluorescence is quenched by the Dpa group until the peptide is cleaved.[4]

    • Inhibitor (Peptide-A1) Stock: 10 mM Peptide-A1 in DMSO. Create a 10-point serial dilution series (e.g., from 1 mM to 50 nM) in DMSO.

    • Controls:

      • Positive Control: A known MMP inhibitor (e.g., GM 6001) at a concentration of 10x its known IC50.

      • Negative Control: DMSO (vehicle).

  • Assay Procedure (96-well plate format):

    • To each well, add 85 µL of Assay Buffer.

    • Add 5 µL of the appropriate inhibitor dilution (Peptide-A1 series, positive control, or negative control). This results in a 1:20 dilution.

    • Add 5 µL of diluted enzyme (e.g., to a final concentration of 5 nM). Mix gently and incubate for 30 minutes at 37°C. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-dependent inhibitors.

    • Initiate the reaction by adding 5 µL of the substrate (e.g., to a final concentration of 10 µM).

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the linear slope of the fluorescence signal over time.

    • Normalize the velocities by setting the average of the negative control (DMSO) wells to 100% activity and the background (no enzyme) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Unveiling the Mechanism of Action (MoA)

An IC50 value tells you how potent an inhibitor is, but not how it works. MoA studies are essential to understand the inhibitor's interaction with the enzyme, a critical piece of information for any drug development program.[5]

Protocol: Determining Inhibition Modality via Substrate Competition

This experiment distinguishes between competitive, non-competitive, and uncompetitive inhibition by measuring the inhibitor's effect at various substrate concentrations.[6]

G E E Enzyme S S Substrate ES ES Enzyme-Substrate Complex E->ES k1 k-1 P P Product I_comp I Competitive Inhibitor I_noncomp I Non-competitive Inhibitor ES->E k_cat I_uncomp I Uncompetitive Inhibitor EIS_noncomp EIS EI_comp EI EI_noncomp EI

Caption: Modes of reversible enzyme inhibition.

  • Experimental Setup:

    • Use the same assay components as the IC50 determination.

    • Set up a matrix of reactions. On one axis, vary the concentration of the substrate (e.g., from 0.25x Kₘ to 10x Kₘ). On the other axis, use several fixed concentrations of Peptide-A1 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Rationale: By systematically varying both substrate and inhibitor concentrations, we can observe how they influence each other, which is the key to defining the inhibition modality.

  • Data Acquisition:

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀).

  • Data Analysis & Interpretation (Lineweaver-Burk Plot):

    • Transform the data by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis). This double-reciprocal plot linearizes the Michaelis-Menten kinetics.

    • Generate a separate line for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases). This indicates the inhibitor binds to the same active site as the substrate.

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged). This suggests the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[6]

    • Uncompetitive Inhibition: The lines will be parallel (both Vmax and Km decrease). This occurs when the inhibitor binds only to the enzyme-substrate (ES) complex.

Part 3: Comparative Analysis - Benchmarking Performance

A validated inhibitor must be compared to relevant alternatives to understand its true potential. This includes the parent scaffold from which it was derived and existing, well-characterized inhibitors.

Comparison Against the Parent Scaffold (Z-Gly-Gly-His-OH)

This comparison is essential to prove that the modifications made to the original Z-Gly-Gly-His-OH scaffold have indeed resulted in improved inhibitory activity.

Comparison Against a Standard Inhibitor

Benchmarking against a "gold standard" or a clinically relevant inhibitor provides context for the potency and potential of your novel peptide. For an MMP, a broad-spectrum inhibitor like GM 6001 or a more specific inhibitor could be used. For ACE, a drug like Captopril would be the standard.[2][7]

Data Presentation: Summary of Inhibition Parameters

All quantitative data should be summarized in a clear, concise table. This allows for at-a-glance comparison and is the hallmark of a professional guide.

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Peptide-A1 MMP-91.2 ± 0.20.6 ± 0.1Competitive
Z-Gly-Gly-His-OH MMP-9> 500N/DNot Determined
GM 6001 (Control) MMP-90.02 ± 0.0050.01 ± 0.003Competitive
Peptide-A1 MMP-215.8 ± 1.9N/DNot Determined
Peptide-A1 MMP-1> 100N/DNot Determined

Data shown are for illustrative purposes only.

Interpretation of the Comparative Data:

  • Potency: Peptide-A1 (IC50 = 1.2 µM) is significantly more potent than its parent scaffold (>500 µM), validating the chemical modifications. However, it is less potent than the broad-spectrum control inhibitor GM 6001 (0.02 µM).

  • Mechanism: Peptide-A1 acts as a competitive inhibitor, suggesting it directly interacts with the enzyme's active site, likely via the histidine residue chelating the catalytic zinc ion.

  • Selectivity: Peptide-A1 shows a preference for MMP-9 over MMP-2 (approx. 13-fold selectivity) and is inactive against MMP-1. This selectivity is a highly desirable trait for a therapeutic candidate, as it can reduce off-target effects.

Conclusion

The validation of an enzyme inhibitor is a systematic process that builds a comprehensive profile of a candidate molecule. By moving beyond a simple IC50 value to include detailed MoA studies and rigorous comparative analysis, researchers can build a compelling case for their lead compounds. The methodologies and strategic rationale presented in this guide provide a self-validating framework to ensure that the data generated is accurate, reliable, and provides the deep insights necessary for advancing drug development projects. Peptides derived from scaffolds like Z-Gly-Gly-His-OH hold significant promise, but only through this level of meticulous validation can their true therapeutic potential be realized.

References

  • MDPI. (2021, March 9). Discovery through Machine Learning and Preclinical Validation of Novel Anti-Diabetic Peptides. Retrieved from [Link]

  • ACS Publications. (n.d.). Sequence-Based Design and Discovery of Peptide Inhibitors of HIV-1 Integrase: Insight into the Binding Mode of the Enzyme. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bentham Science. (2023, November 28). Prediction and Validation of Proline-containing Tripeptides with Angiotensin I-converting Enzyme Inhibitory Activity Using Machine Learning Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoacyl tRNA synthetase. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Glycosidase inhibition: assessing mimicry of the transition state. Retrieved from [Link]

  • Frontiers. (n.d.). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024, July 16). Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2019, June 12). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021, March 9). Investigation of Hypoglycemic Peptides Derived from Conserved Regions of adMc1 to Reveal Their Antidiabetic Activities. Retrieved from [Link]

  • Frontiers. (2021, July 20). Peptide-Based Inhibitors of ADAM and ADAMTS Metalloproteinases. Retrieved from [Link]

  • PLOS ONE. (2017, August 15). Computational and experimental analysis of short peptide motifs for enzyme inhibition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. Retrieved from [Link]

  • RSC Publishing. (2025, October 21). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. Retrieved from [Link]

  • MDPI. (n.d.). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. Retrieved from [Link]

  • Oxford Academic. (n.d.). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology. Retrieved from [Link]

  • ACS Publications. (2022, September 22). Discovery of Highly Potent and Selective Matrix Metalloproteinase-7 Inhibitors by Hybridizing the S1′ Subsite Binder with Short Peptides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2017, April 26). Biochemistry | Enzyme Inhibition. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Design of Transition-State Analogues as Potent Enzyme Inhibitors with Therapeutic Applications. Retrieved from [Link]

  • PLOS ONE. (2014, February 28). De novo peptide design and experimental validation of histone methyltransferase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Retrieved from [Link]

  • RSC Publishing. (2021, May 25). An in vitro study of lipase inhibitory peptides obtained from de-oiled rice bran. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Inhibition of the Ethanol-induced Potentiation of α1 Glycine Receptor by a Small Peptide That Interferes with Gβγ Binding. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. JACS Au. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of peptide inhibitors of matrix metalloproteinase 1 using an in-house assay system for the enzyme. Retrieved from [Link]

  • Frontiers. (n.d.). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Retrieved from [Link]

  • ACS Publications. (2022, January 6). Reduction of Promiscuous Peptides-Enzyme Inhibition and Aggregation by Negatively Charged Biopolymers. ACS Applied Bio Materials. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2012, May 5). Selection of Peptide Inhibitor to Matrix Metalloproteinase-2 Using Phage Display and Its Effects on Pancreatic Cancer Cell lines PANC-1 and CFPAC-1. Retrieved from [Link]

  • Oxford Academic. (2008, May 22). Review Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for Z-Gly-Gly-His-OH Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the selection of a coupling reagent is a critical decision that profoundly influences yield, purity, and the preservation of stereochemical integrity. This is particularly true for sequences containing histidine, an amino acid notoriously susceptible to racemization. This guide provides an in-depth comparative analysis of various coupling reagents for the synthesis of the tripeptide Z-Gly-Gly-His-OH, offering a blend of theoretical understanding and practical, data-driven insights to inform your experimental design.

The Challenge of Histidine Racemization

The synthesis of histidine-containing peptides is often complicated by the propensity of the histidine residue to racemize during the activation of its carboxylic acid group. The imidazole ring of histidine can act as an intramolecular base, facilitating the formation of an oxazolone intermediate, which readily tautomerizes to a resonance-stabilized and planar structure, leading to a loss of chirality upon nucleophilic attack by the incoming amine.[1] Therefore, the choice of coupling reagent and strategy is paramount to minimizing this detrimental side reaction.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent in the context of Z-Gly-Gly-His-OH synthesis is evaluated based on its ability to promote efficient peptide bond formation while minimizing racemization and other side reactions. Here, we compare some of the most commonly employed coupling reagents.

Onium Salts: Phosphonium vs. Uronium/Aminium

Onium salt-based coupling reagents are widely favored for their high reactivity and efficiency. They are broadly categorized into phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HBTU, HATU).

  • Phosphonium Salts (e.g., PyBOP): These reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), are known for generating fewer side products. A key advantage is their inability to cause guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium/aminium salts, especially when used in excess.[2] This makes them a "cleaner" option in many scenarios.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly reactive and provide rapid coupling times.[3] HATU is generally considered more reactive than HBTU due to the electron-withdrawing effect of the nitrogen atom in its 7-azabenzotriazole core, which leads to the formation of a more reactive OAt-active ester.[4] However, their uronium/aminium structure makes them susceptible to reacting with the free N-terminal amine of the peptide chain, leading to an irreversible capping via guanidinylation. This side reaction can be minimized by using a slight excess of the carboxylic acid component relative to the coupling reagent.[5]

Carbodiimides with Additives

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with additives like 1-hydroxybenzotriazole (HOBt), represent a classic and cost-effective approach to peptide coupling. The carbodiimide activates the carboxylic acid, which then reacts with HOBt to form an active ester. This active ester is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[6]

Quantitative Performance Comparison

Coupling ReagentYield of Z-Gly-Phe-Val-OMe (%)Racemization (%)Key Considerations for Z-Gly-Gly-His-OH Synthesis
HBTU 9211.8High coupling efficiency, but significant risk of histidine racemization.[7] Prone to guanidinylation side reactions if used in excess.[2]
HATU 948.5Higher reactivity and potentially lower racemization than HBTU.[4][7] Also carries the risk of guanidinylation.[2]
PyBOP 909.5Good coupling efficiency with a lower risk of side reactions compared to uronium salts (no guanidinylation).[2][7]
EDC/HOBt 8515.2Cost-effective method, but generally associated with higher levels of racemization for sensitive amino acids like histidine.[7]

Note: The level of racemization is highly dependent on the specific reaction conditions, including the base used, solvent, and temperature. For histidine-containing peptides, the use of a less hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is often recommended to minimize racemization.

Mechanistic Insights: Visualizing the Coupling Process

Understanding the mechanism of action of each coupling reagent is crucial for troubleshooting and optimizing peptide synthesis.

Phosphonium Salt (PyBOP) Mechanism

PyBOP_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Z-Gly-Gly-OH Carboxylate Z-Gly-Gly-O⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP HOBt_ester HOBt Active Ester Acyloxyphosphonium->HOBt_ester Phosphine_Oxide Tris(pyrrolidino)phosphine oxide Acyloxyphosphonium->Phosphine_Oxide Amine H-His-OH Peptide Z-Gly-Gly-His-OH HOBt_ester->Peptide + H-His-OH HOBt HOBt

Caption: PyBOP activation and coupling workflow.

Uronium Salt (HATU) Mechanism

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Z-Gly-Gly-OH Carboxylate Z-Gly-Gly-O⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Acylisouronium O-Acyl(tetramethyl)isouronium salt Carboxylate->Acylisouronium + HATU HATU HATU HOAt_ester HOAt Active Ester Acylisouronium->HOAt_ester TMU Tetramethylurea Acylisouronium->TMU Amine H-His-OH Peptide Z-Gly-Gly-His-OH HOAt_ester->Peptide + H-His-OH HOAt HOAt

Caption: HATU activation and coupling workflow.

Carbodiimide (EDC) with HOBt Mechanism

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Z-Gly-Gly-OH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester O_Acylisourea->HOBt_ester + HOBt EDU Ethyl(dimethylaminopropyl)urea O_Acylisourea->EDU rearrangement Amine H-His-OH HOBt HOBt Peptide Z-Gly-Gly-His-OH HOBt_ester->Peptide + H-His-OH

Caption: EDC/HOBt activation and coupling workflow.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of Z-Gly-Gly-His-OH. Optimization may be required based on the specific laboratory conditions and analytical capabilities.

General Workflow for Solution-Phase Synthesis

Synthesis_Workflow Start Start: Z-Gly-Gly-OH and H-His-OH Dissolve Dissolve reactants in appropriate solvent (e.g., DMF) Start->Dissolve Cool Cool reaction mixture to 0°C Dissolve->Cool Add_Base Add base (e.g., DIPEA) Cool->Add_Base Add_Coupling_Reagent Add coupling reagent (e.g., HATU, PyBOP, or EDC/HOBt) Add_Base->Add_Coupling_Reagent Reaction Stir at 0°C to room temperature Add_Coupling_Reagent->Reaction Monitor Monitor reaction progress by TLC or LC-MS Reaction->Monitor Workup Aqueous workup to remove byproducts Monitor->Workup Purification Purify by recrystallization or chromatography Workup->Purification Characterization Characterize by NMR, MS, and HPLC Purification->Characterization End End: Pure Z-Gly-Gly-His-OH Characterization->End

Caption: General workflow for solution-phase peptide synthesis.

Protocol 1: Synthesis of Z-Gly-Gly-His-OH using HATU
  • Dissolution: Dissolve Z-Gly-Gly-OH (1.0 eq) and H-His-OH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Coupling Reagent Addition: Add HATU (1.0 eq) to the solution and stir.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the product by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chiral HPLC Analysis for Racemization

To quantify the extent of racemization, the synthesized Z-Gly-Gly-His-OH is analyzed by chiral HPLC.

  • Sample Preparation: Prepare a standard solution of the synthesized peptide in the mobile phase.

  • Chiral Column: Utilize a chiral stationary phase column suitable for the separation of amino acid enantiomers (e.g., a cyclodextrin-based or macrocyclic glycopeptide-based column).

  • Mobile Phase: A typical mobile phase for underivatized peptides on a teicoplanin-based chiral column is a mixture of water, methanol, and a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The exact composition should be optimized for the specific column and analyte.

  • Detection: Use UV detection at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Quantification: Inject the sample and integrate the peak areas of the L-His and D-His diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] * 100

Conclusion and Recommendations

The choice of coupling reagent for the synthesis of Z-Gly-Gly-His-OH requires a careful balance between reaction efficiency and the suppression of racemization.

  • For maximum yield and potentially lower racemization , HATU is a strong candidate, though careful control of stoichiometry is necessary to avoid guanidinylation.

  • For a cleaner reaction profile with a reduced risk of side products , PyBOP is an excellent alternative, offering good yields with a slightly higher potential for racemization compared to HATU under some conditions.

  • For a cost-effective approach , EDC/HOBt can be employed, but it is likely to result in higher levels of racemization and may require more extensive purification.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, purity specifications, and cost considerations. It is strongly recommended to perform small-scale pilot reactions to determine the best coupling reagent and conditions for your specific application.

References

  • The Strategic Advantage of Z-D-His-OH in Peptide Synthesis: A Compar
  • Yang, W. R., Hibbert, D. B., Zhang, R., Willett, G. D., & Gooding, J. J. (2005). Stepwise synthesis of Gly-Gly-His on gold surfaces modified with mixed self-assembled monolayers. Langmuir, 21(1), 260–265.
  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 2(5), 330-340.
  • Coupling step during synthesis of peptides containing Histidine residue?
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Chiral High Performance Liquid Chromatography of Neutral Glycerolipids. Request PDF.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Epimeris
  • Coupling Reagents. Aapptec.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Guantieri, V., Grando, S., Pandolfo, L., & Tamburro, A. M. (1990). Synthetic Fragments and Analogues of Elastin. I. The Synthesis. Biopolymers, 29(4-5), 845–854.
  • Determination of enantiomerization barriers of hypericin and pseudohypericin by dynamic high-performance liquid chromatography on immobilized polysaccharide-type chiral stationary phases and off-column racemiz
  • Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its applic
  • Peptide Synthesis. Bio-protocol.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling Z-Gly-gly-his-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Z-Gly-Gly-His-OH (N-benzyloxycarbonyl-glycyl-glycyl-histidine) is a protected tripeptide widely utilized in metalloprotein modeling and peptide synthesis.[1] While often classified as "non-hazardous" under GHS criteria due to a lack of acute toxicity data, prudent laboratory practice mandates treating this substance as a potential bioactive sensitizer. [1]

The primary operational risks are not acute toxicity, but rather respiratory sensitization from dust inhalation and transdermal absorption when solubilized in carrier solvents like DMSO. This guide prioritizes containment and sample integrity.

Risk Profile & Hazard Analysis

Hazard CategorySpecific RiskMechanism of Action
Physical Particulate Inhalation Lyophilized peptides are friable.[1] Airborne dust can trigger mucosal irritation or immunological sensitization.
Chemical Solvent Permeation The hydrophobic "Z" (Cbz) protecting group often requires DMSO for solubilization.[1] DMSO dramatically increases skin permeability, carrying the peptide into the bloodstream.
Environmental Hygroscopicity Peptides absorb atmospheric moisture rapidly, leading to hydrolysis and degradation.[1] This is a quality risk that mimics a safety failure (clumping).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE. Select equipment based on the specific phase of handling.[2]

Operation PhaseHand ProtectionEye ProtectionRespiratory/Body
Vial Retrieval (Cold Storage)Nitrile (Standard) (Min thickness: 0.11 mm)Safety Glasses (Side shields required)Lab Coat (Cotton/Poly blend)
Weighing (Solid Powder)Double Nitrile Outer layer changed if touchedSafety Goggles (If working outside hood)N95 Respirator (Only if Fume Hood is unavailable)
Solubilization (DMSO/DMF)Extended Cuff Nitrile (Min thickness: 0.15 mm)Immediate change upon splashSafety Glasses Fume Hood (Required) Sash at proper working height
Waste Disposal Heavy Duty Nitrile Safety Goggles Lab Coat

Critical Note on Gloves: Latex gloves are contraindicated due to high allergenicity and poor resistance to organic solvents often used with Z-protected peptides.

Operational Protocols

Phase A: Retrieval and Equilibration

Objective: Prevent moisture condensation on the hygroscopic peptide.

  • Remove the vial from -20°C storage.

  • STOP: Do not open the vial immediately.

  • Place the vial in a desiccator at room temperature for at least 60 minutes .

    • Why? Opening a cold vial condenses atmospheric water onto the peptide, causing hydrolysis and weighing errors.

Phase B: Precision Weighing (Static Control)

Objective: Mitigate static charge which causes peptide "fly-away" and inhalation risk.

  • Operate within a Chemical Fume Hood or a Biological Safety Cabinet (Class II, Type A2) turned off/low flow to prevent turbulence (if permitted).

  • Use an anti-static gun or ionizing bar on the spatula and weigh boat before touching the powder.

  • Transfer gently. If powder disperses, cease operation and allow dust to settle.

Phase C: Solubilization (The "Z" Factor)

Objective: Dissolve the hydrophobic Z-protected peptide without degradation.

  • Challenge: The Benzyloxycarbonyl (Z) group decreases water solubility compared to free Gly-Gly-His.[1]

  • Protocol:

    • Primary Solvent: Add a small volume of DMSO (Dimethyl Sulfoxide) or DMF dropwise to the powder. Vortex until clear.

    • Dilution: Slowly add your aqueous buffer (e.g., PBS or TRIS) to the organic phase.

    • Observation: Watch for precipitation (cloudiness). If precipitate forms, increase the organic ratio.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This workflow ensures sample integrity and operator safety from storage to bench.

PeptideHandling Storage Storage (-20°C) Desiccator Desiccator (Warm to RT) Storage->Desiccator 1 hour min Weighing Weighing (Anti-Static/Hood) Desiccator->Weighing Prevent Condensation Solubilization Solubilization (DMSO -> Buffer) Weighing->Solubilization Add Organic First Experiment Experimental Use Solubilization->Experiment Dilute

Figure 1: The "Cold Chain" protection workflow prevents moisture damage (hydrolysis) and aerosolization.[1]

Diagram 2: Solubilization Decision Logic

Z-Gly-Gly-His-OH requires specific solvent ordering due to the hydrophobic Z-group.[1]

SolubilityLogic Start Start: Z-Gly-Gly-His-OH Powder CheckMed Target Medium? Start->CheckMed Organic Organic Synthesis? CheckMed->Organic Synthesis Aqueous Biological Assay? CheckMed->Aqueous Bio-Assay DissolveDMF Dissolve in DMF/DCM Organic->DissolveDMF DissolveDMSO Step 1: Dissolve in minimal DMSO Aqueous->DissolveDMSO Hydrophobic Z-Group DiluteBuffer Step 2: Dilute with Buffer (Dropwise) DissolveDMSO->DiluteBuffer Prevent Crash-out

Figure 2: Solubilization logic tree emphasizing the need for organic co-solvents (DMSO) prior to buffer introduction.[1]

Disposal & Waste Management

Do not dispose of via sink drains. Even if non-toxic, peptide derivatives are regulated as chemical waste.

  • Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into Solid Chemical Waste (often yellow bag/bin).

  • Liquid Waste:

    • Pure Aqueous: If dissolved only in water/buffer (rare for Z-peptides), dispose in "Aqueous Waste."

    • Mixed Solvent: If DMSO or DMF was used, the entire solution must be tagged as "Organic Solvent Waste" (EPA Code F003/F005 for spent solvents).

  • Labeling: Clearly label the waste container with "Z-Gly-Gly-His-OH Solution in [Solvent Name]."

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes. If dissolved in DMSO, seek medical evaluation as the peptide may have entered systemic circulation.

  • Eye Contact: Flush with water for 15 minutes.[3][4]

  • Spill (Powder): Wet a paper towel with water (to prevent dust), wipe up the spill, and dispose of as solid chemical waste. Clean area with 70% Ethanol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 92451 (Gly-Gly-His). (Note: Reference for the base peptide properties; Z-group adds hydrophobicity). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Z-Gly-gly-his-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-gly-his-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.